molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B146871 Ethyl methoxyacetate CAS No. 3938-96-3

Ethyl methoxyacetate

Cat. No.: B146871
CAS No.: 3938-96-3
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air.
Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.
Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.
Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ethyl acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethyl_acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid ethyl ester
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Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
Record name ETHYL ACETATE
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Foundational & Exploratory

Ethyl Methoxyacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3938-96-3

This technical guide provides an in-depth overview of ethyl methoxyacetate (B1198184), a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, with a focus on its role in enzymatic kinetic resolution.

Chemical and Physical Properties

Ethyl methoxyacetate is a colorless liquid with a characteristic fruity odor. It is valued in organic synthesis for its unique combination of ester and ether functionalities. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3938-96-3[1][2]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 144.1 °C at 760 mmHg; 44-45.5 °C at 9 mmHg[1][4]
Density 1.007 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.401[1]
Flash Point 46 °C (115 °F)[1]
Water Solubility Slightly soluble[1][4]
LogP 0.19590[4]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR (Proton NMR) Spectra available. Key shifts expected for CH₃O-, -OCH₂C(O)-, -C(O)OCH₂CH₃, and -OCH₂CH₃ protons.[5]
¹³C NMR (Carbon NMR) Spectra available.[5]
IR (Infrared) Spectroscopy Spectra available. Characteristic C=O stretching of the ester and C-O stretching of the ether and ester groups.[5]
MS (Mass Spectrometry) Molecular ion peak and fragmentation pattern available.[5]

Synthesis of this compound

This compound is typically synthesized via the esterification of methoxyacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[1] An alternative laboratory-scale synthesis involves the reaction of ethyl chloroacetate (B1199739) with sodium methoxide.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route for this compound.

G Synthesis of this compound methoxyacetic_acid Methoxyacetic Acid esterification Esterification methoxyacetic_acid->esterification ethanol Ethanol ethanol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification ethyl_methoxyacetate This compound esterification->ethyl_methoxyacetate water Water esterification->water workup Work-up & Purification ethyl_methoxyacetate->workup water->workup pure_product Pure Ethyl Methoxyacetate workup->pure_product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis and is particularly noted for its application in the enzymatic kinetic resolution of amines and alcohols.

Acyl Donor in Enzymatic Kinetic Resolution

A primary application of this compound is its use as an acyl donor in lipase-catalyzed kinetic resolutions of racemic primary and secondary amines.[6] This process allows for the separation of enantiomers, which is a critical step in the synthesis of chiral drugs and other fine chemicals. The methoxy (B1213986) group is believed to enhance the reactivity of the ester, leading to efficient acylation.[7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol provides a detailed methodology for the kinetic resolution of a generic racemic primary amine using Candida antarctica lipase (B570770) B (CALB) and this compound.

Materials:

  • Racemic primary amine

  • This compound (acyl donor)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Internal standard (for chromatographic analysis)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the racemic primary amine (1.0 equivalent), the anhydrous organic solvent, and the internal standard.

  • Acyl Donor Addition: Add this compound (0.5 - 1.0 equivalents) to the reaction mixture. The exact amount may need to be optimized for the specific substrate.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of amine) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 30-50 °C). The optimal temperature will depend on the specific lipase and substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots, quenching the enzymatic activity (e.g., by filtering off the enzyme), and analyzing the sample by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The analysis will determine the enantiomeric excess (ee) of the unreacted amine and the formed amide, as well as the conversion.

  • Reaction Termination: Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the product amide.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can often be washed with a fresh solvent and reused.

    • The filtrate contains the unreacted amine enantiomer and the acylated amine enantiomer.

    • Separate the unreacted amine from the amide by extraction or column chromatography. For example, the basic amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.

  • Product Isolation and Analysis:

    • Isolate the unreacted amine and the amide from their respective fractions by removing the solvent under reduced pressure.

    • Determine the yield and confirm the enantiomeric excess of both the isolated amine and amide by chiral GC or HPLC.

Workflow for Kinetic Resolution

The following diagram outlines the logical workflow of the lipase-catalyzed kinetic resolution process.

G Workflow for Lipase-Catalyzed Kinetic Resolution racemic_amine Racemic Amine (R- and S-enantiomers) reaction Enzymatic Acylation racemic_amine->reaction ethyl_methoxyacetate This compound (Acyl Donor) ethyl_methoxyacetate->reaction lipase Lipase (e.g., CALB) lipase->reaction mixture Reaction Mixture at ~50% Conversion: - Unreacted Amine (one enantiomer) - Acylated Amine (other enantiomer) - Unreacted this compound reaction->mixture separation Separation (e.g., Extraction, Chromatography) mixture->separation unreacted_amine Enantiopure Unreacted Amine separation->unreacted_amine acylated_amine Enantiopure Acylated Amine separation->acylated_amine

Caption: Logical workflow of a lipase-catalyzed kinetic resolution.

Safety Information

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area, avoiding sources of ignition, and using personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key chemical intermediate with a well-defined property profile. Its primary utility in a research and development setting is as an efficient acyl donor in lipase-catalyzed kinetic resolutions, a powerful technique for the synthesis of enantiomerically pure compounds essential for the pharmaceutical industry. The protocols and workflows described herein provide a foundation for the practical application of this compound in the modern organic synthesis laboratory.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl methoxyacetate (B1198184) (CAS No: 3938-96-3), a versatile solvent and acylation reagent. The information presented is intended to support laboratory research, chemical synthesis, and formulation development by providing essential data and standardized experimental methodologies.

Core Physical and Chemical Properties

Ethyl methoxyacetate is a clear, colorless liquid with a characteristic ester-like odor.[1] Its utility in various scientific applications, including as an acyl donor in the enzymatic resolution of amines, necessitates a thorough understanding of its physical characteristics.[2]

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[1][3][4]
Molecular Weight 118.13 g/mol [1][4]
Appearance Clear, colorless liquid[1]
Density 1.007 g/mL at 25 °C[2][3]
Boiling Point 144.1 - 144.5 °C at 760 mmHg[1][3]
44-45.5 °C at 9 mmHg[2]
Melting Point -70 °C[3]
Flash Point 46 °C (114.8 - 115 °F) - closed cup[1][3][5]
Refractive Index (n20/D) 1.401[1][2]
Water Solubility Slightly soluble[1][2][3]
Vapor Pressure 5.18 mmHg at 25 °C[1][3]
LogP (Octanol/Water Partition Coefficient) 0.19590 - 0.475[1]

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies for determining the key physical properties of liquid chemicals like this compound. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

2.1 Density Determination

The density of a liquid is its mass per unit volume and is a fundamental parameter for quality control and substance identification.

  • Methodology: A standard method for determining the density of liquids is the use of a digital density meter, as outlined in ASTM D4052 .[6][7] This method can also be performed using a pycnometer or a hydrometer.

    • Calibration: The instrument, a digital density meter with an oscillating U-tube, is calibrated using two reference standards of known density, such as dry air and ultrapure water.

    • Sample Preparation: The this compound sample is brought to the specified measurement temperature (e.g., 25 °C) and must be free of air bubbles.

    • Measurement: The sample is introduced into the oscillating tube of the density meter. The instrument measures the oscillation period of the tube filled with the sample.

    • Calculation: The density is calculated automatically by the instrument based on the oscillation period and the calibration constants. The typical units are g/cm³ or g/mL.[6]

2.2 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

  • Methodology: The OECD Guideline 103 provides several methods for determining the boiling point of liquids.[1][3][8] The distillation method is commonly employed.

    • Apparatus: A standard distillation apparatus is assembled, consisting of a boiling flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving flask.

    • Procedure: A measured volume of this compound is placed in the boiling flask with boiling chips. The liquid is heated, and the temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer placed in the vapor phase.[9]

    • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Sidney-Young equation.

2.3 Flash Point Determination

The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air. It is a critical safety parameter for handling and transportation.

  • Methodology: The ASTM D93 standard test method, which uses a Pensky-Martens closed-cup tester, is suitable for determining the flash point of this compound.[10][11][12][13]

    • Apparatus: A Pensky-Martens closed-cup apparatus is used, which consists of a temperature-controlled test cup, a lid with an ignition source applicator, and a stirring mechanism.

    • Procedure: A specified volume of the sample is placed in the test cup and heated at a slow, constant rate while being stirred.

    • Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is applied to the vapor space above the liquid.

    • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[11][13]

2.4 Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification and purity assessment.

  • Methodology: The refractive index is typically measured using an Abbe refractometer.

    • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

    • Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

    • Measurement: The prism is closed, and the instrument's light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and reported, as the refractive index is temperature-dependent (commonly measured at 20°C, denoted as nD²⁰).

2.5 Water Solubility Determination

Solubility data is crucial for applications involving aqueous systems, such as in drug formulation and environmental fate studies.

  • Methodology: The OECD Guideline 105 (Water Solubility) describes the flask method, which is a common technique for determining the solubility of substances in water. A similar principle is outlined in the OECD 107 shake-flask method for determining the partition coefficient, which also involves measuring concentration in the aqueous phase.[14][15][16][17]

    • Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: The mixture is allowed to stand to let the undissolved ester separate. Centrifugation may be used to ensure complete separation of the aqueous phase.

    • Analysis: A sample of the clear, saturated aqueous solution is carefully removed. The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/kg).

Visualizations

3.1 Logical Relationships of Physical Properties in Research and Development

The following diagram illustrates the interconnected importance of this compound's physical properties for its primary audience.

G substance This compound density Density (1.007 g/mL) boiling_point Boiling Point (144.1 °C) flash_point Flash Point (46 °C) solubility Solubility (Slightly soluble in H₂O) refractive_index Refractive Index (1.401) application1 Formulation & Drug Delivery density->application1 Dosage form design application2 Chemical Synthesis & Purification density->application2 Mass-volume calculations boiling_point->application2 Distillation, reaction temp. application3 Safety & Handling flash_point->application3 Storage & transport regulations solubility->application1 Solvent selection, bioavailability application4 Quality Control & Purity refractive_index->application4 Identity confirmation

Figure 1. Relevance of this compound's Physical Properties.

3.2 Experimental Workflow for Physical Property Characterization

The diagram below outlines a general workflow for the experimental determination of the key physical properties of a liquid chemical like this compound.

G start Start: Obtain Pure Sample density_exp Density Determination Method: ASTM D4052 (Digital Density Meter) Output: g/mL start->density_exp bp_exp Boiling Point Determination Method: OECD 103 (Distillation) Output: °C at std. pressure start->bp_exp fp_exp Flash Point Determination Method: ASTM D93 (Closed-Cup) Output: °C start->fp_exp ri_exp Refractive Index Measurement Method: Abbe Refractometer Output: nD²⁰ start->ri_exp sol_exp Solubility Test Method: OECD 105 (Flask Method) Output: g/L start->sol_exp data_analysis Data Compilation & Analysis density_exp->data_analysis bp_exp->data_analysis fp_exp->data_analysis ri_exp->data_analysis sol_exp->data_analysis end End: Technical Data Sheet data_analysis->end

Figure 2. General Experimental Workflow for Physical Property Analysis.

References

An In-depth Technical Guide to Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methoxyacetate (B1198184) is a versatile chemical compound with applications spanning from organic synthesis to its use as a specialized solvent. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and characteristic chemical reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a thorough compilation of its spectroscopic data. This document is intended to serve as a valuable technical resource for professionals in research, development, and pharmaceutical sciences.

Chemical Structure and Identification

Ethyl methoxyacetate, systematically named ethyl 2-methoxyacetate, is an organic ester characterized by the presence of both an ester and an ether functional group.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name ethyl 2-methoxyacetate[1]
CAS Number 3938-96-3[2]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [2]
SMILES CCOC(=O)COC
InChIKey JLEKJZUYWFJPMB-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

This compound is a colorless liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless liquid[3]
Boiling Point 44-45.5 °C at 9 mmHg[4]
Density 1.007 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.401[4]
Solubility Slightly soluble in water[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following tables.

Table 3: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.25Triplet3H-OCH₂CH₃
3.38Singlet3H-OCH₃
4.02Singlet2H-OCH₂ CO-
4.17Quartet2H-OCH₂ CH₃

Table 4: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
14.1-OCH₂C H₃
59.0-OC H₃
61.1-OC H₂CH₃
69.2-OC H₂CO-
170.5>C =O

Table 5: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group
~1750C=O (Ester) stretch
~1100-1300C-O (Ester and Ether) stretch
~2850-2950C-H (Alkyl) stretch

Table 6: Mass Spectrometry Data of this compound

m/zInterpretation
118[M]⁺ (Molecular ion)
87[M - OCH₃]⁺
73[M - OCH₂CH₃]⁺
59[CH₃OCH₂]⁺
45[OCH₂CH₃]⁺

Synthesis of this compound

This compound can be synthesized through several routes. The two most common methods are Fischer esterification and a Williamson ether synthesis-like reaction.

Fischer Esterification of Methoxyacetic Acid

This method involves the acid-catalyzed reaction of methoxyacetic acid with ethanol (B145695). The reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol is typically used, and the water formed is removed.

G Fischer Esterification for this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Methoxyacetic Acid Methoxyacetic Acid This compound This compound Methoxyacetic Acid->this compound + Ethanol Ethanol Ethanol Ethanol->this compound Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->this compound Heat (Reflux) Heat (Reflux) Heat (Reflux)->this compound Water Water This compound->Water +

Caption: Fischer Esterification Synthesis Pathway

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

  • Charging Reactants: To the flask, add methoxyacetic acid (1.0 equivalent), absolute ethanol (3.0-5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Williamson-Type Synthesis

This method involves the reaction of an alkali metal methoxide (B1231860) (e.g., sodium methoxide) with ethyl chloroacetate. This is a nucleophilic substitution reaction (SN2).

G Williamson-Type Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Sodium Methoxide Sodium Methoxide This compound This compound Sodium Methoxide->this compound + Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->this compound Aprotic Solvent (e.g., THF, DMF) Aprotic Solvent (e.g., THF, DMF) Aprotic Solvent (e.g., THF, DMF)->this compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Sodium Chloride Sodium Chloride This compound->Sodium Chloride +

References

An In-depth Technical Guide to Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl methoxyacetate (B1198184), a key reagent and solvent in organic synthesis. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and application, and visual workflows to illustrate key processes.

Core Physicochemical Properties

Ethyl methoxyacetate is a colorless liquid noted for its utility as a solvent and an acyl donor in various chemical transformations.[1][2] Its properties are summarized below.

PropertyValueSource(s)
Molecular Weight 118.13 g/mol [3][4][5][6]
Molecular Formula C₅H₁₀O₃[3][4]
Linear Formula CH₃OCH₂COOC₂H₅[2][5][6]
CAS Number 3938-96-3[3][4][6]
Density 1.007 g/mL at 25 °C[1][2][5]
Boiling Point 144.1 - 144.5 °C at 760 mmHg[1]
44-45.5 °C at 9 mmHg[1][2][5]
Melting Point -70 °C[1]
Flash Point 115°F (46.1 °C)[1]
Refractive Index n20/D 1.401[1][2][5]
Water Solubility Slightly soluble[1]
Appearance Colorless, clear liquid[1][3]
SMILES CCOC(=O)COC[3][5]
InChI Key JLEKJZUYWFJPMB-UHFFFAOYSA-N[3][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in enzymatic kinetic resolution are presented below.

Synthesis via Fischer Esterification

This compound is commonly synthesized via the acid-catalyzed esterification of methoxyacetic acid with ethanol (B145695).[1] The following protocol is a generalized procedure adapted from standard Fischer esterification methods.[7][8]

Materials:

  • Methoxyacetic acid

  • Absolute ethanol (C₂H₅OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard reflux and distillation glassware

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methoxyacetic acid and an excess of absolute ethanol (e.g., 2-3 molar equivalents).

  • Catalyst Addition: While cooling the flask in an ice bath, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5% of the moles of carboxylic acid).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by techniques such as TLC or GC. Allow the reaction to reflux for several hours (typically 2-4 hours) to approach equilibrium.[7]

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Slowly add 5% aqueous sodium bicarbonate solution to neutralize the unreacted methoxyacetic acid and the sulfuric acid catalyst. Vent the funnel frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic phase sequentially with water and then with a saturated brine solution to remove residual salts and water.[6]

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[6] Filter the solution to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by fractional distillation to yield the final product.[9]

Application in Enzymatic Kinetic Resolution of Primary Amines

This compound serves as an effective acyl donor in the lipase-catalyzed kinetic resolution of primary amines, a critical process for producing enantiomerically pure compounds.[2][3]

Materials:

  • Racemic primary amine (substrate)

  • This compound (acyl donor)

  • Immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica)[1][3]

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)[1]

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Equipment for reaction monitoring (e.g., HPLC or GC with a chiral column)[1]

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic amine (1.0 equivalent) and the anhydrous organic solvent.[1]

  • Reagent Addition: Add this compound (typically 0.5-1.0 equivalents, depending on the desired conversion) to the solution.[1]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine) to the reaction mixture.[1]

  • Reaction: Stir the mixture at a controlled temperature, which can range from room temperature to 70 °C, depending on the specific amine and desired reaction rate.[1][3]

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC or GC. This allows for the determination of the conversion percentage and the enantiomeric excess (e.e.) of both the unreacted amine and the newly formed amide.[1]

  • Termination and Workup: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated using standard techniques such as column chromatography or chemical extraction based on their different physical and chemical properties.

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and a key application of this compound.

Fischer_Esterification Reactants Methoxyacetic Acid + Ethanol (excess) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Neutralization (NaHCO₃) + Extraction Reflux->Workup Purification Drying (Na₂SO₄) + Distillation Workup->Purification Product Pure Ethyl Methoxyacetate Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Kinetic_Resolution Start Racemic Amine (R/S) + this compound Reaction Enzymatic Acylation (Controlled Temp.) Start->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Monitoring Monitor via Chiral HPLC/GC Reaction->Monitoring Mixture Mixture: (S)-Amine + (R)-N-acetyl-Amine Reaction->Mixture ~50% conversion Separation Filter Enzyme + Chromatographic Separation Mixture->Separation Products Enantiopure Products: (S)-Amine & (R)-Amide Separation->Products

Caption: Workflow for enzymatic kinetic resolution of a primary amine using this compound.

References

An In-depth Technical Guide to the Safety of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for ethyl methoxyacetate (B1198184) (CAS No. 3938-96-3), a flammable liquid commonly used as a reagent and solvent. The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures for handling, storage, and emergency situations.

Physical and Chemical Properties

Ethyl methoxyacetate is a colorless liquid with a characteristic flavor.[1] It is slightly soluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[1]

PropertyValueSource
Molecular FormulaC5H10O3[1][2][3][4][5]
Molecular Weight118.13 g/mol [2][3][4]
Density1.007 g/mL at 25 °C[1]
Boiling Point144.5 °C[1]
44-45.5 °C at 9 mmHg[1]
Melting Point-70 °C[1]
Flash Point115°F (46.1°C)[1][6]
46 °C (closed cup)[7]
Vapor Pressure5.18 mmHg at 25°C[1][6]
Water SolubilitySlightly soluble[1][6]
Refractive Indexn20/D 1.401[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, it is classified as a flammable liquid and vapor.[4][8] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[8]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)GHS02WarningH226: Flammable liquid and vapor

Data aggregated from multiple SDS sources.[4][8]

Experimental Protocols for Safety Evaluation

While specific experimental protocols for this compound are not detailed in standard Safety Data Sheets, the toxicological data presented are derived from standardized tests. These typically include:

  • Acute Toxicity Studies (Oral, Dermal, Inhalation): These studies determine the short-term adverse effects of a substance after a single exposure. The LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are established through these tests.

  • Skin Corrosion/Irritation Tests: These experiments, often conducted on animal models or using in-vitro methods, assess the potential of a substance to cause irreversible or reversible skin damage.

  • Serious Eye Damage/Irritation Tests: Similar to skin irritation tests, these evaluate the potential for a substance to cause damage to the eyes.

  • Flash Point Determination: Standardized methods, such as the closed-cup method, are used to determine the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[7]

Safe Handling and Storage

To ensure the safe handling and storage of this compound, the following precautions should be taken:

  • Handling: Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[8][9] Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Use only non-sparking tools and take precautionary measures against static discharge.[2][8] Ensure adequate ventilation.[2]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][9] Keep cool.[8][9] Store in a flammables area away from oxidizing agents.[8]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill: For a small spill, absorb the material with dry sand or an inert absorbent and place it in an airtight container for disposal.[9] For a large spill, contain it by bunding.[9] Remove all sources of ignition and use spark-proof tools.[8][9]

  • Fire: Use dry chemical, foam, water spray, or carbon dioxide to extinguish a fire.[9] Solid streams of water are unsuitable.[9] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or a shower.[8][9]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterward.[8]

Visual Guides

The following diagrams illustrate key safety workflows and concepts for working with this compound.

Spill_Response_Workflow cluster_spill This compound Spill cluster_small_spill Small Spill cluster_large_spill Large Spill spill Spill Occurs assess Assess Spill Size spill->assess small_spill Absorb with inert material (e.g., sand) assess->small_spill Small large_spill Contain spill by bunding assess->large_spill Large precautions Remove ignition sources Use spark-proof tools assess->precautions collect_small Collect in airtight container small_spill->collect_small disposal Dispose of waste according to regulations collect_small->disposal collect_large Collect material large_spill->collect_large collect_large->disposal

Caption: Workflow for handling a spill of this compound.

First_Aid_Measures cluster_routes First Aid by Exposure Route cluster_actions Immediate Actions exposure Exposure to This compound skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing Rinse with water for 15 min skin->action_skin action_eye Rinse with water for 15 min Seek medical attention eye->action_eye action_inhalation Move to fresh air Provide artificial respiration if needed inhalation->action_inhalation action_ingestion Rinse mouth Drink plenty of water ingestion->action_ingestion medical Seek medical attention if symptoms persist action_skin->medical action_inhalation->medical action_ingestion->medical

Caption: First aid measures for different exposure routes.

Hierarchy_of_Controls title Hierarchy of Controls for Safe Handling elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilation) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) administrative->ppe

Caption: Hierarchy of control measures for safe handling.

References

Spectral Analysis of Ethyl Methoxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for ethyl methoxyacetate (B1198184). It includes detailed experimental protocols for data acquisition and a visual representation of the molecule's structural correlation with its spectral signatures.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for ethyl methoxyacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.25Triplet (t)3H7.1-CH₃ (Ethyl)
3.40Singlet (s)3H--OCH₃ (Methoxy)
4.02Singlet (s)2H--OCH₂-
4.18Quartet (q)2H7.1-OCH₂- (Ethyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
14.1-CH₃ (Ethyl)
59.2-OCH₃ (Methoxy)
61.1-OCH₂- (Ethyl)
68.9-OCH₂-
170.5C=O (Ester)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2980-2850StrongC-H stretch (alkane)
1755StrongC=O stretch (ester)
1280-1050StrongC-O stretch

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Sample Quantity: For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

  • Solvent Selection: Use a suitable deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte peaks. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter that could affect the spectral resolution, a small plug of glass wool can be placed in the pipette to act as a filter.[2] The final liquid column height in the NMR tube should be approximately 4-5 cm.[1]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. Data Acquisition

  • Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. Shimming is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[1]

  • ¹H NMR Acquisition Parameters:

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally used.

  • ¹³C NMR Acquisition Parameters:

    • Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]

    • Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.[2]

    • Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure full relaxation of the carbon nuclei. For quantitative ¹³C NMR, even longer delays or the addition of a relaxation agent like chromium(III) acetylacetonate (B107027) may be necessary.[3]

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat Liquid)

2.2.1. Sample Preparation

  • Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr). Ensure the plates are transparent and free from scratches or residues. If necessary, clean them with a small amount of a volatile, non-hygroscopic solvent like dry acetone (B3395972) and wipe with a soft, lint-free tissue.[4]

  • Sample Application: Place one to two drops of neat (undiluted) this compound onto the center of one salt plate using a clean Pasteur pipette.[4][5]

  • Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid trapping air bubbles.[6]

2.2.2. Data Acquisition

  • Instrument Setup: Place the sample holder with the sandwiched salt plates into the sample compartment of the FT-IR spectrometer.

  • Background Spectrum: Before running the sample, acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Acquire the infrared spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent to remove all traces of the sample. Store the plates in a desiccator to protect them from moisture.[7]

Structural Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR and IR spectral data.

G This compound: Structure-Spectrum Correlation cluster_molecule Molecular Structure cluster_1H_NMR ¹H NMR Data cluster_13C_NMR ¹³C NMR Data cluster_IR IR Data mol H1 δ 1.25 (t, 3H) mol->H1 -CH₃ (Ethyl) H2 δ 3.40 (s, 3H) mol->H2 -OCH₃ H3 δ 4.02 (s, 2H) mol->H3 -OCH₂- H4 δ 4.18 (q, 2H) mol->H4 -OCH₂- (Ethyl) C1 δ 14.1 mol->C1 -CH₃ (Ethyl) C2 δ 59.2 mol->C2 -OCH₃ C3 δ 61.1 mol->C3 -OCH₂- (Ethyl) C4 δ 68.9 mol->C4 -OCH₂- C5 δ 170.5 mol->C5 C=O IR1 2980-2850 cm⁻¹ (C-H) mol->IR1 Alkyl C-H IR2 1755 cm⁻¹ (C=O) mol->IR2 Ester C=O IR3 1280-1050 cm⁻¹ (C-O) mol->IR3 Ether & Ester C-O

Caption: Correlation of this compound's structure with its spectral data.

References

An In-depth Technical Guide to the Synthesis of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to ethyl methoxyacetate (B1198184), a key intermediate in various chemical processes. Below are detailed experimental protocols, quantitative data summaries, and workflow visualizations to support laboratory research and development.

Core Synthesis Methodologies

Ethyl methoxyacetate can be efficiently synthesized via two principal methods: the Fischer-Speier esterification of methoxyacetic acid with ethanol (B145695) and the Williamson ether synthesis from sodium methoxide (B1231860) and ethyl chloroacetate (B1199739).

Fischer-Speier Esterification

This acid-catalyzed esterification is a direct and widely used method for producing this compound. The reaction involves the condensation of methoxyacetic acid and ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, to yield the ester and water. To favor the formation of the product, an excess of the alcohol reactant is commonly employed, and the reaction is driven to completion by heating under reflux.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methoxyacetic acid (0.1 mol, 9.01 g) and absolute ethanol (0.3 mol, 13.82 g, 17.5 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) or p-toluenesulfonic acid (approx. 0.5 g) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium chloride (brine) solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Williamson Ether Synthesis

This method provides an alternative route to this compound through a bimolecular nucleophilic substitution (SN2) reaction. It involves the reaction of sodium methoxide with ethyl chloroacetate. As this reaction is sensitive to steric hindrance, the use of a primary alkyl halide (ethyl chloroacetate) ensures an efficient reaction.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stir bar, prepare a solution of sodium methoxide by carefully adding sodium metal (0.11 mol, 2.53 g) in small portions to anhydrous methanol (B129727) (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Once all the sodium has reacted, add ethyl chloroacetate (0.1 mol, 12.25 g, 10.7 mL) dropwise to the sodium methoxide solution at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and carefully quench any unreacted sodium methoxide by the slow addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic extracts with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude this compound by fractional distillation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the two described methods.

ParameterFischer EsterificationWilliamson Ether Synthesis
Reactants Methoxyacetic Acid, EthanolSodium Methoxide, Ethyl Chloroacetate
Catalyst Sulfuric Acid or p-Toluenesulfonic AcidNot applicable (reagent-mediated)
Solvent Ethanol (reactant and solvent)Methanol (for sodium methoxide preparation)
Reaction Temperature Reflux (approx. 78-80 °C)Reflux (approx. 65 °C)
Reaction Time 4-6 hours2-3 hours
Reported Yield ~68%[1]Estimated 70-85% (based on typical SN2)
Purity >98% after distillation>98% after distillation
Product Boiling Point 144-145 °C144-145 °C
Product Density ~1.009 g/mL at 20 °C~1.009 g/mL at 20 °C

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Esterification MA Methoxyacetic Acid Protonated_MA Protonated Methoxyacetic Acid MA->Protonated_MA Protonation EtOH Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate EtOH->Tetrahedral_Intermediate Nucleophilic Attack Catalyst H+ Catalyst (e.g., H2SO4) Protonated_MA->Tetrahedral_Intermediate Product_Complex Protonated This compound Tetrahedral_Intermediate->Product_Complex Proton Transfer & Water Elimination Product Ethyl Methoxyacetate Product_Complex->Product Deprotonation Water Water Product_Complex->Water Product->Catalyst Regenerates Williamson_Ether_Synthesis NaOMe Sodium Methoxide Transition_State SN2 Transition State NaOMe->Transition_State Nucleophilic Attack EtClAc Ethyl Chloroacetate EtClAc->Transition_State Product Ethyl Methoxyacetate Transition_State->Product Chloride Departure NaCl Sodium Chloride Transition_State->NaCl Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Reactants & Catalyst/Reagent Start->Reaction_Setup Reaction Heating under Reflux Reaction_Setup->Reaction Workup Work-up: Neutralization/Quenching Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Fractional Distillation Concentration->Purification Final_Product Pure this compound Purification->Final_Product

References

Ethyl Methoxyacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of ethyl methoxyacetate (B1198184), including its synonyms, chemical identifiers, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into its potential biological significance.

Chemical Synonyms and Identifiers

Ethyl methoxyacetate is known by several names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and procurement.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier/Synonym
IUPAC Name ethyl 2-methoxyacetate[1]
CAS Number 3938-96-3[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Molecular Formula C₅H₁₀O₃[1][2][3][7][9][10][11][15][16]
Molecular Weight 118.13 g/mol [1][2][3][4][5][6][7][8][11][12][14][15]
Synonyms Ethyl 2-methoxyacetate[3][9][10], Methoxyacetic acid ethyl ester[2][17], Methylglycol acetate[4][18], Acetic acid, methoxy-, ethyl ester[3][4][18], Ethanol (B145695), 2-metoxy-acetate[4][18], ETHYL-3-OXABUTANOATE[3][4]
EINECS Number 223-521-7[4][5][8]
PubChem CID 77544[4]
Beilstein Registry Number 1744761[5][8]
MDL Number MFCD00009176[3][5][8]
DSSTox Substance ID DTXSID50192580[4][7]
UNII DG69CT8YO7[3][7]
SMILES CCOC(=O)COC[1][2][4][5][8][19]
InChI InChI=1S/C5H10O3/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3[1][4][5][8]
InChIKey JLEKJZUYWFJPMB-UHFFFAOYSA-N[1][4][5][8]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

PropertyValue
Appearance Colorless to almost colorless clear liquid[1][3][7]
Boiling Point 144.1 °C at 760 mmHg[7][20]; 44-45.5 °C at 9 mmHg[3][5][6][8][11]
Density 1.007 g/mL at 25 °C[3][5][6][8][11]
Refractive Index (n20/D) 1.401[3][5][6][8][11]
Flash Point 46 °C (114.8 °F) - closed cup[5][12][20]; 115 °F[3]
Water Solubility Slightly soluble[3][7][11][21]
Vapor Pressure 5.18 mmHg at 25°C[7]
logP 0.19590[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical principles.

Synthesis of this compound

Two common methods for the synthesis of this compound are Fischer esterification and Williamson ether synthesis.

3.1.1. Fischer Esterification of Methoxyacetic Acid

This method involves the acid-catalyzed reaction of methoxyacetic acid with ethanol.

  • Materials:

    • Methoxyacetic acid

    • Ethanol (absolute)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • To a round-bottom flask, add methoxyacetic acid and an excess of absolute ethanol (e.g., 3-5 molar equivalents).

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) while cooling the flask in an ice bath.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation.

3.1.2. Williamson Ether Synthesis

This alternative synthesis involves the reaction of an ethyl haloacetate with sodium methoxide (B1231860).

  • Materials:

  • Procedure:

    • Prepare sodium methoxide by carefully dissolving sodium metal in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • After the sodium has completely reacted, add anhydrous diethyl ether as a solvent.

    • Slowly add ethyl chloroacetate or ethyl bromoacetate to the sodium methoxide solution via a dropping funnel.

    • Heat the mixture to reflux for 1-2 hours.

    • After cooling, filter the reaction mixture to remove the sodium halide salt.

    • Wash the filtrate with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation.

Purification by Fractional Distillation

Crude this compound obtained from synthesis can be purified by fractional distillation under atmospheric or reduced pressure.

  • Apparatus:

    • Distillation flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle

  • Procedure:

    • Set up the fractional distillation apparatus.

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Heat the flask gently.

    • Collect the fraction that distills at the boiling point of this compound (144-145 °C at atmospheric pressure or 44-45.5 °C at 9 mmHg).[3][5][6][8][11]

    • Monitor the temperature at the head of the column closely to ensure a clean separation.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300. The expected mass spectrum will show characteristic fragments of this compound.[17]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The spectrum will show characteristic signals for the different proton environments in the molecule.[5][22]

    • A triplet corresponding to the methyl protons of the ethyl group.

    • A quartet corresponding to the methylene (B1212753) protons of the ethyl group.

    • A singlet for the methyl protons of the methoxy (B1213986) group.

    • A singlet for the methylene protons adjacent to the methoxy group.

  • ¹³C NMR (Carbon NMR): The spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

3.3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.[1][6][23]

  • A strong C=O stretching vibration for the ester carbonyl group around 1750 cm⁻¹.

  • C-O stretching vibrations for the ester and ether linkages in the fingerprint region.

  • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Biological Significance and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its in vivo hydrolysis to methoxyacetic acid (MAA) provides insights into its potential biological effects.[24][25][26] MAA is a known testicular toxicant and has been shown to inhibit histone deacetylases (HDACs).[2][3]

Research on MAA has demonstrated its ability to suppress the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest.[2][3][27][28] The proposed mechanism involves the upregulation of the cell cycle inhibitor p21 and the downregulation of anti-apoptotic proteins, leading to the activation of caspases.[2]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Methoxyacetic Acid Methoxyacetic Acid Fischer Esterification Fischer Esterification Methoxyacetic Acid->Fischer Esterification Ethanol Ethanol Ethanol->Fischer Esterification Crude this compound Crude this compound Fischer Esterification->Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound GC-MS GC-MS Pure this compound->GC-MS NMR NMR Pure this compound->NMR IR IR Pure this compound->IR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Potential Biological Pathway of this compound Metabolite

Biological_Pathway This compound This compound Hydrolysis (in vivo) Hydrolysis (in vivo) This compound->Hydrolysis (in vivo) Methoxyacetic Acid (MAA) Methoxyacetic Acid (MAA) Hydrolysis (in vivo)->Methoxyacetic Acid (MAA) HDAC Inhibition HDAC Inhibition Methoxyacetic Acid (MAA)->HDAC Inhibition p21 Upregulation p21 Upregulation HDAC Inhibition->p21 Upregulation Anti-apoptotic Protein Downregulation Anti-apoptotic Protein Downregulation HDAC Inhibition->Anti-apoptotic Protein Downregulation Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p21 Upregulation->Cell Cycle Arrest (G1) Caspase Activation Caspase Activation Anti-apoptotic Protein Downregulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Ethyl Methoxyacetate: A Technical Guide to Hazards and GHS Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards associated with ethyl methoxyacetate (B1198184), including its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Due to the limited availability of specific toxicological and ecotoxicological data for ethyl methoxyacetate, this guide also presents data from structurally similar compounds, ethyl acetate (B1210297) and 2-methoxyethyl acetate, to provide a more complete hazard profile. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key hazard assessments are described.

GHS Classification of this compound

This compound is classified under the GHS as a Flammable Liquid, Category 3 . This classification is based on its flash point, which is a key parameter for determining the fire hazard of a liquid.

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Warning

  • Hazard Statement:

    • H226: Flammable liquid and vapor.

  • Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound. Key statements include those related to prevention (e.g., keeping away from heat and ignition sources), response (e.g., in case of fire), storage (e.g., storing in a well-ventilated place), and disposal.

Physicochemical and Flammability Data

The primary physical hazard of this compound is its flammability. The table below summarizes its key physicochemical properties related to this hazard.

PropertyValueReference
Flash Point 46 °C (114.8 °F) - closed cup[1]
Boiling Point 144.5 °C (292.1 °F)[2]
Vapor Density 4.08 (Air = 1)[2]
Specific Gravity 1.007 g/mL at 25 °C[1]

Toxicological Hazards (Analog Data)

It is crucial to note that this data is for analogous compounds and should be interpreted with caution.

Acute Toxicity
ParameterEthyl Acetate2-Methoxyethyl Acetate
Oral LD50 (rat) 5620 mg/kg[3][4][5]2900 - 3390 mg/kg[6][7]
Dermal LD50 (rabbit) >18000 mg/kg[3]5250 - 5300 mg/kg[6][7]
Inhalation LC50 (rat) 16000 ppm (6 hours)[4]1500 ppm (7 hours)[8]
Skin and Eye Irritation
ParameterEthyl Acetate2-Methoxyethyl Acetate
Skin Irritation (rabbit) Mild skin irritation[9]Not classified as a skin irritant[8]
Eye Irritation (rabbit) Causes serious eye irritation[3]Mild eye irritation[8]

Environmental Hazards (Analog Data)

Ecotoxicological data for this compound is limited. The following data for ethyl acetate and 2-methoxyethyl acetate can be used to estimate its potential environmental impact.

ParameterEthyl Acetate2-Methoxyethyl Acetate
Aquatic Toxicity - Fish (LC50) Data not readily available in searched resultsThe substance is harmful to aquatic organisms[10]
Aquatic Toxicity - Daphnia (EC50) Data not readily available in searched resultsData not readily available in searched results

Experimental Protocols

Determination of Flash Point (Closed-Cup Method)

The flash point of a flammable liquid is determined using a standardized closed-cup apparatus, such as the Pensky-Martens or Tag Closed Cup tester.[11]

Methodology:

  • A specified volume of the liquid sample is placed in the test cup.[11]

  • The cup is sealed with a lid containing an ignition source and a thermometer.[12]

  • The sample is heated at a slow, constant rate while being stirred.[11]

  • At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.[12]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite.[8]

OECD Test Guidelines for Toxicological Hazards

The assessment of acute toxicity and irritation is conducted following standardized protocols developed by the Organisation for Economic Co-operation and Development (OECD).

  • OECD 401: Acute Oral Toxicity: This guideline describes the procedure for determining the acute oral toxicity (LD50) of a substance.[6] A single dose of the substance is administered orally to animals, and they are observed for a specified period for signs of toxicity and mortality.[6]

  • OECD 402: Acute Dermal Toxicity: This guideline outlines the method for assessing the acute dermal toxicity (LD50) of a substance.[7][13][14][15] The substance is applied to the shaved skin of animals, and they are observed for toxic effects and mortality.[15]

  • OECD 403: Acute Inhalation Toxicity: This guideline provides the protocol for determining the acute inhalation toxicity (LC50) of a substance.[3][4][5][16][17] Animals are exposed to the substance in the form of a gas, vapor, or aerosol for a defined period, followed by an observation period.[5]

  • OECD 404: Acute Dermal Irritation/Corrosion: This guideline details the procedure for evaluating the potential of a substance to cause skin irritation or corrosion.[18][19][20][21][22] A small amount of the substance is applied to the skin of an animal, and the site is observed for signs of erythema (redness) and edema (swelling).[20]

  • OECD 405: Acute Eye Irritation/Corrosion: This guideline describes the method for assessing the potential of a substance to cause eye irritation or corrosion.[1][2][23][24][25][26] A small amount of the substance is instilled into the eye of an animal, and the eye is examined for effects on the cornea, iris, and conjunctiva.[23]

Visualizations

GHS_Classification_Workflow cluster_0 GHS Classification for Flammable Liquids Start Chemical Substance (this compound) Data_Collection Data Collection: Flash Point & Boiling Point Start->Data_Collection Classification_Criteria GHS Classification Criteria (Chapter 2.6) Data_Collection->Classification_Criteria Category_3 Category 3: 23°C ≤ Flash Point ≤ 60°C Classification_Criteria->Category_3 Flash Point = 46°C Hazard_Communication Hazard Communication Category_3->Hazard_Communication Pictogram Pictogram: Flame (GHS02) Hazard_Communication->Pictogram Signal_Word Signal Word: 'Warning' Hazard_Communication->Signal_Word Hazard_Statement Hazard Statement: H226 Hazard_Communication->Hazard_Statement

Caption: GHS classification workflow for this compound as a flammable liquid.

Acute_Toxicity_Workflow cluster_1 General Workflow for an OECD Acute Toxicity Study Test_Substance Test Substance (e.g., this compound Analog) Dose_Selection Dose Range Finding Study Test_Substance->Dose_Selection Main_Study Main Study: Single Dose Administration (Oral, Dermal, or Inhalation) Dose_Selection->Main_Study Observation Observation Period (Typically 14 days) Main_Study->Observation Data_Analysis Data Analysis: Mortality, Clinical Signs, Body Weight, Pathology Observation->Data_Analysis Endpoint Determination of LD50 or LC50 Data_Analysis->Endpoint

Caption: Generalized workflow for an acute toxicity study following OECD guidelines.

References

The Unheralded Debut of a Workhorse Molecule: A History and Technical Guide to Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the likely origins and synthesis of ethyl methoxyacetate (B1198184), a compound born from the crucible of 19th-century organic chemistry and now a vital tool in modern research and development.

Introduction

Ethyl methoxyacetate, a seemingly unassuming ester, plays a crucial role in contemporary chemical synthesis, particularly in the realms of pharmaceutical and materials science. Its utility as a reagent and solvent belies a history that is not marked by a singular "eureka" moment, but rather by its emergence as a logical consequence of the foundational principles of organic synthesis established in the mid-19th century. This technical guide delves into the historical context of its likely discovery, provides detailed protocols for its probable earliest syntheses, presents key quantitative data, and illustrates the chemical logic of its formation.

I. A Substance of its Time: The Historical Context of Discovery

While a definitive record of the first synthesis of this compound remains elusive in the annals of chemical literature, its genesis can be confidently placed in the latter half of the 19th century. This era was a fervent period of discovery in organic chemistry, characterized by the development of powerful new synthetic methodologies that allowed for the systematic construction of novel molecules. Two such revolutionary methods, the Williamson ether synthesis and the Fischer-Speier esterification, stand out as the most probable routes to the inaugural preparation of this compound.

The synthesis of the closely related ethoxyacetic acid by Heintz in 1860 provides strong circumstantial evidence for the exploration of alkoxyacetic acids and their derivatives during this period. The logical next step for chemists of the time would have been the esterification of these new acids, or the application of newly discovered ether synthesis techniques to create these ester products directly. The absence of a celebrated "discovery" paper for this compound suggests that its synthesis was likely considered a routine application of these established principles, a testament to the rapid maturation of organic chemistry as a predictive science.

II. Foundational Synthetic Routes: The Probable First Preparations

The two most plausible methods for the initial synthesis of this compound are the Williamson ether synthesis and the Fischer-Speier esterification. Both were well-established and widely practiced during the period of its likely emergence.

A. Williamson Ether Synthesis Approach

Developed in 1850 by Alexander Williamson, this method provides a direct route to ethers through the reaction of an alkoxide with an alkyl halide.[1][2][3][4][5] For the synthesis of this compound, this would have involved the reaction of sodium methoxide (B1231860) with ethyl chloroacetate (B1199739).

Materials:

  • Sodium metal

  • Anhydrous methanol

  • Ethyl chloroacetate

  • Anhydrous diethyl ether

  • Distilled water

  • Anhydrous calcium chloride

Procedure:

  • Preparation of Sodium Methoxide: In a flask equipped with a reflux condenser, dissolve a molar equivalent of clean sodium metal in an excess of anhydrous methanol. The reaction is exothermic and should be controlled by cooling if necessary.

  • Reaction with Ethyl Chloroacetate: To the freshly prepared sodium methoxide solution, add one molar equivalent of ethyl chloroacetate dropwise with stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing distilled water.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash with a small amount of distilled water.

    • Dry the ethereal solution over anhydrous calcium chloride.

  • Isolation:

    • Filter the drying agent.

    • Remove the diethyl ether by distillation.

    • Distill the remaining liquid under atmospheric pressure, collecting the fraction boiling around 144-145°C.

Williamson_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_workup Work-up & Isolation Na Sodium Metal NaOMe Preparation of Sodium Methoxide Na->NaOMe MeOH Methanol MeOH->NaOMe EtCA Ethyl Chloroacetate Reaction Reaction with Ethyl Chloroacetate EtCA->Reaction NaOMe->Reaction Reflux Reflux Reaction->Reflux Quench Water Quench Reflux->Quench Extraction Ether Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product Fischer_Esterification cluster_reactants Reactants cluster_mechanism Key Mechanistic Steps MAA Methoxyacetic Acid Protonation Protonation of Carbonyl Oxygen MAA->Protonation EtOH Ethanol Attack Nucleophilic Attack by Ethanol EtOH->Attack H2SO4 H₂SO₄ (catalyst) H2SO4->Protonation H⁺ Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Product This compound Deprotonation->Product

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methoxyacetate (B1198184), a key building block in organic synthesis, finds significant application in the pharmaceutical and chemical industries. Its utility stems from the diverse reactivity of its ester and ether functionalities. A thorough understanding of its fundamental reaction mechanisms is paramount for its effective application in drug development and other research endeavors. This technical guide provides an in-depth analysis of the core reaction mechanisms of ethyl methoxyacetate, including hydrolysis, transesterification, and reactions involving nucleophilic and electrophilic attack. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions and purification protocols.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol [3][4][5]
Boiling Point 144.1 °C at 760 mmHg[1][2]
Density 1.007 g/cm³[1][2]
Refractive Index (n20/D) 1.401[3]
Water Solubility Slightly soluble[1][2]
Flash Point 46.1 °C[2]

Core Reaction Mechanisms

Hydrolysis

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible due to the deprotonation of the resulting carboxylic acid.

Quantitative Data:

The hydrolysis of this compound has been studied to determine its rate constant. A reported value for the hydrolysis rate constant is available, providing a quantitative measure of its reactivity towards hydrolysis.

Table 2: Hydrolysis Rate Constant for this compound

Reaction ConditionRate ConstantReference
Base-catalyzed hydrolysis4968 M⁻¹hr⁻¹[6]

Experimental Protocol: Base-Catalyzed Hydrolysis

A typical procedure for the base-catalyzed hydrolysis of an ester like this compound involves the following steps:

  • Reaction Setup: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) to ensure solubility).

  • Initiation: Add a standardized solution of sodium hydroxide to the ester solution at a controlled temperature.

  • Monitoring: The progress of the reaction can be monitored by periodically taking aliquots, quenching the reaction with a known amount of acid, and then back-titrating the excess acid with a standard base solution.

  • Data Analysis: The rate constant can be determined by plotting the appropriate concentration-time data. For a second-order reaction, a plot of 1/[reactant] versus time will yield a straight line.

Logical Relationship: Acid- and Base-Catalyzed Hydrolysis Mechanisms

hydrolysis_mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Ester A2 Protonated Ester A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Carboxylic Acid + Alcohol A3->A4 - H+ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH- B3 Carboxylate + Alcohol B2->B3

Figure 1: Comparison of acid- and base-catalyzed hydrolysis pathways.
Transesterification

Transesterification is the process of exchanging the ethyl group of this compound with another alkyl group from an alcohol. This reaction can be catalyzed by acids, bases, or enzymes (lipases).

Lipase-Catalyzed Transesterification:

Enzymatic transesterification offers a green and selective alternative to chemical catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for this transformation. This compound is often used as an acyl donor in these reactions.[7][8]

Experimental Protocol: Lipase-Catalyzed Transesterification with Butanol

  • Materials: this compound, butanol, immobilized lipase (e.g., Novozym 435), and a suitable organic solvent (e.g., hexane).

  • Reaction Setup: In a flask, dissolve this compound and butanol in the organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the conversion of this compound and the formation of butyl methoxyacetate.

  • Workup: After the reaction, the enzyme can be filtered off and reused. The product can be purified by distillation.

Workflow for Lipase-Catalyzed Transesterification

transesterification_workflow start Start reactants Mix this compound, Butanol, and Solvent start->reactants enzyme Add Immobilized Lipase reactants->enzyme incubate Incubate at Controlled Temperature with Stirring enzyme->incubate monitor Monitor Reaction by GC incubate->monitor filter Filter to Remove Lipase monitor->filter Reaction Complete purify Purify Product (e.g., Distillation) filter->purify end End purify->end

Figure 2: Experimental workflow for enzymatic transesterification.
Reactions with Nucleophiles

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

a) Aminolysis:

Aminolysis is the reaction with an amine to form an amide. This compound can serve as an acylation reagent for amines.[7][8]

b) Reaction with Grignard Reagents:

Grignard reagents (RMgX) are potent nucleophiles that react with esters to form tertiary alcohols. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.

Experimental Protocol: Reaction with Methylmagnesium Bromide

  • Reagents: this compound, methylmagnesium bromide solution (typically in THF or diethyl ether), anhydrous diethyl ether or THF, and a solution for quenching (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent. Cool the solution in an ice bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution to the ester solution with stirring.

  • Quenching: After the addition is complete and the reaction has stirred for a designated time, slowly add the quenching solution to the reaction mixture while it is still in the ice bath.

  • Workup: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

  • Purification: The resulting tertiary alcohol can be purified by distillation or column chromatography.

Signaling Pathway: Grignard Reaction with this compound

grignard_pathway EMA This compound Intermediate Tetrahedral Intermediate EMA->Intermediate Nucleophilic Attack Grignard1 CH3MgBr (1st eq.) Grignard1->Intermediate Ketone Methoxyacetone Intermediate->Ketone Elimination of EtO- Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Attack Grignard2 CH3MgBr (2nd eq.) Grignard2->Alkoxide Alcohol 2-Methoxy-2-methyl-propan-2-ol Alkoxide->Alcohol Workup Aqueous Workup Workup->Alcohol

Figure 3: Reaction pathway of this compound with a Grignard reagent.

c) Reduction with Hydride Reagents:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.

Experimental Protocol: Reduction with LiAlH₄

  • Safety Precaution: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool the suspension in an ice bath.

  • Ester Addition: Dissolve this compound in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Quenching: After the reaction is complete (monitored by TLC), cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Workup: Filter the resulting solids and wash them with ether. Dry the combined organic filtrates and remove the solvent to obtain the crude alcohol.

  • Purification: The product, 2-methoxyethanol, can be purified by distillation.

Reactions at the α-Carbon (Enolate Chemistry)

The α-protons of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, most notably alkylation.

Alkylation of the Enolate:

The enolate of this compound can be alkylated by reacting it with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete and irreversible formation of the enolate.

Experimental Protocol: Alkylation with Methyl Iodide

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF at a low temperature (e.g., -78 °C). Slowly add this compound to the LDA solution.

  • Alkylation: After stirring for a period to ensure complete enolate formation, add methyl iodide to the solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. The resulting ethyl 2-methoxypropanoate can be purified by distillation or chromatography.

Logical Relationship: Enolate Formation and Alkylation

enolate_alkylation Ester This compound Enolate Lithium Enolate Ester->Enolate Deprotonation Base LDA Base->Enolate Product Ethyl 2-Methoxypropanoate Enolate->Product SN2 Attack AlkylHalide Methyl Iodide AlkylHalide->Product

Figure 4: Key steps in the alkylation of the this compound enolate.

Conclusion

This technical guide has provided a detailed overview of the fundamental reaction mechanisms of this compound. The data and protocols presented serve as a valuable resource for chemists in research and development. A comprehensive understanding of these reactions is essential for leveraging the full synthetic potential of this versatile building block in the creation of novel molecules, particularly in the context of drug discovery and development. Further research into the kinetics and optimization of these reactions will continue to expand the utility of this compound in organic synthesis.

References

Methodological & Application

Application Notes and Protocols: Ethyl Methoxyacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl methoxyacetate (B1198184) in organic synthesis. The primary focus is on its role as a superior acyl donor in enzyme-catalyzed reactions, a critical application in the synthesis of chiral molecules and pharmaceutical intermediates.

Application: Acyl Donor in Lipase-Catalyzed Kinetic Resolution of Amines

Ethyl methoxyacetate is a highly effective acyl donor for the kinetic resolution of primary and secondary amines catalyzed by lipases, particularly Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form, Novozym 435.[1][2] The methoxy (B1213986) group in the acyl donor enhances the reactivity of the carbonyl group, leading to significantly faster reaction rates compared to standard acyl donors like ethyl acetate (B1210297).[3][4] This increased reactivity allows for lower enzyme loadings and milder reaction conditions, making the process more efficient and cost-effective.[1][5]

The enzymatic acylation selectively converts one enantiomer of a racemic amine into an amide, leaving the other enantiomer unreacted. This process allows for the separation of enantiomers, which is crucial in drug development as different enantiomers of a chiral drug can have vastly different pharmacological activities.

Key Advantages of this compound in Enzymatic Resolutions:
  • Enhanced Reaction Rates: The electron-withdrawing nature of the methoxy group activates the acyl donor, leading to faster acylation.[3]

  • High Enantioselectivity: Reactions with this compound often proceed with high enantiomeric excess (ee) for both the acylated and unreacted amine.[1]

  • Mild Reaction Conditions: The high reactivity allows for reactions to be carried out at or near room temperature, preserving the stability of the enzyme and sensitive substrates.

  • Reduced Enzyme Loading: Due to the faster reaction rates, a smaller amount of the expensive lipase enzyme is required.[1][5]

Quantitative Data: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine (B125046)

The following table summarizes representative quantitative data for the kinetic resolution of racemic 1-phenylethylamine using this compound and Candida antarctica lipase B.

SubstrateAcyl DonorCatalystSolventTime (h)Conversion (%)Amide (ee %)Unreacted Amine (ee %)Reference
(±)-1-PhenylethylamineThis compoundNovozym 435Toluene (B28343)4~50>99 (R)>99 (S)[1]
(±)-1-PhenylethylamineMthis compoundNovozym 435Toluene64898 (R)92 (S)[1]
(±)-1-PhenylethylamineIsopropyl MethoxyacetateNovozym 435Toluene4~50>99 (R)>99 (S)[1]

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethylamine

This protocol describes the lipase-catalyzed kinetic resolution of racemic 1-phenylethylamine using this compound as the acyl donor and immobilized Candida antarctica lipase B (Novozym 435).

Materials:
Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (±)-1-phenylethylamine (1.0 mmol, 121.2 mg) and this compound (1.2 mmol, 141.7 mg) in anhydrous toluene (10 mL).

  • Enzyme Addition: Add Novozym 435 (20 mg) to the solution.

  • Reaction: Stir the mixture at room temperature (25 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when approximately 50% conversion of the amine is achieved (usually within 4-8 hours).

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme (Novozym 435). The enzyme can be washed with fresh toluene, dried under vacuum, and potentially reused.

  • Work-up: a. Transfer the filtrate to a separatory funnel and add 1 M HCl (10 mL). b. Shake the funnel and separate the layers. The unreacted (S)-1-phenylethylamine will be in the aqueous layer as its hydrochloride salt. c. Extract the organic layer with another portion of 1 M HCl (5 mL). d. Combine the aqueous layers and basify with 1 M NaOH until the pH is >10. e. Extract the aqueous layer with dichloromethane (3 x 15 mL). f. Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the unreacted (S)-1-phenylethylamine.

  • Isolation of the Amide: a. The original organic layer from step 5b contains the (R)-N-(1-phenylethyl)-2-methoxyacetamide. b. Wash this organic layer with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude amide by silica gel column chromatography (e.g., using a mixture of hexane (B92381) and ethyl acetate as the eluent) to obtain the pure (R)-N-(1-phenylethyl)-2-methoxyacetamide.

  • Characterization: Determine the enantiomeric excess of the unreacted amine and the resulting amide using chiral HPLC or GC.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_products Products racemic_amine Racemic 1-Phenylethylamine reaction_mixture Stir at 25°C racemic_amine->reaction_mixture acyl_donor This compound acyl_donor->reaction_mixture enzyme Novozym 435 enzyme->reaction_mixture solvent Toluene solvent->reaction_mixture filter Filter to remove enzyme reaction_mixture->filter After ~50% conversion extraction Acid-Base Extraction filter->extraction purification Column Chromatography extraction->purification Organic Layer s_amine (S)-1-Phenylethylamine extraction->s_amine Aqueous Layer r_amide (R)-N-(1-phenylethyl)-2-methoxyacetamide purification->r_amide

Caption: Workflow for the kinetic resolution of (±)-1-phenylethylamine.

Application in Drug Synthesis: Synthesis of a Dolutegravir Intermediate Precursor

While direct use of this compound in the synthesis of the final form of the anti-HIV drug Dolutegravir is not prominently documented, a closely related derivative, methyl 4-methoxyacetoacetate , serves as a key starting material. The synthesis of this precursor highlights the utility of the methoxyacetate moiety in constructing complex pharmaceutical intermediates.

The synthesis of the core pyridinone structure of Dolutegravir often begins with the reaction of methyl 4-methoxyacetoacetate with other reagents to build the heterocyclic ring system.

Logical Relationship in Dolutegravir Intermediate Synthesis

G cluster_precursors Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Key Intermediate methyl_4_methoxyacetoacetate Methyl 4-Methoxyacetoacetate condensation Condensation & Cyclization methyl_4_methoxyacetoacetate->condensation other_reagents Other Reagents (e.g., enamines, ammonia (B1221849) sources) other_reagents->condensation pyridinone_core Pyridinone Core of Dolutegravir condensation->pyridinone_core

Caption: Role of a methoxyacetate derivative in Dolutegravir synthesis.

Signaling Pathway Context (Hypothetical)

The chiral amines produced through kinetic resolution with this compound are valuable building blocks for synthesizing biologically active molecules that can interact with various signaling pathways. For instance, chiral phenylethylamines are structurally related to neurotransmitters and can be used to develop drugs targeting G-protein coupled receptors (GPCRs) involved in neurological pathways.

Hypothetical Signaling Pathway Interaction

G cluster_synthesis Drug Synthesis cluster_cellular Cellular Interaction chiral_amine Chiral Amine (from Kinetic Resolution) drug_candidate Drug Candidate chiral_amine->drug_candidate Further Synthesis gpcr GPCR drug_candidate->gpcr Binds to g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Application Notes and Protocols for Ethyl Methoxyacetate in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental chemical transformation in organic synthesis, crucial for the protection of functional groups, the formation of esters and amides, and the synthesis of various pharmaceutical intermediates. Ethyl methoxyacetate (B1198184) is a versatile and effective acylating agent, serving as a donor of the methoxyacetyl group. This document provides detailed protocols for the use of ethyl methoxyacetate in the acylation of alcohols, phenols, and amines under non-enzymatic conditions. While it is a well-established reagent in enzyme-catalyzed kinetic resolutions, its application in general chemical synthesis is also of significant interest.[1][2] This application note outlines methodologies, presents quantitative data for representative reactions, and includes diagrams to illustrate reaction pathways and workflows.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Boiling Point 144.1 °C at 760 mmHg
Density 1.007 g/cm³ at 25 °C
Refractive Index n20/D 1.401
Flash Point 46.1 °C

Acylation Reaction Principles

The acylation of nucleophiles such as alcohols, phenols, and amines with this compound typically proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either a base or an acid.

  • Base-catalyzed acylation: A base is used to deprotonate the nucleophile (e.g., alcohol or phenol), increasing its nucleophilicity and facilitating its attack on the carbonyl carbon of the ester. Common bases include potassium hydroxide (B78521) (KOH), triethylamine (B128534) (Et₃N), and 4-(dimethylamino)pyridine (DMAP).

  • Acid-catalyzed acylation: An acid catalyst protonates the carbonyl oxygen of this compound, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The choice of catalyst and reaction conditions depends on the substrate's reactivity and stability.

Experimental Protocols

The following are generalized protocols for the acylation of primary alcohols, phenols, and primary amines with this compound. These protocols are based on established methods for similar acylating agents and should be optimized for specific substrates.

Protocol 1: Base-Catalyzed Acylation of Primary Alcohols

This protocol is adapted from a procedure for the acetylation of alcohols using ethyl acetate (B1210297) and KOH.[3]

Materials:

  • Primary alcohol (e.g., Benzyl alcohol)

  • This compound (used as both reagent and solvent)

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the primary alcohol (1.0 mmol) and this compound (6 mL).

  • Add powdered potassium hydroxide (1.5 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add diethyl ether (20 mL) to the reaction mixture.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Base-Catalyzed Acylation of Phenols

This protocol employs a common base catalyst for the acylation of phenols.

Materials:

  • Phenol (B47542) (e.g., Phenol, 4-nitrophenol)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in the chosen anhydrous solvent (5-10 mL per mmol of substrate).

  • Add the base catalyst: DMAP (0.1 eq) or triethylamine (1.5 eq).

  • Add this compound (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to reflux if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: Acylation of Primary Amines

This protocol outlines the acylation of a primary amine.

Materials:

  • Primary amine (e.g., Aniline)

  • This compound

  • Pyridine (B92270) or Triethylamine (Et₃N) as base and/or solvent

  • Dichloromethane (DCM) as an optional solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in pyridine or DCM.

  • Add this compound (1.2 eq). If using DCM as a solvent, add triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the acylation of various substrates. The data for this compound is extrapolated from similar reactions with other acylating agents due to the limited availability of specific literature for non-enzymatic reactions.

Table 1: Acylation of Alcohols with this compound

EntrySubstrateCatalyst (eq)Temp. (°C)Time (h)Yield (%)
1Benzyl alcoholKOH (1.5)RT0.5~95
21-ButanolKOH (1.5)RT1~90
32-PhenylethanolKOH (1.5)RT0.75~92
4Cyclohexanol (Secondary)DMAP (0.1)6012~70
5tert-Butanol (Tertiary)DMAP (0.1)8024Low

Table 2: Acylation of Phenols with this compound

EntrySubstrateCatalyst (eq)Temp. (°C)Time (h)Yield (%)
1PhenolDMAP (0.1)RT4~85
24-MethoxyphenolDMAP (0.1)RT3~90
34-NitrophenolEt₃N (1.5)508~80
42-NaphtholDMAP (0.1)RT5~88

Table 3: Acylation of Amines with this compound

EntrySubstrateCatalyst (eq)Temp. (°C)Time (h)Yield (%)
1AnilinePyridine (solvent)RT1~93
24-MethoxyanilinePyridine (solvent)RT0.5~95
3BenzylamineEt₃N (1.5)RT0.5~96
4Diethylamine (Secondary)Et₃N (1.5)RT2~85

Mandatory Visualizations

Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products NuH Nucleophile (R-OH, R-NH2, Ar-OH) DeprotonatedNu Deprotonated Nucleophile (Nu-) NuH->DeprotonatedNu Deprotonation EMA CH3OCH2-C(=O)-OEt TetrahedralInt Tetrahedral Intermediate EMA->TetrahedralInt Base Base Base->DeprotonatedNu DeprotonatedNu->TetrahedralInt Nucleophilic Attack Product CH3OCH2-C(=O)-Nu TetrahedralInt->Product Collapse of Intermediate Byproduct Ethanol + Conjugate Acid TetrahedralInt->Byproduct Elimination of Ethoxide

Caption: Base-catalyzed acylation mechanism.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve Substrate - Add Solvent and Catalyst start->setup reagents Add this compound setup->reagents reaction Stir at appropriate temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Acid/Base Washes - Brine Wash monitoring->workup Complete drying Dry Organic Layer (e.g., MgSO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purification: - Column Chromatography - or Distillation/Recrystallization concentration->purification product Pure Acylated Product purification->product

Caption: General experimental workflow for acylation.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Substrate Substrate Nucleophilicity (Amine > Phenol > Alcohol) Rate Reaction Rate Substrate->Rate Increases Yield Reaction Yield Substrate->Yield Increases Sterics Steric Hindrance (Primary > Secondary > Tertiary) Sterics->Rate Decreases Sterics->Yield Decreases Catalyst Catalyst Strength (DMAP > Et3N > None) Catalyst->Rate Increases Catalyst->Yield Increases Temperature Temperature Temperature->Rate Increases

Caption: Factors influencing acylation outcome.

References

Application Notes and Protocols for Ethyl Methoxyacetate in Enzymatic Resolutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic kinetic resolution (EKR) is a powerful technique for the synthesis of enantiomerically pure compounds, which are crucial building blocks for pharmaceuticals and other bioactive molecules. The choice of acyl donor in lipase-catalyzed resolutions is critical for achieving high efficiency and selectivity. Ethyl methoxyacetate (B1198184) has emerged as a superior acylating agent in many enzymatic resolutions due to its enhanced reactivity and ability to improve enantioselectivity.[1] The methoxy (B1213986) group in the α-position significantly increases the carbonyl reactivity, leading to reaction rates that can be up to 100 times faster than those observed with conventional acyl donors like ethyl butyrate.[1] This application note provides detailed protocols and compiled data on the use of ethyl methoxyacetate as a reagent in the enzymatic resolution of racemic alcohols and amines.

Principle of the Method

Enzymatic kinetic resolution is based on the differential reaction rates of two enantiomers with an acyl donor, catalyzed by a stereoselective enzyme, typically a lipase (B570770). One enantiomer is selectively acylated to form an ester (or amide in the case of amine resolution), while the other enantiomer remains largely unreacted. This results in a mixture of the acylated product and the unreacted substrate, which can then be separated by standard chemical or physical methods. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%. The efficiency of the resolution is quantified by the enantiomeric excess (e.e.) of the product and the remaining substrate, the conversion (c), and the enantioselectivity (E-value).

Advantages of this compound

  • High Reactivity: The electron-withdrawing methoxy group enhances the electrophilicity of the carbonyl carbon, leading to significantly faster acylation rates.[1]

  • Improved Enantioselectivity: The use of methoxyacetates as acyl donors has been shown to lead to unrivaled selectivity in the resolution of various substrates, particularly amines and amino alcohols.[1]

  • Versatility: this compound is effective in the resolution of a wide range of substrates, including secondary alcohols and primary amines.[2]

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general procedure for the enzymatic resolution of a racemic secondary alcohol using this compound as the acyl donor and a commercially available immobilized lipase, such as Candida antarctica Lipase B (CALB, e.g., Novozym 435).

Materials and Reagents:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • This compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the racemic secondary alcohol (1 equivalent) and this compound (0.5 - 1.0 equivalents) in the chosen anhydrous organic solvent. The concentration of the substrate is typically in the range of 0.1-1.0 M.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C). The optimal temperature will depend on the specific enzyme and substrate.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high enantiomeric excess.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation: The resulting mixture of the unreacted alcohol and the formed ester can be separated by standard techniques such as column chromatography on silica (B1680970) gel.

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Primary Amine

This protocol outlines a general procedure for the enzymatic resolution of a racemic primary amine using this compound.

Materials and Reagents:

  • Racemic primary amine (e.g., 1-phenylethylamine)

  • This compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • Anhydrous organic solvent (e.g., MTBE)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic primary amine (1 equivalent) and this compound (0.5 - 1.0 equivalents) in an anhydrous organic solvent like MTBE.

  • Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg/mL).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 45-70 °C).

  • Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Work-up and Separation:

    • Filter off the immobilized enzyme.

    • To the filtrate, add a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted amine will be protonated and move to the aqueous phase, while the neutral amide will remain in the organic phase.

    • Separate the two phases.

    • The amide can be isolated from the organic phase by solvent evaporation.

    • The unreacted amine can be recovered from the aqueous phase by basification (e.g., with 1 M NaOH) followed by extraction with an organic solvent.

  • Analysis: Determine the enantiomeric excess of the separated amine and the amide (which can be hydrolyzed back to the amine for analysis if necessary) using chiral GC or HPLC.

Quantitative Data Summary

The following tables summarize representative quantitative data for enzymatic resolutions utilizing methoxyacetate esters as acyl donors.

Table 1: Enzymatic Resolution of Amines with Methoxyacetate Esters

SubstrateEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product e.e. (%)Ref.
1-PhenylethylamineCALBThis compoundMTBE7016>9999 ((R)-amide)[2]
3-Methoxycyclohexan-1-amineImmobilized CALBIsopropyl 2-ethoxyacetateMTBE4524~50>99[3]

Table 2: Enzymatic Resolution of Alcohols with Methoxyacetate Esters

SubstrateEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product e.e. (%)Ref.
1-Phenylethanol (B42297)CALBThis compoundToluene60-~50High[4]

Note: Specific quantitative data for the resolution of alcohols with this compound is less commonly reported in detail compared to amines in the provided search results. The entry for 1-phenylethanol is inferred from the context of dynamic kinetic resolution studies where high selectivity is a prerequisite.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Separation cluster_analysis Analysis Racemic_Substrate Racemic Substrate (Alcohol or Amine) Reaction_Vessel Reaction in Organic Solvent Racemic_Substrate->Reaction_Vessel Ethyl_Methoxyacetate This compound (Acyl Donor) Ethyl_Methoxyacetate->Reaction_Vessel Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction_Vessel Filtration Filter to Remove Enzyme Reaction_Vessel->Filtration Reaction Mixture Separation Separation (Chromatography or Extraction) Filtration->Separation Product_Ester Enantioenriched Ester/Amide Separation->Product_Ester Unreacted_Substrate Enantioenriched Substrate Separation->Unreacted_Substrate Analysis Chiral HPLC or GC Analysis Product_Ester->Analysis Unreacted_Substrate->Analysis

Caption: General workflow for enzymatic kinetic resolution.

Amine_Resolution_Workup Start Filtrate from Reaction (Unreacted Amine + Amide in Organic Solvent) Add_Acid Add Dilute Aqueous Acid (e.g., 1 M HCl) Start->Add_Acid Phase_Separation Phase Separation Add_Acid->Phase_Separation Organic_Phase Organic Phase (Contains Neutral Amide) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Contains Protonated Amine) Phase_Separation->Aqueous_Phase Isolate_Amide Isolate Amide (Solvent Evaporation) Organic_Phase->Isolate_Amide Basify_Aqueous Basify Aqueous Phase (e.g., 1 M NaOH) Aqueous_Phase->Basify_Aqueous Extract_Amine Extract with Organic Solvent Basify_Aqueous->Extract_Amine Isolate_Amine Isolate Unreacted Amine Extract_Amine->Isolate_Amine

Caption: Acid-base extraction workflow for amine resolution.

References

Application Notes and Protocols for Reactions with Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for a variety of chemical transformations utilizing ethyl methoxyacetate (B1198184). This versatile reagent can be employed in a range of reactions to generate complex molecular architectures relevant to pharmaceutical and materials science research.

Claisen Condensation of Ethyl Methoxyacetate

The Claisen condensation of this compound with another ester, such as ethyl acetate (B1210297), provides a direct route to β-keto esters bearing a methoxy (B1213986) group at the α-position. These products are valuable intermediates in the synthesis of heterocycles and other complex organic molecules. The reaction proceeds via the formation of an enolate from ethyl acetate, which then attacks the carbonyl group of this compound.

Experimental Protocol: Synthesis of Ethyl 2-methoxy-3-oxobutanoate

  • Materials:

    • This compound (1.0 eq)

    • Ethyl acetate (1.2 eq)

    • Sodium ethoxide (NaOEt) (1.2 eq)

    • Anhydrous ethanol (B145695)

    • Anhydrous diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol in the three-neck flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add ethyl acetate dropwise to the cooled solution via the dropping funnel while stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

    • Add this compound dropwise to the reaction mixture.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M HCl until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

ParameterValue
Reactant Ratio (EMA:EtOAc:NaOEt) 1 : 1.2 : 1.2
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 2 - 4 hours
Typical Yield 60 - 75%

Reaction Pathway

Claisen_Condensation EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate + NaOEt NaOEt NaOEt EtOH Ethanol Intermediate Tetrahedral Intermediate Enolate->Intermediate + this compound EMA This compound Product Ethyl 2-methoxy-3-oxobutanoate Intermediate->Product - NaOEt

Caption: Claisen condensation of this compound.

α-Alkylation of this compound

The α-protons of this compound can be abstracted by a strong, non-nucleophilic base to form an enolate, which can then be alkylated with an appropriate electrophile, such as an alkyl halide. This reaction is a powerful tool for carbon-carbon bond formation at the α-position of the ester. To prevent self-condensation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is preferred.

Experimental Protocol: Synthesis of Ethyl 2-methoxy-2-benzylacetate

  • Materials:

  • Equipment:

    • Schlenk flask or a three-neck round-bottom flask with a nitrogen inlet and rubber septa

    • Magnetic stirrer and stir bar

    • Low-temperature thermometer

    • Syringes and needles

    • Dry ice/acetone bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Set up the reaction under an inert atmosphere of nitrogen.

    • In the reaction flask, dissolve diisopropylamine in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium via syringe. Stir the mixture at -78 °C for 30 minutes to generate LDA.

    • Add this compound dropwise via syringe to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Slowly add benzyl bromide via syringe to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

ParameterValue
Base Lithium Diisopropylamide (LDA)
Solvent Anhydrous THF
Temperature -78 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%

Experimental Workflow

Alkylation_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Assemble Apparatus A->B C Purge with Nitrogen B->C D Prepare LDA at -78°C C->D E Add this compound D->E F Add Benzyl Bromide E->F G Warm to RT & Stir F->G H Quench with NH4Cl G->H I Extraction with Ether H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: Workflow for the α-alkylation of this compound.

Reduction of this compound

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 2-methoxyethanol (B45455), a useful solvent and building block. Due to the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions.

Experimental Protocol: Synthesis of 2-Methoxyethanol

  • Materials:

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.0 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide (B78521) (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether in the reaction flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A white precipitate should form.

    • Filter the mixture through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with diethyl ether.

    • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting 2-methoxyethanol by distillation.

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to Room Temperature
Reaction Time 1 - 2 hours
Typical Yield 85 - 95%

Reaction Scheme

Reduction_Reaction reactant This compound product 2-Methoxyethanol reactant->product 1. LiAlH4, Et2O 2. H2O workup Grignard_Logic Start Start Prep_Grignard Prepare Phenylmagnesium Bromide Start->Prep_Grignard Add_Ester Add this compound to Grignard Reagent Prep_Grignard->Add_Ester Reaction Reaction to form Tertiary Alkoxide Add_Ester->Reaction Quench Quench with Aqueous NH4Cl Reaction->Quench Workup Extraction and Purification Quench->Workup Product 1,1-diphenyl-2-methoxyethanol Workup->Product End End Product->End

Methoxyacetyl (MAc) Group: A Versatile Protecting Group for Alcohols, Amines, and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis, the judicious use of protecting groups is paramount. The methoxyacetyl (MAc) group has emerged as a valuable tool for the temporary protection of hydroxyl, amino, and thiol functionalities. Its introduction is typically straightforward, and its selective removal under mild reductive conditions offers a significant advantage over many traditional protecting groups. This document provides detailed application notes and protocols for the use of the methoxyacetyl group in organic synthesis. While ethyl methoxyacetate (B1198184) can serve as a methoxyacetyl donor in specific enzymatic reactions, the more reactive and commonly employed reagent for direct protection is methoxyacetyl chloride.

Key Features of the Methoxyacetyl (MAc) Protecting Group

  • Ease of Introduction: Protection of alcohols, amines, and thiols can be readily achieved using methoxyacetyl chloride, often in high to quantitative yields.

  • Stability: The MAc group is stable to a range of reaction conditions, allowing for subsequent chemical transformations on other parts of the molecule.

  • Mild Deprotection: A key advantage of the MAc group is its facile cleavage under mild, reductive conditions using sodium borohydride (B1222165) in ethanol (B145695) at room temperature. This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to acidic or basic conditions.

Data Presentation

Table 1: Protection of Alcohols, Amines, and Thiols with Methoxyacetyl Chloride
Substrate TypeFunctional GroupGeneral YieldReaction Conditions
Primary Alcohols-OHQuantitative[1]Methoxyacetyl chloride, DCM, Room Temperature[1]
Secondary Alcohols-OHQuantitative[1]Methoxyacetyl chloride, DCM, Room Temperature[1]
Phenols-OHHighMethoxyacetyl chloride, Base (e.g., Pyridine), DCM
Primary Amines-NH₂Good to HighMethoxyacetyl chloride, Base (e.g., Et₃N), DCM, 0 °C to RT
Secondary Amines-NH-Good to HighMethoxyacetyl chloride, Base (e.g., Et₃N), DCM, 0 °C to RT
Aromatic Amines-NH-ArGood to HighMethoxyacetic acid, PCl₃, Toluene, Reflux
Thiols-SHHighMethoxyacetyl chloride, Base (e.g., Pyridine), DCM

Note: Yields are generalized based on available literature and may vary depending on the specific substrate.

Table 2: Reductive Deprotection of Methoxyacetylated Compounds with Sodium Borohydride
Substrate TypeProtected Functional GroupProductYield (%)Time (h)
Primary Methoxyacetyl EsterR-O-MAcR-OH951
Secondary Methoxyacetyl EsterR-O-MAcR-OH921.5
Methoxyacetylated PhenolAr-O-MAcAr-OH951
Methoxyacetylated ThiolR-S-MAcR-SH791
N-Methoxyacetyl Amide (Aromatic)Ar-N(R)-MAcAr-N(R)HModerate>4
N-Methoxyacetyl Amide (Aliphatic)R-N(R')-MAcR-N(R')HModerate to Good>4

Data for deprotection of alcohols and thiols is adapted from a study on the reductive removal of the methoxyacetyl group.[1] Data for amide deprotection is generalized, as reaction times are typically longer.

Experimental Protocols

Protocol 1: General Procedure for the Methoxyacetylation of Alcohols
  • Dissolution: Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base (Optional but Recommended): For less reactive alcohols or to scavenge the HCl byproduct, add a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equiv.).

  • Addition of Methoxyacetyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add methoxyacetyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure methoxyacetylated alcohol.

Protocol 2: General Procedure for the Methoxyacetylation of Amines
  • Dissolution: Dissolve the primary or secondary amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Addition of Methoxyacetyl Chloride: Cool the solution to 0 °C. Slowly add a solution of methoxyacetyl chloride (1.1 equiv.) in anhydrous DCM to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-methoxyacetyl amide.

Protocol 3: General Procedure for the Reductive Deprotection of Methoxyacetyl Groups
  • Dissolution: Dissolve the methoxyacetyl-protected compound (1.0 equiv.) in ethanol in a round-bottom flask.

  • Addition of Sodium Borohydride: Add sodium borohydride (1.0-2.0 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for the time indicated in Table 2 (typically 1-4 hours for esters and thioesters; may be longer for amides). Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to pH ~6 with dilute aqueous HCl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or other suitable methods to obtain the deprotected alcohol, amine, or thiol.

Mandatory Visualizations

Protection_Workflow cluster_reaction Protection Reaction Substrate Alcohol/Amine/Thiol (R-XH) Reaction_Step Stir at 0 °C to RT Substrate->Reaction_Step 1.0 equiv. Reagent Methoxyacetyl Chloride (CH3OCH2COCl) Reagent->Reaction_Step 1.1-1.2 equiv. Base Base (e.g., Pyridine, Et3N) Base->Reaction_Step 1.1-1.5 equiv. Solvent DCM Solvent->Reaction_Step Solvent Protected_Product MAc-Protected Compound (R-X-COCH2OCH3) Reaction_Step->Protected_Product

Caption: General workflow for the protection of alcohols, amines, and thiols using methoxyacetyl chloride.

Deprotection_Workflow cluster_reaction Deprotection Reaction Protected_Compound MAc-Protected Compound (R-X-COCH2OCH3) Reaction_Step Stir at RT Protected_Compound->Reaction_Step 1.0 equiv. Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reaction_Step 1.0-2.0 equiv. Solvent Ethanol Solvent->Reaction_Step Solvent Deprotected_Product Deprotected Compound (R-XH) Reaction_Step->Deprotected_Product

Caption: General workflow for the reductive deprotection of the methoxyacetyl group.

Protection_Mechanism Reactants R-XH (Nucleophile) CH3OCH2COCl (Electrophile) Intermediate Tetrahedral Intermediate Reactants:n->Intermediate Nucleophilic Attack Product R-X-COCH2OCH3 (Protected Product) Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: Plausible mechanism for the methoxyacetylation reaction.

Conclusion

The methoxyacetyl (MAc) group offers a reliable and versatile strategy for the protection of alcohols, amines, and thiols. The mild reductive conditions required for its removal make it an attractive alternative to other protecting groups, particularly in the synthesis of complex molecules with sensitive functionalities. The protocols provided herein serve as a general guide for the application of this valuable protecting group in a research and development setting.

References

Application Notes and Protocols for the Quantification of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ethyl methoxyacetate (B1198184), a key intermediate in various chemical syntheses. The primary analytical techniques discussed are Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are designed to be robust and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Overview of Analytical Methods

The quantification of ethyl methoxyacetate can be effectively achieved using chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the sample matrix, the presence of impurities, and the specific requirements of the analysis.[1]

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds like this compound.[1] It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for a broad range of compounds. A reversed-phase method is proposed for its ability to separate compounds with varying polarities.[1]

Experimental Protocols

This protocol outlines the parameters for the quantification of this compound using a GC system equipped with a Flame Ionization Detector (FID).

Table 1: Proposed GC Method Parameters

ParameterProposed Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Data Acquisition Peak area integration

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification start Start: Obtain Sample prep_std Prepare Calibration Standards (e.g., 10-500 µg/mL in Ethyl Acetate) start->prep_std prep_sample Prepare Sample Solution (Dilute in Ethyl Acetate) start->prep_sample inject Inject into GC-FID prep_std->inject prep_sample->inject run Run GC Method inject->run integrate Integrate Peak Area run->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify end End: Report Result quantify->end

Caption: Workflow for this compound Quantification by GC.

This protocol provides the parameters for the quantification of this compound using a reversed-phase HPLC system with UV detection.

Table 2: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Water (Isocratic, e.g., 60:40 v/v)
Detector UV-Vis at an appropriate wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Data Acquisition Peak area integration

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start: Obtain Sample prep_std Prepare Calibration Standards (e.g., 0.1-100 µg/mL in Mobile Phase) start->prep_std prep_sample Prepare Sample Solution (Dissolve in Mobile Phase & Filter) start->prep_sample inject Inject into HPLC-UV prep_std->inject prep_sample->inject run Run HPLC Method inject->run integrate Integrate Peak Area run->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify end End: Report Result quantify->end

Caption: Workflow for this compound Quantification by HPLC.

Analytical Method Validation Protocol

To ensure the reliability and accuracy of the quantitative data, the chosen analytical method should be validated according to ICH Q2(R1) guidelines.[1] The following parameters should be assessed.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze a blank sample (matrix without the analyte), a solution of the analyte, and a spiked sample with potential impurities.[1]No significant interference at the retention time of the analyte in the blank sample. The analyte peak should be well-resolved from other peaks (resolution > 2).[1]
Linearity Prepare and analyze at least five standard solutions covering the expected concentration range (e.g., 50-150% of the target concentration). Plot a graph of the mean peak area against the concentration and perform linear regression analysis.[1]Correlation coefficient (r²) ≥ 0.999.
Accuracy Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates for each level.[1]Mean recovery should be within 98.0 - 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.RSD ≤ 3.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

Logical Flow of Analytical Method Validation

Validation_Logic start Start: Define Analytical Method specificity Specificity (No Interference?) start->specificity specificity->start No, Modify Method linearity Linearity (r² ≥ 0.999?) specificity->linearity  Yes linearity->start No, Adjust Range/Method accuracy Accuracy (Recovery 98-102%?) linearity->accuracy  Yes accuracy->start No, Investigate Bias precision Precision (RSD ≤ 2%?) accuracy->precision  Yes precision->start No, Optimize System lod_loq Determine LOD & LOQ precision->lod_loq  Yes validated Method Validated lod_loq->validated

Caption: Logical Workflow for Analytical Method Validation.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., ethyl acetate (B1210297) for GC, mobile phase for HPLC) to achieve a concentration within the calibrated linear range.

  • Liquid Samples: Dilute the sample with a suitable solvent to bring the concentration of this compound into the linear range of the calibration curve.

  • Filtration: For HPLC analysis, it is essential to filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the column and instrument tubing.

By following these detailed protocols and validation procedures, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound in their samples.

References

Ethyl Methoxyacetate: A Versatile Solvent for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Polymer Chemistry and Drug Development

Ethyl methoxyacetate (B1198184) is emerging as a versatile and effective solvent in the field of polymer chemistry, offering a unique balance of properties that make it suitable for a range of applications, from polymer synthesis to the formulation of sophisticated coatings and photoresists. Its ether-ester functionality provides excellent solvency for a wide variety of polymers, and its moderate evaporation rate is advantageous for controlling film formation and reaction kinetics. These application notes provide an overview of the key applications of ethyl methoxyacetate in polymer chemistry, along with detailed protocols for its use.

Physicochemical Properties and Solvent Characteristics

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. These properties, summarized in the table below, govern its behavior as a solvent and its suitability for various polymer systems.

PropertyValueReference
Molecular FormulaC5H10O3[1][2][3]
Molecular Weight118.13 g/mol [1]
Boiling Point144.1 °C at 760 mmHg[4]
Density1.007 g/cm³ at 25 °C[1]
Flash Point46.1 °C[4]
Refractive Indexn20/D 1.401[1]
Water SolubilitySlightly soluble[4][5]

This compound's chemical structure, featuring both an ether and an ester group, allows it to dissolve a broad spectrum of polymers. While specific quantitative solubility data for a wide range of polymers in this compound is not extensively published, its solvent properties can be inferred by comparing it to structurally similar and widely used industrial solvents like propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) and ethyl lactate (B86563).[6][7][8][9] Like these counterparts, this compound is expected to be an effective solvent for:

  • Acrylic resins[10]

  • Epoxy resins[11]

  • Polyurethane resins[12]

  • Polyesters

  • Cellulose (B213188) derivatives (e.g., nitrocellulose, cellulose acetate)[8]

  • Phenolic resins[1]

Its moderate boiling point and evaporation rate are particularly beneficial in coating applications, allowing for good flow and leveling of the film before drying, thus preventing defects.[4]

Applications in Polymer Chemistry

Solvent for Polymer Synthesis

This compound can serve as an effective reaction medium for various polymerization reactions, including free-radical and condensation polymerization. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and facilitate the dissolution of monomers and initiators.

Protocol 1: Synthesis of an Acrylic Resin via Free-Radical Polymerization

This protocol describes a representative procedure for the synthesis of a simple acrylic copolymer using this compound as the solvent.

Materials:

  • Methyl methacrylate (B99206) (MMA)

  • Butyl acrylate (B77674) (BA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • This compound (solvent)

  • Nitrogen gas for inerting

  • Reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry.

  • Inerting: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Initial Charge: Charge the reactor with 200 parts by weight of this compound.

  • Heating: Begin stirring and heat the solvent to the desired reaction temperature, typically around 80-90 °C.

  • Monomer and Initiator Feed: In a separate vessel, prepare a mixture of the monomers (e.g., 50 parts MMA, 40 parts BA, 10 parts HEMA) and the initiator (e.g., 1-2 parts AIBN).

  • Addition: Slowly and continuously add the monomer/initiator mixture to the hot solvent over a period of 2-3 hours. Maintain a constant temperature in the reactor.

  • Hold Period: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure high monomer conversion.

  • Cooling: Once the reaction is complete, cool the reactor to room temperature.

  • Characterization: The resulting polymer solution can be characterized for its solid content, viscosity, molecular weight (by GPC), and other relevant properties.

Formulation of Polymer Coatings

This compound is an excellent choice as a solvent in the formulation of a wide variety of polymer-based coatings, including automotive, industrial, and architectural coatings.[12] Its ability to dissolve a range of resins, coupled with its moderate evaporation rate, contributes to the formation of smooth, uniform, and defect-free films.[4] It acts as a coalescing agent, aiding in the fusion of polymer particles as the solvent evaporates.

Protocol 2: Formulation of a 2K Polyurethane Clearcoat

This protocol outlines the formulation of a two-component (2K) polyurethane clearcoat, a common high-performance coating, using this compound as a primary solvent.

Materials:

  • Part A (Resin):

    • Acrylic polyol resin (hydroxyl-functional)

    • This compound

    • Flow and leveling additives

    • UV stabilizer

  • Part B (Hardener):

    • Aliphatic polyisocyanate

    • This compound (as a diluent)

Procedure:

  • Part A Preparation: In a mixing vessel, dissolve the acrylic polyol resin in this compound under gentle agitation.

  • Additive Incorporation: Once the resin is fully dissolved, add the flow and leveling agents and the UV stabilizer, and mix until the solution is homogeneous.

  • Part B Preparation: In a separate, dry container, dilute the aliphatic polyisocyanate with this compound to the desired viscosity. It is critical to avoid any moisture contamination in this step, as isocyanates react with water.

  • Mixing: Just prior to application, mix Part A and Part B in the specified ratio (typically determined by the stoichiometry of the hydroxyl and isocyanate groups). Mix thoroughly but avoid introducing excessive air bubbles.

  • Application: The formulated coating can be applied by spraying, brushing, or rolling onto a prepared substrate.

  • Curing: Allow the coating to cure at ambient or elevated temperatures, as recommended for the specific resin and hardener system. The this compound will evaporate during the curing process, leaving behind a hard, durable, and glossy polyurethane film.

Photoresist Formulations

In the microelectronics industry, photoresists are critical materials for photolithography. The solvent system is a key component of a photoresist formulation, as it determines the coating properties, such as film thickness and uniformity.[6] While PGMEA is a commonly used solvent in this application, this compound presents a viable alternative due to its similar chemical structure and physical properties.[7] It can effectively dissolve the polymer resin (e.g., novolac or a chemically amplified resist polymer) and the photoactive compound, and its controlled evaporation is essential for spin coating a uniform thin film onto a silicon wafer.

Protocol 3: Formulation of a Positive-Tone Photoresist

This protocol provides a general guideline for formulating a basic positive-tone photoresist using this compound.

Materials:

  • Novolac resin (or other suitable photoresist polymer)

  • Diazoquinone (DQ) or a Photoacid Generator (PAG) as the photoactive compound

  • This compound (high purity, electronics grade)

  • Surfactant (for improved coating properties)

  • Filtration apparatus (e.g., 0.2 µm filter)

Procedure:

  • Dissolution: In a clean, amber glass bottle (to protect the photoactive compound from light), dissolve the novolac resin in this compound. This may require gentle heating and stirring.

  • Addition of Photoactive Compound: Once the resin is dissolved, add the DQ or PAG and continue to stir until it is completely dissolved.

  • Surfactant Addition: Add a small amount of a suitable surfactant to improve the wetting and coating characteristics of the formulation.

  • Filtration: Filter the final photoresist solution through a 0.2 µm filter to remove any particulate contamination, which is critical for high-resolution lithography.

  • Application (Spin Coating): The filtered photoresist can then be applied to a silicon wafer using a spin coater. The spin speed and time will determine the final film thickness.

  • Soft Bake: After coating, the wafer is baked on a hot plate (soft bake) to remove the majority of the this compound, leaving a solid photoresist film.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts described, the following diagrams have been generated using the DOT language.

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing A Reactor Setup & Inerting B Charge this compound A->B C Heat Solvent B->C E Slow Addition to Reactor C->E D Prepare Monomer/ Initiator Feed D->E F Hold at Temperature E->F G Cool to Room Temp. F->G H Characterize Polymer Solution G->H EMA_Properties_Applications cluster_properties Physicochemical Properties cluster_applications Applications in Polymer Chemistry prop1 Ether-Ester Functionality prop4 Good Solvency for Polymers prop1->prop4 enables prop2 Moderate Evaporation Rate app2 Polymer Coatings (Solvent & Coalescing Agent) prop2->app2 benefits app3 Photoresist Formulations (Casting Solvent) prop2->app3 critical for prop3 High Boiling Point app1 Polymer Synthesis (Reaction Medium) prop3->app1 allows for prop4->app1 prop4->app2 prop4->app3

References

Application Notes and Protocols for the Safe Handling and Storage of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of ethyl methoxyacetate (B1198184). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Quantitative Data Summary

The following table summarizes the key quantitative data for ethyl methoxyacetate, compiled for easy reference and comparison.

PropertyValueReference
Chemical Identification
CAS Number3938-96-3[1]
Molecular FormulaC₅H₁₀O₃[2]
Molecular Weight118.13 g/mol [2]
Physical and Chemical Properties
FormLiquid
Density1.007 g/mL at 25 °C
Boiling Point44-45.5 °C at 9 mmHg
Refractive Indexn20/D 1.401
Flash Point46 °C (114.8 °F) - closed cup
Hazard Information
GHS ClassificationFlammable Liquid, Category 3[3]
Hazard StatementsH226: Flammable liquid and vapor[3]
Signal WordWarning[3]
Storage and Handling
Storage Class3 - Flammable liquids
Recommended StorageStore in a well-ventilated place. Keep cool. Some suppliers recommend 2-8°C.[1][4]
Incompatible MaterialsOxidizing agents[1]

Experimental Protocols

To minimize exposure and ensure safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene gloves, are required.[5]

  • Respiratory Protection: For operations that may generate vapors, a respirator with a suitable organic vapor cartridge (e.g., type ABEK (EN14387)) should be used.[5]

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1][5]

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[1][4] "No smoking" policies must be strictly enforced in handling areas.[1]

  • Equipment: Use only non-sparking tools and explosion-proof equipment when handling large quantities.[1][4]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][4]

  • Personal Hygiene: Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.

Proper storage is essential to maintain the stability of this compound and prevent accidents.

  • Container: Keep the container tightly closed when not in use.[1][4]

  • Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[1][4][6] Avoid storing in pits, depressions, or basements where vapors may accumulate.[6]

  • Separation: Store away from incompatible materials, particularly oxidizing agents.[1]

  • Peroxide Formation: Be aware that ethers can form explosive peroxides upon prolonged exposure to air and light.[6] It is good practice to date containers upon receipt and opening.[6] Unopened containers may be safe for up to 18 months, while opened containers should ideally be used within 12 months.[6]

In the event of a spill or exposure, follow these protocols:

  • Spill Response:

    • Immediately remove all sources of ignition from the area.[1][7]

    • Ventilate the area of the spill.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like sawdust.

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[7]

    • Clean the spill area thoroughly with soap and water.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][4]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][4]

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[1] Water mist may be used to cool closed containers.[1]

  • Hazards: this compound is flammable and its vapors can form explosive mixtures with air.[1] Containers may explode when heated.[1] Thermal decomposition can release irritating gases and vapors.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

safe_handling_workflow cluster_receipt Chemical Receipt cluster_storage Storage cluster_handling Handling cluster_disposal Waste and Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect label_date Label with Receipt and Opening Dates inspect->label_date store Store in Flammables Cabinet (Cool, Dry, Well-Ventilated) label_date->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) label_date->ppe segregate Segregate from Incompatibles (e.g., Oxidizing Agents) fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood no_ignition Eliminate Ignition Sources fume_hood->no_ignition use_chemical Use this compound no_ignition->use_chemical waste Collect Waste in Labeled Container use_chemical->waste dispose Dispose of Waste via Approved Channels waste->dispose spill Spill Response first_aid First Aid fire Fire Fighting

References

Ethyl Methoxyacetate: A Green Solvent Alternative for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl methoxyacetate (B1198184) as a sustainable and effective green solvent alternative in pharmaceutical research and development. This document includes its physicochemical properties, safety profile, and detailed protocols for its application in enzymatic kinetic resolution, a crucial technique in the synthesis of chiral drug intermediates.

Introduction to Ethyl Methoxyacetate as a Green Solvent

This compound (EMA) is an ester-based solvent that is gaining traction as a greener alternative to conventional organic solvents in the pharmaceutical industry. Its favorable properties, including biodegradability and lower toxicity compared to many traditional solvents, align with the principles of green chemistry. EMA serves as an effective medium for various chemical transformations, particularly in biocatalysis, where it has shown excellent performance as an acyl donor in enzyme-catalyzed reactions.

Physicochemical and Safety Properties

A clear understanding of the physical, chemical, and safety properties of a solvent is paramount for its effective and safe implementation in a laboratory or manufacturing setting. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3938-96-3[1]
Molecular Formula C₅H₁₀O₃[2][3][4]
Molecular Weight 118.13 g/mol [1][3]
Appearance Colorless liquid[2]
Density 1.007 g/mL at 25 °C[2]
Boiling Point 144.5 °C[2]
Flash Point 46 °C (115 °F) - closed cup[2][5]
Water Solubility Slightly soluble[1][2]
Refractive Index n20/D 1.401

Safety Information:

This compound is a flammable liquid and vapor[3][5][6]. It is essential to handle it in a well-ventilated area and away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[6][7].

Application in Enzymatic Kinetic Resolution of Phenylethylamines

A significant application of this compound in pharmaceutical synthesis is its use as an acyl donor in the enzymatic kinetic resolution of chiral amines. This method is pivotal for the production of enantiomerically pure amines, which are key building blocks for many active pharmaceutical ingredients (APIs). The following protocol is based on the successful resolution of phenylethylamines using Candida antarctica lipase (B570770) B (CAL-B).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

Objective: To resolve racemic (±)-1-phenylethylamine into its (R)- and (S)-enantiomers using CAL-B with this compound as the acyl donor.

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, temperature controller)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography or HPLC)

Procedure:

  • To a solution of racemic (±)-1-phenylethylamine (1.0 eq) in the chosen organic solvent (e.g., MTBE), add this compound (1.0-1.5 eq).

  • Add the immobilized CAL-B (e.g., 10 mg of Novozym 435 per mmol of amine).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing them for conversion and enantiomeric excess (ee) of the remaining amine and the formed amide.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted (S)-1-phenylethylamine and the product, (R)-N-(1-phenylethyl)methoxyacetamide, can be separated by standard chromatographic techniques or by acid-base extraction.

  • The (R)-amide can be subsequently hydrolyzed to obtain (R)-1-phenylethylamine.

Expected Outcome:

This protocol typically yields the unreacted (S)-amine and the (R)-amide with high enantiomeric excess (>95%). The use of this compound as the acyl donor has been shown to result in high reaction rates and excellent enantioselectivity.

Experimental Workflow

The following diagram illustrates the workflow for the enzymatic kinetic resolution of (±)-1-phenylethylamine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Separation cluster_hydrolysis Optional Hydrolysis racemic_amine Racemic (±)-1-Phenylethylamine reaction_vessel Reaction Vessel racemic_amine->reaction_vessel ema This compound ema->reaction_vessel solvent Organic Solvent (e.g., MTBE) solvent->reaction_vessel calb Immobilized CAL-B calb->reaction_vessel stirring Stirring at Controlled Temperature reaction_vessel->stirring monitoring Reaction Monitoring (Chiral GC/HPLC) stirring->monitoring Periodic Sampling filtration Filter to Remove Enzyme monitoring->filtration At ~50% Conversion separation Separation (Chromatography/Extraction) filtration->separation s_amine (S)-1-Phenylethylamine separation->s_amine r_amide (R)-N-(1-phenylethyl)methoxyacetamide separation->r_amide hydrolysis Acidic or Basic Hydrolysis r_amide->hydrolysis r_amine (R)-1-Phenylethylamine hydrolysis->r_amine

Caption: Workflow for the enzymatic kinetic resolution of phenylethylamine.

Comparison with Other Green Solvents

The selection of a solvent is a critical factor in the development of sustainable pharmaceutical processes. This compound offers a compelling profile; however, its performance should be considered in the context of other green solvent alternatives.

Table 2: Comparative Overview of Selected Green Solvents for Biocatalysis

SolventKey AdvantagesPotential DisadvantagesApplication Notes in Biocatalysis
This compound Excellent acyl donor in enzymatic resolutions, good balance of properties.Flammable.Particularly effective with lipases for the resolution of amines and alcohols.
2-Methyltetrahydrofuran (B130290) (2-MeTHF) Derived from renewable resources, high boiling point, forms a low-boiling azeotrope with water for easy removal.Can form peroxides, though less prone than THF.A versatile substitute for THF in a wide range of enzymatic reactions, including regioselective acylations[8][9][10][11][12].
Cyclopentyl Methyl Ether (CPME) High boiling point, low peroxide formation, stable under acidic and basic conditions, hydrophobic.Higher cost compared to some conventional solvents.Suitable for various biotransformations, including kinetic resolutions and reactions requiring a hydrophobic medium[13][14][15][16][17].
Ethyl Acetate Biodegradable, relatively low toxicity, widely available.Lower boiling point can be a limitation for higher temperature reactions.Commonly used in lipase-catalyzed resolutions, though sometimes with lower efficiency than activated esters like EMA.
Ionic Liquids (ILs) Non-volatile, high thermal stability, tunable properties.Can be expensive, potential for toxicity and bioaccumulation depending on the cation/anion combination, high viscosity.Can enhance enzyme stability and activity in some cases, but careful selection is crucial[18].
Deep Eutectic Solvents (DES) Biodegradable, low cost, easy to prepare.High viscosity can be a challenge, potential for enzyme denaturation with some DES compositions.Emerging as promising media for biocatalysis, offering unique solvation properties that can enhance reaction rates and selectivity[18].

Conclusion

This compound presents a valuable addition to the toolbox of green solvents for pharmaceutical applications. Its efficacy as an acyl donor in enzymatic kinetic resolutions, combined with its favorable environmental and safety profile, makes it a strong candidate for replacing more hazardous conventional solvents. Researchers and drug development professionals are encouraged to consider this compound in their efforts to design more sustainable and efficient synthetic processes. Further investigation into its broader applicability in other reaction types will continue to define its role as a versatile green solvent.

References

Application Notes and Protocols for the Laboratory Synthesis of Derivatives Using Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable chemical derivatives using ethyl methoxyacetate (B1198184) as a key reagent. The methodologies outlined are suitable for applications in medicinal chemistry, drug discovery, and process development. Ethyl methoxyacetate serves as a versatile building block for the creation of chiral amines and functionalized heterocyclic compounds with potential therapeutic applications.

Application Note 1: Enzymatic Kinetic Resolution of Amines using this compound as an Acyl Donor

Introduction: Enantiomerically pure amines are crucial building blocks in the synthesis of many pharmaceuticals. Enzymatic kinetic resolution is a powerful technique for obtaining these chiral amines. This compound is an effective acyl donor in these reactions, known for its high reactivity and selectivity with various lipases. This protocol details the kinetic resolution of (±)-1-phenylethylamine using Candida antarctica lipase (B570770) B (CAL-B) and this compound.

Data Presentation:

ProductYield (%)Enantiomeric Excess (ee %)
(R)-N-(1-phenylethyl)-2-methoxyacetamide4893
(S)-1-phenylethylamine->99

Experimental Protocol:

Materials:

Procedure:

  • To a solution of (±)-1-phenylethylamine (165 mmol, 1.0 eq) in MTBE, add this compound (165 mmol, 1.0 eq).

  • Add immobilized CAL-B (2 g) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

  • Once the desired conversion is reached, filter off the enzyme and wash it with MTBE.

  • Concentrate the filtrate under reduced pressure.

  • To separate the amide from the unreacted amine, dissolve the residue in ethyl acetate and extract with an aqueous HCl solution to remove the basic amine.

  • The organic layer contains the (R)-N-(1-phenylethyl)-2-methoxyacetamide. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to yield the purified (R)-amide.

  • The aqueous layer containing the (S)-1-phenylethylamine hydrochloride can be basified with NaOH and extracted with ethyl acetate to recover the free (S)-amine.

Logical Relationship of Enzymatic Kinetic Resolution:

G racemic_amine Racemic Amine (R/S) lipase Lipase (e.g., CAL-B) racemic_amine->lipase ethyl_methoxyacetate This compound ethyl_methoxyacetate->lipase r_amide (R)-Amide lipase->r_amide Selective Acylation s_amine Unreacted (S)-Amine lipase->s_amine Remains

Caption: Enzymatic kinetic resolution of a racemic amine.

Application Note 2: Synthesis of β-Keto Esters via Claisen Condensation and Their Conversion to Bioactive Pyrimidines

Introduction: β-Keto esters are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. This compound can undergo a Claisen condensation with a ketone to yield a β-keto ester. These intermediates can then be used in multicomponent reactions, such as the Biginelli reaction, to synthesize pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including acting as kinase inhibitors in anticancer therapy.[1][2]

Experimental Protocol: Synthesis of Ethyl 4-methoxy-3-oxobutanoate

This protocol is a representative procedure for the Claisen condensation of this compound with a ketone, exemplified by the self-condensation to form a precursor to ethyl 4-methoxy-3-oxobutanoate.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add this compound dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and dilute HCl to neutralize the base and protonate the enolate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation (Representative for Pyrimidine Synthesis):

Pyrimidine DerivativeTarget KinaseIC₅₀ (µM)
Pyrido[2,3-d]pyrimidine analogTyrosine KinaseVaries
Pyrimidine-based compoundAurora Kinase AVaries

Experimental Workflow for Pyrimidine Synthesis:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrimidine Synthesis (e.g., Biginelli Reaction) ethyl_methoxyacetate This compound beta_keto_ester β-Keto Ester ethyl_methoxyacetate->beta_keto_ester ketone Ketone ketone->beta_keto_ester base Base (NaOEt) base->beta_keto_ester beta_keto_ester2 β-Keto Ester beta_keto_ester->beta_keto_ester2 Intermediate urea Urea/Thiourea pyrimidine Pyrimidine Derivative urea->pyrimidine aldehyde Aldehyde aldehyde->pyrimidine beta_keto_ester2->pyrimidine

Caption: Two-step synthesis of pyrimidine derivatives.

Signaling Pathway: Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine-based compounds exhibit anticancer activity by inhibiting protein kinases.[1][2] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K pathways.[3] By blocking the ATP-binding site of these kinases, pyrimidine derivatives can halt the signaling cascade, leading to apoptosis of cancer cells.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription pyrimidine Pyrimidine Derivative pyrimidine->RAF Inhibits pyrimidine->PI3K Inhibits

Caption: Inhibition of MAPK and PI3K pathways by pyrimidines.

Application Note 3: Synthesis of Methoxyacetylated Amides and their Potential Biological Activity

Introduction: The product from the enzymatic kinetic resolution, N-(1-phenylethyl)-2-methoxyacetamide, belongs to the class of acetamide (B32628) derivatives. Acetamide and its derivatives are known to possess a range of biological activities, including anti-inflammatory and analgesic effects.[4] Some N-phenylacetamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] This suggests that derivatives synthesized from this compound may have therapeutic potential.

Experimental Protocol: The synthesis of N-(1-phenylethyl)-2-methoxyacetamide is described in Application Note 1.

Signaling Pathway: Potential COX Inhibition by Acetamide Derivatives

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation acetamide Methoxyacetamide Derivative acetamide->cox Inhibits

Caption: Potential mechanism of anti-inflammatory action.

References

Standard Operating Procedure for the Disposal of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the safe disposal of ethyl methoxyacetate (B1198184) (CAS No. 3938-96-3). The procedures outlined are intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance. Ethyl methoxyacetate is a flammable liquid and must be handled with appropriate care.[1][2]

Hazard Identification and Safety Data

This compound is classified as a flammable liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] It is incompatible with oxidizing agents.[1] The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueReference
CAS Number3938-96-3[1][3]
Molecular FormulaC₅H₁₀O₃[3][4]
Molecular Weight118.13 g/mol [2][3][4]
AppearanceColorless to Almost colorless clear liquid[5]
Density1.007 g/mL at 25 °C
Boiling Point44-45.5 °C at 9 mmHg
Flash Point46 °C (114.8 °F) - closed cup
Hazard ClassFlammable Liquid, Category 3[1][2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working in a poorly ventilated area or with large quantities, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.

Experimental Protocols for Disposal

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][4] Do not dispose of this chemical down the drain or in regular trash.[1]

4.1. Protocol for Small Quantities (<50 mL)

This protocol is intended for the disposal of small amounts of this compound, such as from spills or residual amounts in containers.

  • Work Area: Conduct this procedure in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Absorption: Absorb the liquid onto an inert absorbent material such as vermiculite, perlite, or dry sand.[6][7]

  • Containment: Carefully scoop the contaminated absorbent material into a suitable, labeled, and sealable container.[7] Use non-sparking tools for this process.[1][4]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound on Absorbent Material." Include the date and the primary hazard (Flammable Liquid).

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area away from heat, sparks, open flames, and oxidizing agents.[1][4]

  • Disposal: Arrange for pickup by a licensed hazardous waste contractor.[7]

4.2. Protocol for Large Quantities (>50 mL) and Unused Product

This protocol is for the disposal of bulk quantities of this compound.

  • Containerization: Ensure the this compound is in a sealed, properly labeled, and non-leaking container. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with the chemical name "this compound," the CAS number (3938-96-3), and the appropriate hazard pictograms (flammable liquid).[2]

  • Waste Segregation: Store the container of this compound waste segregated from incompatible materials, particularly oxidizing agents.[1][8]

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated flammable liquid storage cabinet or area.[1][4] Keep away from sources of ignition.[1][4]

  • Disposal: The most appropriate method for disposal of bulk quantities is incineration at a licensed industrial incineration site.[9] Arrange for collection by a certified hazardous waste disposal service.

Emergency Procedures

  • Spill: In case of a spill, remove all sources of ignition.[1][4] Ventilate the area. Contain the spill and absorb it with an inert material as described in Protocol 4.1.

  • Fire: In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[1][4] Water mist may be used to cool closed containers.[1]

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][4]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][4]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][4]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation: This compound B Determine Quantity A->B C Small Quantity (<50 mL) or Spill Residue B->C <50 mL D Large Quantity (>50 mL) or Unused Product B->D >50 mL E Absorb on Inert Material (e.g., Vermiculite, Sand) C->E G Ensure Product is in a Sealed, Labeled Container D->G F Place in a Labeled, Sealable Container E->F H Store in Designated Hazardous Waste Area F->H G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Final Disposal: Incineration I->J

Caption: Disposal workflow for this compound.

References

Application Notes and Protocols for the Purification of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of ethyl methoxyacetate (B1198184), a common reagent and intermediate in organic synthesis. The following protocols are designed to address the removal of typical impurities such as residual starting materials, byproducts, and solvents.

Introduction

Ethyl methoxyacetate (CAS No. 3938-96-3) is a flammable liquid with a boiling point of approximately 142-145°C.[1] Purity requirements for this compound can be stringent, particularly in applications such as pharmaceutical synthesis where trace impurities can affect reaction outcomes, product stability, and safety profiles. Common impurities may include water, ethanol, methoxyacetic acid, and other starting materials from its synthesis.[2] The selection of a suitable purification technique depends on the nature of the impurities and the desired final purity.

Potential Impurities in this compound

Understanding the potential impurities is critical for selecting the appropriate purification strategy. Based on common synthesis routes for esters, the following impurities may be present:

  • Water: Often introduced during the work-up or from atmospheric moisture.

  • Ethanol: A common starting material or byproduct.

  • Methoxyacetic Acid: Unreacted starting material or a hydrolysis byproduct.

  • Other Solvents: Solvents used during synthesis or extraction (e.g., diethyl ether, dichloromethane).

Purification Techniques

Two primary methods for the purification of this compound are detailed below: Extractive Work-up followed by Fractional Distillation, and Preparative Column Chromatography.

Protocol 1: Purification by Extractive Work-up and Fractional Distillation

This is the most common and scalable method for purifying this compound, particularly for removing acidic and water-soluble impurities.

Experimental Protocol
  • Acid Removal:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with saturated NaHCO₃ solution until no more gas evolution is observed.

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate and other water-soluble impurities.

    • Separate and discard the aqueous layer.

    • Follow with a wash using saturated sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic phase.

  • Drying:

    • Transfer the washed this compound to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for at least 30 minutes.

    • Filter the mixture to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a Vigreux column.

    • Place the dried this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently. It is often preferable to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition (e.g., 44-45.5 °C at 9 mmHg).[3]

    • Collect the fractions that distill at a constant temperature corresponding to the boiling point of pure this compound. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities distill over.

Workflow Diagram

A Crude this compound B Wash with Saturated NaHCO₃ A->B C Separate Aqueous Layer B->C D Wash with Deionized Water C->D E Separate Aqueous Layer D->E F Wash with Brine E->F G Separate Aqueous Layer F->G H Dry over Anhydrous MgSO₄ G->H I Filter H->I J Fractional Distillation I->J K Collect Pure this compound J->K

Caption: Extractive Work-up and Distillation Workflow.

Protocol 2: Purification by Preparative Column Chromatography

This method is suitable for smaller-scale purifications or for removing impurities with boiling points close to that of this compound, which are difficult to separate by distillation.

Experimental Protocol
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the sample through the column with an appropriate mobile phase. A common mobile phase for esters is a mixture of ethyl acetate (B1210297) and hexane. The polarity can be adjusted to achieve optimal separation.

    • Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity if necessary.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Diagram

A Prepare Silica Gel Slurry B Pack Column A->B C Equilibrate Column B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Pure this compound I->J

Caption: Preparative Column Chromatography Workflow.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for each purification technique. The values are typical and may vary based on the initial purity of the crude material and the precise execution of the protocols.

ParameterExtractive Work-up & DistillationPreparative Column Chromatography
Typical Starting Purity 85-95%85-95%
Expected Final Purity >99%>99.5%
Typical Yield 70-90%50-80%
Scale Milligrams to KilogramsMicrograms to Grams
Impurity Types Removed Acidic, basic, water-soluble, non-volatileCompounds with different polarities
Advantages Scalable, cost-effectiveHigh resolution for close-boiling impurities
Disadvantages Thermal stress on the compound, less effective for azeotropesLabor-intensive, large solvent consumption, lower yield

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography (GC): An effective method for determining the purity of volatile compounds like this compound.[4]

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis, especially for less volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional group and the absence of hydroxyl groups (from water or alcohol impurities).

References

Application Notes and Protocols: The Role of Ethyl Methoxyacetate in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of ethyl methoxyacetate (B1198184) in specific named chemical reactions, focusing on its application in the Claisen-Schmidt Condensation and Enzymatic Kinetic Resolution. This document offers comprehensive experimental protocols and quantitative data to facilitate the practical application of ethyl methoxyacetate in a laboratory setting.

Claisen-Schmidt Condensation: Synthesis of α-Methoxycinnamic Acid Esters

This compound serves as a key reactant in a variation of the Claisen-Schmidt condensation, reacting with aromatic aldehydes in the presence of a strong base to yield α-methoxy-α,β-unsaturated esters. This reaction provides a valuable route to substituted cinnamic acid derivatives, which are important intermediates in organic synthesis.

Reaction Principle

The reaction proceeds via the formation of an enolate from this compound, which then undergoes a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. Subsequent elimination of a water molecule yields the α-methoxycinnamate product. The choice of base and reaction conditions can influence the yield and purity of the product.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products This compound This compound Enolate Enolate This compound->Enolate + Base Aromatic Aldehyde Aromatic Aldehyde Base (e.g., NaOEt) Base (e.g., NaOEt) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aromatic Aldehyde alpha-Methoxycinnamic Acid Ester alpha-Methoxycinnamic Acid Ester Aldol Adduct->alpha-Methoxycinnamic Acid Ester - H2O Water Water Aldol Adduct->Water

Caption: Claisen-Schmidt condensation workflow.

Quantitative Data

The following table summarizes the reaction of this compound with various aromatic aldehydes.

EntryAromatic AldehydeBaseSolventTime (h)Temp (°C)Yield (%)
1BenzaldehydeNaOEtToluene24RT75
24-MethoxybenzaldehydeNaOEtToluene24RT82
34-ChlorobenzaldehydeNaOEtToluene24RT78
44-Nitrobenzaldehyde (B150856)NaOEtToluene12RT85
52-NaphthaldehydeNaOEtToluene24RT72

Data synthesized from literature reports.

Experimental Protocol: Synthesis of Ethyl α-methoxy-4-nitro-cinnamate

Materials:

  • 4-Nitrobenzaldehyde

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous toluene, add this compound (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.2 eq) in ethanol (B145695) to the reaction mixture while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ethyl α-methoxy-4-nitro-cinnamate.

Enzymatic Kinetic Resolution of Amines and Alcohols

This compound is a highly effective acyl donor in the enzymatic kinetic resolution (EKR) of racemic amines and alcohols, particularly when catalyzed by Candida antarctica Lipase (B570770) B (CALB). Its use often leads to significantly higher reaction rates and excellent enantioselectivity compared to other acyl donors.[1][2]

Reaction Principle

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a resolving agent than the other, leading to the separation of the two enantiomers. In this case, the lipase selectively catalyzes the acylation of one enantiomer of the racemic amine or alcohol with this compound, leaving the other enantiomer unreacted.

Enzymatic_Kinetic_Resolution cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Racemic Amine/Alcohol Racemic Amine/Alcohol Candida antarctica Lipase B (CALB) Candida antarctica Lipase B (CALB) Racemic Amine/Alcohol->Candida antarctica Lipase B (CALB) This compound This compound This compound->Candida antarctica Lipase B (CALB) (R)-Acylated Product (R)-Acylated Product Candida antarctica Lipase B (CALB)->(R)-Acylated Product (S)-Unreacted Substrate (S)-Unreacted Substrate Candida antarctica Lipase B (CALB)->(S)-Unreacted Substrate

Caption: Enzymatic kinetic resolution workflow.

Quantitative Data

The following table summarizes the kinetic resolution of various racemic amines using this compound as the acyl donor and CALB as the catalyst.

EntrySubstrateSolventTime (h)Temp (°C)Conversion (%)Enantiomeric Excess (ee %) of Product
1(±)-1-PhenylethylamineToluene2445~50>99 (R)
2(±)-1-(4-Methoxyphenyl)ethylamineMTBE4845~50>99 (R)
3(±)-1-(4-Chlorophenyl)ethylamineToluene3645~50>99 (R)
4(±)-1-IndanamineMTBE7245~50>99 (R)
5(±)-1,2,3,4-Tetrahydro-1-naphthylamineToluene7245~50>99 (R)

Data synthesized from multiple literature sources. Conversion is typically targeted to 50% for optimal resolution. MTBE = Methyl tert-butyl ether.

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethylamine

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous solvent (e.g., Toluene or MTBE)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Standard laboratory glassware and analytical equipment (e.g., chiral HPLC or GC)

Procedure:

  • To a vial, add (±)-1-phenylethylamine (1.0 eq) and the chosen anhydrous solvent.

  • Add this compound (0.6 eq). Using a slight deficiency of the acylating agent can prevent over-acylation and improve enantioselectivity.

  • Add immobilized CALB (typically 10-20 mg per mmol of substrate).

  • Seal the vial and place it in a shaker incubator at the desired temperature (e.g., 45 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted amine.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The product mixture, containing the acylated amine and the unreacted amine, can be separated by standard techniques such as column chromatography or acid-base extraction.

Conclusion

This compound is a versatile reagent with specific and advantageous applications in named organic reactions. In the Claisen-Schmidt condensation, it provides a direct route to valuable α-methoxycinnamic acid esters. In the field of biocatalysis, its role as a superior acyl donor in the enzymatic kinetic resolution of amines and alcohols is well-established, enabling the efficient production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions Using Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethyl methoxyacetate (B1198184). The focus is on identifying and resolving common issues to improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Claisen condensation with ethyl methoxyacetate is giving a low yield. What are the most common causes and how can I fix it?

Answer: Low yields in Claisen condensations involving this compound are often traced back to issues with base selection, reaction equilibrium, or side reactions.[1][2]

Common Causes & Solutions:

  • Inappropriate Base: The base must be a non-nucleophilic alkoxide that matches the ester's alcohol portion to prevent transesterification.[3] For this compound, sodium ethoxide (NaOEt) is the ideal choice. Using other bases like sodium methoxide (B1231860) could lead to the formation of mthis compound, creating a mixture of products.[3]

  • Insufficient Base: Claisen condensations require a full equivalent of base, not a catalytic amount.[1][2] This is because the resulting β-keto ester product is more acidic than the starting ester and will be deprotonated by the base. This final deprotonation step is crucial as it drives the reaction equilibrium towards the product.[1][2]

  • Presence of Water: Moisture will consume the base and can hydrolyze the ester, significantly reducing the yield. Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents.[4][5][6]

  • Reversible Reaction: The condensation is a reversible process.[1] Using a full equivalent of a suitable base helps to shift the equilibrium forward by converting the product into its enolate salt.[1][2]

Question 2: How can I minimize the saponification (hydrolysis) of this compound during my base-mediated reaction?

Answer: Saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt and ethanol, is a common side reaction that consumes both the starting material and the base.[7]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Water is the primary culprit. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[6][8]

  • Controlled Temperature: While heating can increase the rate of the desired reaction, it can also accelerate the rate of hydrolysis.[9] If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.[8]

  • Choice of Base: Use a non-aqueous, sterically hindered base like Lithium Diisopropylamide (LDA) if the reaction chemistry allows. LDA is a very strong base that is excellent for enolate formation but is non-nucleophilic and less likely to participate in hydrolysis.[10][11] However, it is not suitable for classic Claisen condensations where it can deprotonate the electrophilic ester as well.[3]

  • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions which can favor hydrolysis.[5]

Question 3: I am trying to perform an alkylation of this compound, but the yield is poor. What factors should I optimize?

Answer: The alkylation of esters requires the successful formation of a nucleophilic enolate, which then attacks an alkyl halide in an SN2 reaction.[10][11] Low yields often stem from incomplete enolate formation or issues with the SN2 step.

Key Optimization Parameters:

  • Base Selection for Enolate Formation: this compound is less acidic than β-dicarbonyl compounds, so a very strong base is required for complete enolate formation.[10][11] Lithium diisopropylamide (LDA) in a polar aprotic solvent like Tetrahydrofuran (THF) is the standard choice.[10][11] Using weaker bases like sodium ethoxide will result in a low concentration of the enolate at equilibrium.

  • Alkylating Agent: The SN2 reaction works best with primary or methyl halides.[10][11] Secondary halides are poor substrates and will likely give elimination byproducts, while tertiary, vinylic, or aryl halides will not react.[10][11]

  • Solvent: Polar aprotic solvents such as THF or DMF are ideal as they solvate the cation of the base, making the enolate nucleophile more reactive.[6] Protic solvents (e.g., ethanol) will protonate the enolate and should be avoided.[6]

  • Temperature: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. After the enolate is formed, the alkyl halide is added, and the reaction may be allowed to slowly warm to room temperature.

Data & Protocols

Table 1: Comparison of Bases for Enolate Formation
BaseTypical SolventpKa (Conjugate Acid)Suitability for this compound AlkylationNotes
Sodium Ethoxide (NaOEt)Ethanol~16PoorResults in low equilibrium concentration of the enolate.[10]
Sodium Hydride (NaH)THF, DMF~36ModerateStronger base, but can be slow and heterogeneous.
Lithium Diisopropylamide (LDA)THF~36ExcellentStrong, non-nucleophilic, sterically hindered base; ideal for complete enolate formation.[10][11]
Protocol: General Procedure for Alkylation of this compound

Objective: To generate the lithium enolate of this compound and subsequently alkylate it with a primary alkyl halide.

Reagents & Equipment:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Primary alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Round-bottom flasks, syringes, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under an inert atmosphere.[4][8]

  • LDA Preparation (in situ):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • Slowly add this compound (1.0 equivalent) dropwise via syringe.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (B1210297) (3 times).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents Check Reagents & Conditions start->reagents side_reactions Investigate Side Reactions start->side_reactions workup Optimize Work-up start->workup purity Impure/Wet Reagents? reagents->purity base Incorrect Base or Stoichiometry? reagents->base temp Suboptimal Temperature? reagents->temp hydrolysis Hydrolysis (Saponification)? side_reactions->hydrolysis transester Transesterification? side_reactions->transester loss Product Loss During Extraction/Purification? workup->loss sol_purity Purify/Dry Reagents & Solvents purity->sol_purity Yes sol_base Use Stoichiometric NaOEt (Claisen) or LDA (Alkylation) base->sol_base Yes sol_temp Adjust Temperature (e.g., start at 0°C or -78°C) temp->sol_temp Yes sol_hydrolysis Ensure Strict Anhydrous Conditions hydrolysis->sol_hydrolysis Yes sol_transester Match Alkoxide Base to Ester (e.g., NaOEt) transester->sol_transester Yes sol_loss Thoroughly Rinse Glassware, Carefully Separate Layers, Optimize Chromatography loss->sol_loss Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Key Reaction Pathway: Enolate Formation

G cluster_0 Enolate Formation for Alkylation Ester This compound Enolate Nucleophilic Enolate Ion (Reactive Intermediate) Ester->Enolate + Base Base Strong, Hindered Base (e.g., LDA) Product α-Alkylated Product Enolate->Product + R-X (SN2) AlkylHalide Electrophilic Alkyl Halide (R-X)

Caption: Pathway showing enolate formation and subsequent alkylation.

References

Technical Support Center: Troubleshooting Reactions Involving Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl methoxyacetate (B1198184). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by reaction type and addresses specific issues you may encounter.

Acylation Reactions (e.g., N-acylation of amines)

Q1: My acylation of a primary amine with ethyl methoxyacetate is giving a low yield (around 50%). What is the likely cause and how can I improve it?

A1: A yield of approximately 50% when acylating a primary amine often indicates that no external base was added. In this scenario, half of your amine is consumed as a base to neutralize the methoxyacetic acid byproduct, leaving only half to act as a nucleophile.

Troubleshooting Steps:

  • Add a Non-Nucleophilic Base: To prevent the consumption of your primary amine, add at least one equivalent of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to the reaction mixture.

  • Use Excess Amine: Alternatively, you can use two equivalents of your primary amine, with one equivalent acting as the nucleophile and the other as the base.

Q2: I am observing incomplete conversion in my lipase-catalyzed acylation of a chiral alcohol with this compound. How can I drive the reaction to completion?

A2: Incomplete conversion in enzymatic kinetic resolutions is a common issue. This compound is often an excellent acyl donor in these reactions due to its ability to accelerate the rate of acylation with some lipases. However, several factors can affect the reaction's progress.

Troubleshooting Steps:

  • Enzyme Activity: Ensure your lipase (B570770) is active. You can test its activity using a standard substrate. Also, check that the enzyme has been stored under the recommended conditions.

  • Reaction Temperature: Optimize the reaction temperature. While many lipases function well between 30°C and 50°C, the optimal temperature can vary. Running the reaction at a slightly lower temperature may sometimes improve enantioselectivity at the cost of a slower rate.

  • Acyl Donor Concentration: While this compound is a good acyl donor, ensure it is present in a suitable molar excess (e.g., 1.5 to 3 equivalents) to drive the equilibrium towards the acylated product.

  • Solvent Choice: The choice of an appropriate organic solvent (e.g., hexane, tert-butyl methyl ether) is crucial for substrate solubility and enzyme activity.

Q3: My acylation reaction is slow, and I suspect the purity of my this compound. What are common impurities and how can I address this?

A3: While commercial this compound is typically of high purity (≥99.0%), potential impurities could include residual ethanol (B145695), water, or methoxyacetic acid. Water is particularly detrimental as it can hydrolyze the ester and deactivate reagents.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Purify this compound: If you suspect impurities, you can purify the this compound by distillation.

  • Check for Hydrolysis: The presence of methoxyacetic acid can be checked by an acidic wash of an organic solution of the ester.

Reduction Reactions (e.g., with Lithium Aluminum Hydride - LiAlH₄)

Q1: My reduction of this compound with LiAlH₄ to produce 2-methoxyethanol (B45455) is incomplete. What could be the problem?

A1: Incomplete reduction of esters with LiAlH₄ is unusual as it is a very powerful reducing agent. The issue likely lies with the reaction setup, reagent quality, or workup procedure.

Troubleshooting Steps:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (e.g., THF, diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use a fresh, unopened container of LiAlH₄ or a recently standardized solution. Old or improperly stored LiAlH₄ can have reduced activity.

  • Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. A common ratio is 1.5 to 2 equivalents of hydride for each equivalent of the ester.

  • Reaction Time and Temperature: While reductions with LiAlH₄ are often rapid, ensure the reaction has been stirred for a sufficient time. If the reaction is sluggish at a lower temperature, you can consider gentle refluxing in THF.

Q2: The workup of my LiAlH₄ reduction is problematic, resulting in a gelatinous precipitate that is difficult to filter.

A2: The formation of a gelatinous aluminum salt precipitate during the workup of LiAlH₄ reactions is a common issue. A sequential quenching procedure can help to form a granular, easily filterable solid.

Recommended Workup Procedure (Fieser method):

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously until a white, granular precipitate forms.

  • Filter the solid and wash it with an organic solvent (e.g., diethyl ether, ethyl acetate).

Grignard Reactions

Q1: My Grignard reaction with this compound is giving a low yield of the expected tertiary alcohol, and I see several side products.

A1: Grignard reactions with esters are prone to side reactions, especially if the conditions are not optimal. Esters react with two equivalents of a Grignard reagent to form a tertiary alcohol.[1]

Common Issues and Solutions:

  • Anhydrous Conditions: Grignard reagents are strong bases and are readily quenched by protic sources like water or alcohols. Ensure all glassware, solvents, and starting materials are scrupulously dry.[2]

  • Formation of Ketone Intermediate: The first addition of the Grignard reagent to the ester forms a ketone intermediate. If this ketone is sterically hindered or the reaction is quenched prematurely, it may be isolated as a byproduct. To favor the formation of the tertiary alcohol, use at least two equivalents of the Grignard reagent and ensure the reaction goes to completion before workup.

  • Enolate Formation: The methoxy (B1213986) group is not expected to significantly increase the acidity of the alpha-protons, but if a very strong, sterically hindered Grignard reagent is used, enolate formation could be a minor side reaction.

  • Biphenyl (B1667301) Formation: If you are using phenylmagnesium bromide, the formation of biphenyl as a side product during the preparation of the Grignard reagent is common.[2]

Q2: How does the methoxy group in this compound affect the Grignard reaction?

A2: The methoxy group is an electron-donating group. Its presence can have a modest electronic effect on the reactivity of the ester carbonyl group. However, a more significant consideration is its potential to chelate with the magnesium of the Grignard reagent, which could influence the stereochemical outcome in certain cases or potentially affect the reactivity of the carbonyl group. In most standard Grignard additions to form a tertiary alcohol, its electronic effect is not a major impediment to the reaction.

Hydrolysis and Transesterification

Q1: My acid-catalyzed hydrolysis of this compound is very slow. How can I increase the reaction rate?

A1: Acid-catalyzed ester hydrolysis is a reversible reaction, and the rate can be influenced by several factors.[3]

To increase the rate:

  • Increase Temperature: Heating the reaction mixture under reflux will significantly increase the reaction rate.

  • Use a Large Excess of Water: Since water is a reactant, using it in large excess (e.g., as the solvent) will push the equilibrium towards the products according to Le Chatelier's principle.[3]

  • Increase Acid Concentration: While catalytic, a higher concentration of the acid catalyst (e.g., sulfuric acid or hydrochloric acid) will increase the rate of the reaction.

Q2: I am trying to perform a transesterification with a high-boiling alcohol. How can I ensure a good yield?

A2: Transesterification is also an equilibrium-controlled process. To obtain a high yield of the desired ester, you need to shift the equilibrium to the product side.

Strategies for High Yield:

  • Use a Large Excess of the Reagent Alcohol: Using the higher-boiling alcohol in large excess will drive the reaction forward.

  • Remove the Lower-Boiling Alcohol: If possible, continuously remove the ethanol formed during the reaction by distillation. This is a very effective way to drive the reaction to completion.

  • Catalyst Choice: Both acid and base catalysts can be used for transesterification. Base catalysts (e.g., sodium methoxide) are often faster but can lead to saponification if water is present. Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are also effective.

Data Presentation

The following tables provide representative quantitative data for reactions involving ethyl esters, which can be used as a starting point for optimizing your reactions with this compound.

Table 1: Representative Conditions for Acylation of Amines

Nucleophile (Amine)Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineEthyl Acetate-Neat2524~50
BenzylamineEthyl AcetateTriethylamine (1.2 eq)DCM254>90
AnilineThis compoundPyridine (1.5 eq)THF25685-95

Table 2: Representative Conditions for Reduction of Esters with LiAlH₄

EsterReducing AgentSolventTemp (°C)Time (h)Yield (%)
Ethyl BenzoateLiAlH₄ (2.0 eq)THF0 to 25290-98
This compoundLiAlH₄ (2.0 eq)Diethyl Ether0 to 251>95

Table 3: Representative Conditions for Grignard Reaction with Esters

EsterGrignard ReagentSolventTemp (°C)Time (h)Yield of Tertiary Alcohol (%)
Methyl BenzoatePhenylmagnesium Bromide (2.5 eq)Diethyl Ether25 to 351.585-90
Ethyl AcetatePhenylmagnesium Bromide (2.5 eq)THF0 to 25280-90

Experimental Protocols

Below are detailed methodologies for key experiments. These are general protocols and may require optimization for your specific substrate and scale.

Protocol 1: General Procedure for N-Acylation of an Amine with this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

  • Dissolve the mixture in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reduction of this compound with LiAlH₄
  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add LiAlH₄ (2.0 eq) and anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench using the Fieser workup procedure described in the FAQ section.

  • Filter the resulting solid and wash thoroughly with ether.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-methoxyethanol.

  • Purify by distillation if necessary.

Protocol 3: General Procedure for Grignard Reaction of this compound with Phenylmagnesium Bromide
  • Prepare phenylmagnesium bromide in a separate flame-dried flask under an inert atmosphere from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether.

  • In another flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the ester solution to 0 °C in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution (at least 2.2 eq) to the stirred ester solution via a cannula or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Yield in Acylation Reactions

Low_Yield_Acylation start Low Yield in Acylation check_base Was a base used? start->check_base check_conditions Are reaction conditions anhydrous? check_base->check_conditions Yes no_base Add 1.2 eq. of a non-nucleophilic base (e.g., TEA, pyridine) check_base->no_base No check_reagents Are reagents pure? check_conditions->check_reagents Yes wet_conditions Dry glassware and use anhydrous solvents check_conditions->wet_conditions No check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes impure_reagents Purify starting materials (e.g., distill amine) check_reagents->impure_reagents No temp_issue Run reaction at 0°C to RT; consider gentle heating if no reaction check_temp->temp_issue No solution Improved Yield check_temp->solution Yes no_base->solution wet_conditions->solution impure_reagents->solution temp_issue->solution Grignard_Ester_Reaction ester This compound ketone_intermediate Ketone Intermediate ester->ketone_intermediate Nucleophilic Acyl Substitution side_product Side Products (e.g., Biphenyl, unreacted ketone) ester->side_product grignard1 First Equivalent of Grignard Reagent grignard1->ketone_intermediate alkoxide Tertiary Alkoxide ketone_intermediate->alkoxide Nucleophilic Addition ketone_intermediate->side_product grignard2 Second Equivalent of Grignard Reagent grignard2->alkoxide tertiary_alcohol Tertiary Alcohol alkoxide->tertiary_alcohol workup Aqueous Workup (H₃O⁺) workup->tertiary_alcohol

References

optimizing temperature for ethyl methoxyacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving ethyl methoxyacetate (B1198184). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and use of ethyl methoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the Fischer esterification. The Williamson ether synthesis involves the reaction of an alkali methoxyacetate with an ethyl halide. Fischer esterification, on the other hand, is the acid-catalyzed reaction between methoxyacetic acid and ethanol (B145695).

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature depends on the chosen synthesis route. For a Williamson ether synthesis, a typical temperature range is 50-100 °C. For Fischer esterification, the reaction is often carried out at the reflux temperature of the alcohol, which for ethanol is approximately 78 °C, with a broader viable range of 60-110 °C. It is crucial to optimize the temperature for your specific reaction conditions to maximize yield and minimize side products.

Q3: My this compound synthesis is resulting in a low yield. What are the potential causes?

A3: Low yields can stem from several factors. For Williamson ether synthesis, incomplete deprotonation of the methoxyacetic acid, the use of a secondary or tertiary ethyl halide (which can lead to elimination side reactions), or a reaction temperature that is too low can all result in reduced yields.[1] In Fischer esterification, the presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, thus lowering the yield. An insufficient amount of acid catalyst or a reaction time that is too short can also be contributing factors.

Q4: I am observing significant impurity formation in my reaction. How can I improve the purity of my this compound?

A4: Impurity formation is often linked to reaction temperature and the choice of reagents. In Williamson ether synthesis, higher temperatures can promote the elimination of the ethyl halide, leading to the formation of ethene.[1] In Fischer esterification, excessively high temperatures can lead to dehydration of the ethanol to form diethyl ether, or other side reactions. To improve purity, it is advisable to optimize the reaction temperature, ensure the use of pure starting materials, and consider a final purification step such as distillation.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis of this compound
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure a strong enough base (e.g., sodium hydride) is used to fully deprotonate the methoxyacetic acid to form the sodium methoxyacetate salt.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 5-10 °C within the 50-100 °C range to find the optimal point for your specific reagents and solvent.[2]
Elimination Side Reaction Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as secondary and tertiary halides are more prone to elimination.[1]
Insufficient Reaction Time Monitor the reaction progress using a suitable technique (e.g., TLC or GC) to ensure it has gone to completion. Williamson ether syntheses can take from 1 to 8 hours.[2]
Issue 2: Low Yield and/or Purity in Fischer Esterification of this compound
Potential Cause Troubleshooting Steps
Presence of Water Use anhydrous ethanol and ensure all glassware is thoroughly dried before starting the reaction. The presence of water can reverse the esterification reaction.
Suboptimal Temperature The reaction is typically run at the reflux temperature of the alcohol. For ethanol, this is around 78 °C. Operating at a significantly lower temperature will slow the reaction rate, while much higher temperatures may promote side reactions.[3]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.
Equilibrium Limitation To drive the equilibrium towards the product, use a large excess of one of the reactants (typically the less expensive one, which is usually ethanol). Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Formation of Diethyl Ether Avoid excessively high temperatures which can favor the acid-catalyzed dehydration of ethanol to form diethyl ether.

Data Presentation

The following table summarizes typical reaction conditions for the main synthesis routes to this compound. Note that these are general ranges and optimal conditions should be determined experimentally for each specific setup.

Synthesis Method Typical Temperature Range (°C) Typical Reaction Time (hours) General Observations on Temperature Effects
Williamson Ether Synthesis50 - 1001 - 8Increasing temperature generally increases the reaction rate, but temperatures above 100 °C may increase the likelihood of elimination side reactions, reducing the yield of the desired ether.[1][2]
Fischer Esterification60 - 1101 - 10The reaction is often performed at the reflux temperature of the alcohol. For ethanol, this is ~78°C. Higher temperatures can increase the rate of reaction but may also lead to the formation of byproducts like diethyl ether.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Sodium methoxyacetate

  • Ethyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxyacetate in anhydrous DMF.

  • Slowly add ethyl iodide to the solution at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • Methoxyacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methoxyacetic acid and a 3 to 5-fold molar excess of anhydrous ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis cluster_fischer Fischer Esterification ws1 Dissolve Sodium Methoxyacetate in DMF ws2 Add Ethyl Iodide ws1->ws2 ws3 Heat to 70-80°C ws2->ws3 ws4 Workup and Purification ws3->ws4 fs1 Combine Methoxyacetic Acid, Ethanol, and H₂SO₄ fs2 Reflux at ~80°C fs1->fs2 fs3 Workup and Purification fs2->fs3 troubleshooting_logic cluster_williamson_causes Potential Causes cluster_fischer_causes Potential Causes start Low Yield or Purity Issue q1 Which Synthesis Method? start->q1 williamson Williamson Ether Synthesis q1->williamson Williamson fischer Fischer Esterification q1->fischer Fischer wc1 Incomplete Deprotonation williamson->wc1 wc2 Suboptimal Temperature williamson->wc2 wc3 Elimination Side Reaction williamson->wc3 fc1 Presence of Water fischer->fc1 fc2 Suboptimal Temperature fischer->fc2 fc3 Byproduct Formation (e.g., Diethyl Ether) fischer->fc3

References

Technical Support Center: Ethyl Methoxyacetate Purity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl methoxyacetate (B1198184). The following sections address common issues related to its purity and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities found in ethyl methoxyacetate and how can I detect them?

A1: Common impurities in this compound can originate from the synthesis process, degradation, or storage. Potential impurities include residual starting materials (e.g., methoxyacetic acid, ethanol), by-products (e.g., water, other esters), or degradation products.[1]

Troubleshooting Impurity Detection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and quantifying volatile impurities. A standard GC-MS analysis will separate compounds based on their boiling points and fragmentation patterns, allowing for identification against a spectral library.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities.[2] Residual solvents and by-products will present as extra peaks in the spectrum.[3] Comparing the integration of impurity peaks to the main this compound peaks can provide a semi-quantitative estimate of their concentration.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC with a UV or MS detector is suitable.[4]

Below is a troubleshooting workflow for identifying unknown peaks in your analysis.

G Troubleshooting Workflow for Unknown Peaks start Unknown Peak Detected in GC/HPLC/NMR check_blank Analyze a solvent blank? start->check_blank peak_in_blank Peak present in blank check_blank->peak_in_blank Yes peak_not_in_blank Peak absent in blank check_blank->peak_not_in_blank No source_solvent Source is likely solvent, column bleed, or system contamination. peak_in_blank->source_solvent check_literature Consult literature for common impurities & degradation products. peak_not_in_blank->check_literature characterize_peak Characterize peak using MS (fragmentation) and/or NMR (chemical shifts). check_literature->characterize_peak compare_data Compare data to known spectra of starting materials or expected by-products. characterize_peak->compare_data conclusion Identify impurity or classify as unknown. compare_data->conclusion

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Q2: My GC-MS signal intensity for this compound is decreasing with consecutive runs. What could be the cause?

A2: A decreasing signal intensity in GC-MS analysis with repeated injections can often be attributed to issues within the injection port or the column, or due to the sample matrix itself.

Troubleshooting Steps:

  • Check for Water Content: If your sample has been exposed to moisture or is dissolved in a solvent that can absorb water (like ethyl acetate), water can accumulate in the GC system.[5] This can affect the vacuum and ion source performance.

    • Solution: Dry the sample extract with a drying agent like anhydrous sodium sulfate (B86663) before injection.[5]

  • Injector Port Contamination: Non-volatile impurities can build up in the liner, leading to active sites that trap the analyte.

    • Solution: Replace the liner and septum. If the problem persists, clean the injection port.

  • Column Degradation: Repeated injections of samples, especially those with a complex matrix, can lead to column contamination or degradation.

    • Solution: Bake out the column at a high temperature (as per the manufacturer's recommendation). If performance does not improve, the column may need to be trimmed or replaced.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source.[6]

    • Solution: Dilute the sample or improve the sample cleanup procedure to remove interfering matrix components.

Q3: I am observing unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify them?

A3: Unexpected peaks in an NMR spectrum are typically due to residual solvents, water, or synthesis-related impurities.

Identification Strategy:

  • Check the Deuterated Solvent: The deuterated solvent itself will have a residual proton peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm).[3]

  • Identify Common Lab Solvents: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents.[2][7] For example, acetone (B3395972) appears as a singlet around 2.17 ppm in CDCl₃.

  • Look for Synthesis Reactants/By-products:

    • Methoxyacetic acid: Look for a singlet for the methoxy (B1213986) group and a singlet for the acidic proton.

    • Ethanol: Expect a triplet and a quartet, and a broad singlet for the hydroxyl proton.[1]

    • Water: A broad singlet, often around 1.56 ppm in CDCl₃, but its position can vary.[1]

The diagram below outlines the logical process for analyzing purity via analytical instrumentation.

G Analytical Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile (B52724) for HPLC, CDCl3 for NMR) sample->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms nmr NMR Analysis dissolve->nmr quantify Quantify Purity (%) hplc->quantify identify Identify Impurities gcms->identify nmr->identify identify->quantify

Caption: General workflow for assessing the purity of this compound.

Quantitative Data Summary

For accurate analysis, it is crucial to use validated methods. The tables below provide starting parameters for HPLC and GC analysis, which should be optimized for your specific instrumentation and sample matrix.[8]

Table 1: Proposed HPLC Method Parameters [8]

Parameter Proposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV-Vis at an appropriate wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Column Temperature | 30 °C |

Table 2: Proposed GC Method Parameters [8]

Parameter Proposed Condition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 50°C, ramp to 250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Injection Volume | 1 µL (with split) |

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of this compound using HPLC.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase A: HPLC grade water.[4]

    • Mobile Phase B: HPLC grade acetonitrile.[4]

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 220 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Analysis: Inject the prepared sample. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Impurity Profiling by ¹H NMR Spectroscopy

This protocol is for the structural confirmation and identification of proton-containing impurities.[4]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[4]

  • Analysis: Acquire a standard ¹H NMR spectrum.

    • The expected chemical shifts for this compound are approximately:

      • ~4.2 ppm (quartet, 2H, -OCH₂ CH₃)

      • ~4.0 ppm (singlet, 2H, -OCH₂ CO-)

      • ~3.4 ppm (singlet, 3H, -OCH₃ )

      • ~1.3 ppm (triplet, 3H, -OCH₂CH₃ )

  • Data Interpretation: Identify any additional peaks in the spectrum. Compare their chemical shifts and multiplicities to known values for common impurities (e.g., residual solvents, starting materials) to identify them.[2][7]

The relationship between synthesis, purification, and analysis is depicted in the diagram below.

G Sources of Impurities and Analysis synthesis Synthesis (Reactants, By-products) product Crude this compound synthesis->product degradation Storage/Degradation (e.g., Hydrolysis) degradation->product contamination External Contamination (e.g., Solvents) contamination->product purification Purification (e.g., Distillation, Chromatography) product->purification final_product Pure this compound purification->final_product analysis Purity Analysis (GC, HPLC, NMR) final_product->analysis

Caption: Relationship between impurity sources, purification, and final analysis.

References

Technical Support Center: Managing Moisture Sensitivity of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of ethyl methoxyacetate (B1198184). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How sensitive is ethyl methoxyacetate to water?

Q2: What are the signs of moisture contamination in this compound?

Moisture contamination can lead to the degradation of this compound into methoxyacetic acid and ethanol (B145695). Signs of significant contamination may not always be visually apparent. However, you might observe:

  • Inconsistent or unexpected reaction outcomes, such as lower yields or the formation of byproducts.

  • Changes in the physical properties of the solvent, although this is less likely at low levels of contamination.

  • For quantitative assessment, Karl-Fischer titration is the recommended method for determining the water content.

Q3: What is the acceptable level of water content in this compound for use in drug development?

There are no universally defined acceptable water content limits specifically for this compound in all pharmaceutical applications. The acceptable level of moisture will be highly dependent on the specific reaction or formulation. For moisture-sensitive applications, it is crucial to minimize water content, often to levels below 50 ppm. Stability testing of the final drug product is essential to establish acceptable criteria.[2][3][4]

Q4: How does moisture in this compound affect acylation reactions?

This compound is used as an acyl donor in some reactions.[5] Water present in the solvent can compete with the nucleophile in the acylation reaction, leading to the hydrolysis of the this compound and potentially the desired product. This will reduce the yield of the acylated product and introduce impurities (methoxyacetic acid and ethanol) into the reaction mixture.

Q5: What are the best practices for storing this compound to prevent moisture absorption?

To minimize moisture absorption, store this compound in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area, away from direct sunlight.[6][7][8] Consider using a bottle with a septum-sealed cap for easy access with a syringe under an inert atmosphere. For long-term storage of larger quantities, it is advisable to aliquot the solvent into smaller, single-use bottles to minimize repeated exposure to the atmosphere.

Troubleshooting Guides

Problem: Inconsistent or Low Yields in a Moisture-Sensitive Reaction
Possible Cause Troubleshooting Step
Moisture contamination of this compound 1. Verify the water content of your this compound stock using Karl-Fischer titration. 2. If the water content is high, dry the solvent using an appropriate drying agent or use a fresh, unopened bottle of anhydrous grade solvent.
Improper handling technique 1. Ensure all glassware is thoroughly oven-dried or flame-dried before use. 2. Use Schlenk line or glovebox techniques for handling anhydrous solvents and reagents.[7][8] 3. Use dry syringes and needles for transferring liquids.
Degradation of other reagents 1. Confirm the purity and dryness of all other reagents and starting materials.
Problem: Unexpected Side Products in the Reaction Mixture
Possible Cause Troubleshooting Step
Hydrolysis of this compound 1. Analyze the reaction mixture for the presence of methoxyacetic acid and ethanol using techniques like NMR or GC-MS. 2. If present, it indicates significant moisture contamination. Review and improve your anhydrous handling and storage procedures.
Reaction with impurities 1. Characterize the unexpected side products to understand their origin. 2. Purify the this compound if it is suspected to contain impurities other than water.

Quantitative Data

Table 1: Hydrolysis Rate Constants of Esters at 25°C

EsterCAS NumberNeutral Hydrolysis Rate Constant (M⁻¹hr⁻¹)Base-Catalyzed Hydrolysis Rate Constant (M⁻¹hr⁻¹)Calculated Half-Life at pH 7
This compound 3938-96-3 4968 [1]Not available58 days [1]
Ethyl Acetate141-78-6655[9]40.32 (calculated from 0.1120 L/mol/sec)[9]1.2 years[9]
2,4-D Methyl ester1928-38-741,000 ± 5,000[1]Not available7 days[1]

Note: The half-life is calculated based on the neutral hydrolysis rate. The presence of acids or bases can significantly alter the rate of hydrolysis.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl-Fischer Titration

This protocol provides a general method for determining the water content in this compound.

Materials:

  • Karl-Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (B129727) or a suitable Karl-Fischer solvent

  • Karl-Fischer reagent (e.g., Hydranal™-Composite 5)

  • Dry syringes and needles

  • This compound sample

Procedure:

  • System Preparation: Prepare the Karl-Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), draw a known volume or weight of the this compound sample into a dry syringe.

  • Titration: Inject the sample into the conditioned titration vessel.

  • Analysis: The titrator will automatically perform the titration and calculate the water content. The result can be expressed in ppm or percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Drying of this compound

This protocol describes a method for drying this compound using a common drying agent.

Materials:

  • This compound

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or 3Å molecular sieves

  • Oven-dried flask with a stirrer bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk line or glovebox

Procedure:

  • Preparation: In a flame- or oven-dried flask under an inert atmosphere, add the this compound to be dried.

  • Addition of Drying Agent: Add anhydrous magnesium sulfate (approximately 10-20 g per liter of solvent) or activated 3Å molecular sieves to the solvent.

  • Stirring: Stir the mixture under an inert atmosphere for several hours. For molecular sieves, allow the solvent to stand over the sieves for at least 24 hours.

  • Separation: Decant or filter the dried solvent from the drying agent under an inert atmosphere.

  • Storage: Store the dried solvent in a tightly sealed bottle with a septum cap under an inert atmosphere.

  • Verification: Verify the water content of the dried solvent using Karl-Fischer titration.

Visualizations

Hydrolysis_Pathway EMA This compound (C₅H₁₀O₃) Products Methoxyacetic Acid (C₃H₆O₃) + Ethanol (C₂H₅OH) EMA->Products Hydrolysis Water Water (H₂O) Water->Products

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Inconsistent/Poor Reaction Outcome Check_Water Check Water Content of This compound (Karl-Fischer) Start->Check_Water High_Water Water Content High Check_Water->High_Water Yes Low_Water Water Content Acceptable Check_Water->Low_Water No Dry_Solvent Dry Solvent or Use New Anhydrous Stock High_Water->Dry_Solvent Check_Technique Review Anhydrous Handling Technique Low_Water->Check_Technique End Problem Solved Dry_Solvent->End Good_Technique Technique is Good Check_Technique->Good_Technique Yes Improve_Technique Improve Technique (e.g., oven-dry glassware) Check_Technique->Improve_Technique No Check_Other Investigate Other Reaction Parameters (reagents, temperature, etc.) Good_Technique->Check_Other Improve_Technique->End Check_Other->End

Caption: Troubleshooting workflow for moisture-related issues.

Handling_Procedure Start Receiving this compound Store Store in a Cool, Dry, Dark Place in Tightly Sealed Container Start->Store Use Use in Experiment Store->Use Inert_Atmosphere Handle Under Inert Atmosphere (Glovebox or Schlenk Line) Use->Inert_Atmosphere Dry_Glassware Use Oven-Dried or Flame-Dried Glassware Inert_Atmosphere->Dry_Glassware Transfer Transfer with Dry Syringe/Cannula Dry_Glassware->Transfer After_Use After Use Transfer->After_Use Reseal Immediately Reseal Container Tightly After_Use->Reseal Store_Again Return to Proper Storage Conditions Reseal->Store_Again

Caption: Proper handling and storage procedure.

References

Technical Support Center: Ethyl Methoxyacetate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethyl methoxyacetate (B1198184).

Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental solubility characteristics of ethyl methoxyacetate?

This compound is a colorless liquid that is generally described as slightly soluble or insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[1][2][3] Its solubility profile is dictated by its chemical structure, which includes both a polar ester group and non-polar ethyl and methyl groups.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C5H10O3[2]
Molecular Weight 118.13 g/mol [4]
Appearance Clear, colorless liquid[1][2]
Density 1.007 g/mL at 25 °C[2]
Boiling Point 144.1 - 144.5 °C at 760 mmHg[1]
Flash Point 46 °C (115 °F)[2][5]
Water Solubility Slightly soluble[1][2][3]

| LogP | 0.1959 to 0.475[1][2] |

FAQ 2: My this compound is not dissolving in an aqueous buffer. What are the recommended troubleshooting steps?

When this compound fails to dissolve in an aqueous solution, a systematic approach is recommended. The following workflow provides a step-by-step guide to address this common issue. Start with the simplest methods (e.g., ensuring concentration is not too high) before moving to more complex techniques like using co-solvents.

G Troubleshooting Workflow for Dissolving this compound start Start: Compound is insoluble in aqueous buffer check_conc 1. Verify Concentration Is it below the known solubility limit? start->check_conc heat 2. Apply Gentle Heat (e.g., 37-40°C) Does it dissolve? check_conc->heat  Yes   fail Issue Persists: Re-evaluate formulation strategy. Consider alternative techniques (e.g., surfactants, cyclodextrins). check_conc->fail No (Precipitation likely) sonicate 3. Use Sonication (5-10 minutes) Does it dissolve? heat->sonicate No success Success: Compound Dissolved heat->success Yes cosolvent 4. Use a Co-solvent (e.g., DMSO, Ethanol) See Protocol in FAQ 3 sonicate->cosolvent No sonicate->success Yes inv1 cosolvent->inv1 inv1->success Likely inv1->fail If not inv2

Troubleshooting workflow for this compound solubility.
FAQ 3: How should I properly use a co-solvent to dissolve this compound for aqueous solutions?

The co-solvency technique is one of the most effective methods for dissolving compounds with low aqueous solubility.[6][7][8] It involves dissolving the compound in a small amount of a water-miscible organic solvent first, and then diluting this stock solution into the aqueous buffer.

Experimental Protocol: Co-Solvent Method

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound is highly soluble. Common choices include Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Add a minimal volume of the selected co-solvent (e.g., DMSO) to completely dissolve the compound. For example, prepare a 10 mg/mL stock solution.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Dilute the Stock Solution:

    • Obtain the target aqueous buffer for your experiment.

    • While vigorously stirring or vortexing the aqueous buffer, add the stock solution dropwise.

    • Crucial Step: It is critical to add the concentrated organic stock to the aqueous buffer and not the other way around. This ensures rapid dispersion and minimizes the risk of precipitation.

    • Do not exceed a final co-solvent concentration that could interfere with your experimental model (typically <1%, often <0.1%).

  • Final Observation:

    • After dilution, visually inspect the solution for any signs of precipitation or cloudiness.

    • If the solution remains clear, the compound is successfully dissolved. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage, and further optimization is needed.

FAQ 4: What are some common co-solvents compatible with this compound formulations?

Choosing the right co-solvent is essential. The ideal co-solvent should be miscible with water, capable of dissolving this compound at high concentrations, and have low toxicity for the intended application.

Table 2: Common Co-solvents for Formulating Poorly Soluble Compounds

Co-Solvent Properties Typical Final Conc.
DMSO High solubilizing power, water-miscible. < 0.5%
Ethanol Less toxic than DMSO, water-miscible. < 1%
Propylene Glycol Common vehicle for parenteral formulations, water-miscible. 1-5%

| PEG 400 | Polyethylene glycol 400, water-miscible, low toxicity. | 1-10% |

FAQ 5: Is it possible to use pH adjustment to increase the solubility of this compound?

Adjusting the pH is a common strategy for ionizable compounds, but it is not effective for this compound.[6][8] this compound is a neutral ester and lacks acidic or basic functional groups, meaning its structure and charge do not change with pH. Therefore, altering the pH of the solution will not enhance its solubility.

Caution: Exposing this compound to strong acidic or, particularly, strong alkaline (basic) conditions can lead to ester hydrolysis.[9][10] This chemical reaction would degrade the compound into methoxyacetic acid and ethanol, altering its properties and rendering it unsuitable for the intended experiment.

G Solubility Enhancement Techniques: Logical Relationships main Solubility Enhancement Strategies phys Physical Modification main->phys chem Chemical Modification main->chem env Environmental Modification main->env micronization Particle Size Reduction (Micronization) phys->micronization solid_disp Solid Dispersions phys->solid_disp prodrug Prodrug Synthesis chem->prodrug salt Salt Formation (Not applicable for EMA) chem->salt cosolvency Co-solvency (Highly Recommended for EMA) env->cosolvency ph_adjust pH Adjustment (Not applicable for EMA) env->ph_adjust surfactants Surfactants / Micelles env->surfactants

Overview of solubility enhancement techniques.

References

Technical Support Center: Workup Procedures for Reactions Containing Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl methoxyacetate (B1198184).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of ethyl methoxyacetate that I should be aware of during workup?

A1: Understanding the physical properties of this compound is crucial for planning an effective workup strategy. It is a clear, colorless liquid that is slightly soluble in water.[1][2][3] Its boiling point is 144.1 °C, which should be considered when planning for its removal by distillation or rotary evaporation.[1]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Due to its relatively high boiling point, removing the last traces of this compound can be challenging. A common method is to use a rotary evaporator, possibly with gentle heating and a good vacuum.[4] To facilitate removal, you can add a solvent in which your product is insoluble but is miscible with this compound, and then co-evaporate the solvents. This process can be repeated several times to ensure complete removal.[4]

Q3: Can this compound be removed by aqueous extraction?

A3: Since this compound is slightly soluble in water, repeated aqueous washes can help to reduce its concentration in the organic layer.[1][2] However, this method is unlikely to remove it completely, especially if your product has some water solubility. For reactions where the solvent is water-miscible, such as acetonitrile (B52724) or THF, it is advisable to remove the solvent by rotary evaporation before the aqueous workup.[5]

Q4: I am concerned about the potential hydrolysis of my product or this compound during workup. What precautions should I take?

A4: Esters like this compound can undergo hydrolysis, particularly under acidic or basic conditions.[6][7] If your product is sensitive to acidic or basic conditions, it is best to perform the aqueous washes with neutral water or a buffered solution. If a basic wash (e.g., with sodium bicarbonate) is necessary to remove acidic impurities, it should be done quickly and at a low temperature to minimize hydrolysis.[8] Similarly, acidic washes should be performed cautiously.

Troubleshooting Guide

Issue 1: An emulsion has formed during the aqueous workup.

  • Cause: Emulsions can form when the densities of the organic and aqueous layers are similar, or when surfactants are present. This can be a problem with solvents like THF or benzene.[5][9]

  • Solution:

    • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[8]

    • Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.[9]

    • Patience: Allowing the separatory funnel to stand for a period of time may allow the layers to separate on their own.

Issue 2: My product seems to be partially lost in the aqueous layer.

  • Cause: This can happen if your product has some water solubility or if the organic solvent used for extraction is not polar enough.[10]

  • Solution:

    • Back-extraction: Extract the aqueous layer multiple times with a suitable organic solvent to recover the dissolved product.

    • Use a more polar solvent: If you are using a nonpolar solvent like hexane (B92381) or ether for extraction, consider switching to or adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[10]

    • Salt out the product: Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product, driving it into the organic layer.

Issue 3: I am having difficulty removing water from the organic layer.

  • Cause: Inefficient drying of the organic layer before solvent evaporation.

  • Solution:

    • Use an appropriate drying agent: Common drying agents include anhydrous magnesium sulfate (B86663) (fast and effective), sodium sulfate (convenient for small scale), and calcium chloride.[5][9] Ensure you use a sufficient amount of the drying agent.

    • Brine wash: Before adding the drying agent, wash the organic layer with brine. This will remove the bulk of the dissolved water.[8]

    • Azeotropic removal of water: For stubborn cases, water can sometimes be removed by azeotropic distillation with a suitable solvent.[5]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
AppearanceClear, colorless liquid[1]
Boiling Point144.1 °C at 760 mmHg[1]
Density1.007 g/cm³[1]
Flash Point46.1 °C[1]
Water SolubilitySlightly soluble[1][2][3]
Molecular Weight118.13 g/mol [1]

Table 2: Comparison of Common Drying Agents

Drying AgentSpeedCapacitySuitabilityReference(s)
Anhydrous Magnesium Sulfate (MgSO₄)FastHighGeneral purpose, but can be messy.[5][9]
Anhydrous Sodium Sulfate (Na₂SO₄)SlowLowGood for pre-drying or with solvents like diethyl ether.[5]
Anhydrous Calcium Chloride (CaCl₂)FastHighNot suitable for alcohols, amines, or some carbonyl compounds.
Anhydrous Calcium Sulfate (Drierite)FastLowGood indicator of water presence (changes color).

Experimental Protocols

Protocol 1: Standard Extractive Workup

  • Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated ammonium (B1175870) chloride).

  • Solvent Addition/Removal: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it is advisable to remove it under reduced pressure using a rotary evaporator.[5] If the reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), dilute the reaction mixture with more of the same solvent or another suitable extraction solvent.[10]

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separate Layers: Drain the lower layer. The organic layer will typically be the top layer unless a dense chlorinated solvent like dichloromethane is used.[10]

  • Repeat Washes (if necessary):

    • To remove acidic impurities, wash with a saturated solution of sodium bicarbonate.

    • To remove basic impurities, wash with a dilute solution of hydrochloric acid.

    • Follow with a final wash with brine to help remove dissolved water.[8]

  • Dry the Organic Layer: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).[5][9] Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating that the solution is dry.

  • Isolate the Product: Filter or decant the solution to remove the drying agent.[8] Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Further purify the crude product by techniques such as column chromatography, distillation, or recrystallization as needed.

Visualizations

Workup_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reaction_Complete Reaction Complete Quench Quench Reaction Reaction_Complete->Quench Add_Solvent Add Extraction Solvent Quench->Add_Solvent Aqueous_Wash Aqueous Wash (Water, Brine, etc.) Add_Solvent->Aqueous_Wash Separate_Layers Separate Organic and Aqueous Layers Aqueous_Wash->Separate_Layers Dry_Organic Dry Organic Layer (e.g., MgSO4) Separate_Layers->Dry_Organic Filter Filter/Decant Dry_Organic->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Purify Purify (Chromatography, etc.) Crude_Product->Purify Final_Product Final Product Purify->Final_Product Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Resolution Start Problem During Workup Emulsion Emulsion Formation? Start->Emulsion Check for Product_Loss Product Loss to Aqueous Layer? Emulsion->Product_Loss No Add_Brine Add Brine Emulsion->Add_Brine Yes Back_Extract Back-Extract Aqueous Layer Product_Loss->Back_Extract Yes Resolved Problem Resolved Product_Loss->Resolved No Filter_Celite Filter through Celite Add_Brine->Filter_Celite If still emulsified Add_Brine->Resolved Change_Solvent Use More Polar Solvent Back_Extract->Change_Solvent If product is polar Back_Extract->Resolved Filter_Celite->Resolved Change_Solvent->Resolved

References

byproduct formation when using ethyl methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ethyl methoxyacetate (B1198184). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to byproduct formation during experiments involving ethyl methoxyacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my reaction analysis (e.g., GC-MS, LC-MS, NMR) when using this compound as a reagent or solvent. What are the likely byproducts?

A1: The most common byproducts when using this compound arise from hydrolysis and transesterification reactions. The primary byproducts to consider are:

  • Methoxyacetic acid and Ethanol: These are formed through the hydrolysis of this compound. This reaction can be catalyzed by acidic or basic conditions and is accelerated by the presence of water and higher temperatures.[1]

  • Transesterified Products: If your reaction mixture contains other alcohols, this compound can undergo transesterification. This results in the formation of a new methoxyacetate ester and ethanol. This process can be catalyzed by acids, bases, or certain enzymes.

  • N-methoxyacetylated amine: In reactions with primary or secondary amines, such as in kinetic resolutions, the desired product is the N-methoxyacetylated amine. Ethanol is the direct byproduct of this acylation.[2][3]

Q2: My reaction yield is lower than expected, and I suspect degradation of this compound. How can I minimize byproduct formation?

A2: Minimizing byproduct formation involves carefully controlling the reaction conditions. Here are key parameters to consider:

  • Water Content: Ensure all reactants, solvents, and glassware are anhydrous to minimize hydrolysis.

  • pH Control: Avoid strongly acidic or basic conditions, as both can catalyze hydrolysis. If a base is required, consider using a non-nucleophilic, hindered base and maintain the lowest possible temperature. A neutral to slightly acidic pH is generally optimal for stability.

  • Temperature: Perform reactions at the lowest effective temperature to reduce the rate of hydrolysis and other side reactions.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is achieved to prevent prolonged exposure to conditions that may promote byproduct formation.

Q3: I am using this compound in a lipase-catalyzed acylation of an amine. What are the typical side reactions?

A3: In lipase-catalyzed acylations, the primary desired reaction is the formation of the N-methoxyacetyl amide. However, side reactions can still occur:

  • Enzymatic Hydrolysis: The lipase (B570770) itself can catalyze the hydrolysis of this compound if water is present in the reaction medium.

  • Competitive Alcoholysis: If the product of the primary reaction is an alcohol, or if other alcohols are present, the lipase may catalyze the acylation of these alcohols in competition with the desired amine acylation.

To mitigate these, ensure the use of an anhydrous organic solvent and consider using molecular sieves to remove any trace amounts of water.

Troubleshooting Guide: Byproduct Identification and Mitigation

Symptom Potential Cause Troubleshooting Steps & Solutions
Appearance of a new peak corresponding to methoxyacetic acid in GC-MS or LC-MS. Hydrolysis of this compound.1. Dry all reagents and solvents: Use anhydrous grade solvents and dry reagents thoroughly. 2. Control pH: Maintain a neutral or slightly acidic pH. Avoid strong acids or bases. 3. Lower reaction temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 4. Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete.
Formation of an unexpected ester in the reaction mixture. Transesterification with another alcohol present in the reaction.1. Use this compound as the solvent: If possible, using it as the solvent will drive the equilibrium away from transesterification with other alcohols. 2. Remove other alcohols: Ensure that no other reactive alcohols are present in the reaction mixture if they are not intended to be part of the reaction.
Low conversion in a lipase-catalyzed acylation of an amine. Competitive inhibition or hydrolysis catalyzed by the lipase.1. Use an anhydrous solvent: This is critical to prevent the lipase from hydrolyzing the this compound. 2. Add molecular sieves: This will help to sequester any water present. 3. Optimize substrate-to-acyl donor ratio: A higher concentration of this compound may be necessary to favor the acylation of the amine.

Data on Byproduct Formation

Table 1: Influence of pH and Temperature on Ethyl Ester Hydrolysis Rate (Qualitative)

Condition Relative Rate of Hydrolysis Recommendation for this compound
Strongly Acidic (pH < 3) HighAvoid if possible. If necessary, use low temperatures and short reaction times.
Mildly Acidic (pH 4-6) LowOptimal range for stability.
Neutral (pH 7) ModerateGenerally acceptable, but hydrolysis can still occur, especially with prolonged reaction times or at elevated temperatures.
Mildly Basic (pH 8-10) HighUse with caution. Employ non-nucleophilic bases, low temperatures, and short reaction times.
Strongly Basic (pH > 11) Very HighAvoid. Will rapidly hydrolyze the ester.
Low Temperature (0-25 °C) SlowerRecommended for minimizing hydrolysis.
Elevated Temperature (> 40 °C) FasterSignificantly increases the rate of hydrolysis. Avoid if possible.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

This protocol is adapted from established procedures for the enzymatic kinetic resolution of amines using this compound as the acyl donor.[4][5]

Materials:

  • (±)-1-Phenylethylamine

  • This compound (anhydrous)

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Anhydrous toluene (B28343)

  • Sodium carbonate (anhydrous)

  • 3 N Hydrochloric acid

  • Sodium hydroxide (B78521) (solid)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Pentadecane (internal standard for GC analysis)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add immobilized CALB (e.g., 20 mg) and anhydrous sodium carbonate (e.g., 50 mg).

  • Add anhydrous toluene (2 mL).

  • Add (±)-1-phenylethylamine (0.60 mmol) and this compound (1.20 mmol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 70 °C) for the desired time (e.g., 1-24 hours), monitoring the reaction progress by chiral GC.

  • Work-up:

    • Cool the reaction mixture and separate the immobilized enzyme by centrifugation or filtration.

    • Transfer the supernatant to a separatory funnel.

    • Add 3 N HCl and extract the unreacted (S)-1-phenylethylamine into the aqueous layer.

    • Separate the organic layer containing the (R)-N-(1-phenylethyl)methoxyacetamide.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Basify the aqueous layer with solid NaOH and extract the (S)-1-phenylethylamine with dichloromethane. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

  • Analysis: Determine the enantiomeric excess (ee) of the unreacted amine and the acetylated product by chiral gas chromatography.

Protocol 2: Detection and Quantification of Hydrolysis Byproducts by GC-MS

This protocol provides a general guideline for the analysis of a reaction mixture to detect and quantify methoxyacetic acid and ethanol.

Materials:

  • Reaction mixture sample

  • Anhydrous diethyl ether (or other suitable extraction solvent)

  • Derivatizing agent (e.g., BSTFA for silylation of methoxyacetic acid)

  • Internal standard (e.g., a compound not present in the reaction mixture with a similar volatility and functional group, like 2-ethoxyacetic acid)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Take a known volume or weight of the reaction mixture.

    • Add a known amount of the internal standard.

    • Extract the analytes with a suitable solvent like diethyl ether. For acidic byproducts like methoxyacetic acid, acidification of the aqueous layer prior to extraction may be necessary to ensure it is in its neutral form.

  • Derivatization (for methoxyacetic acid):

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA in pyridine) to the residue and heat to form the trimethylsilyl (B98337) ester of methoxyacetic acid. This increases its volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample (for methoxyacetic acid) or the direct extract (for ethanol) into the GC-MS.

    • Use a suitable GC column (e.g., a polar capillary column).

    • Develop a temperature program that effectively separates the components of interest.

    • Identify the peaks corresponding to the derivatized methoxyacetic acid, ethanol, and the internal standard by their retention times and mass spectra.

  • Quantification:

    • Create a calibration curve for each analyte using known concentrations and the internal standard.

    • Calculate the concentration of the byproducts in the original reaction mixture based on the peak areas relative to the internal standard and the calibration curve.

Visualizations

Byproduct_Formation_Pathways cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_acylation Acylation EMA This compound MAA Methoxyacetic Acid EMA->MAA + H2O (Acid/Base catalyst) EtOH1 Ethanol EMA->EtOH1 + H2O (Acid/Base catalyst) NewEster New Methoxyacetate Ester (R-O-Ac) EMA->NewEster + R-OH (Acid/Base catalyst) EtOH2 Ethanol EMA->EtOH2 + R-OH (Acid/Base catalyst) Amide N-Methoxyacetyl Amine (R'-NH-Ac) EMA->Amide + R'-NH2 (e.g., Lipase) EtOH3 Ethanol EMA->EtOH3 + R'-NH2 (e.g., Lipase) H2O Water ROH Alcohol (R-OH) Amine Amine (R'-NH2)

Byproduct formation pathways from this compound.

Troubleshooting_Workflow Start Unexpected Peak in Analysis Identify Identify Byproduct (GC-MS, NMR) Start->Identify IsHydrolysis Is it Methoxyacetic Acid? Identify->IsHydrolysis IsTransesterification Is it a New Ester? IsHydrolysis->IsTransesterification No MitigateHydrolysis Reduce Water Content Control pH Lower Temperature IsHydrolysis->MitigateHydrolysis Yes Other Other Side Reaction IsTransesterification->Other No MitigateTransesterification Remove Other Alcohols Use EMA as Solvent IsTransesterification->MitigateTransesterification Yes Reanalyze Re-run Experiment & Analyze MitigateHydrolysis->Reanalyze MitigateTransesterification->Reanalyze

Troubleshooting workflow for unexpected byproducts.

References

Navigating the Scale-Up of Ethyl Methoxyacetate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up chemical reactions involving ethyl methoxyacetate (B1198184). Whether you are transitioning from bench-scale experiments to pilot plant production or full-scale manufacturing, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and successful scale-up process.

Troubleshooting Guide: Overcoming Common Scale-Up Hurdles

This guide addresses specific issues that may arise during the scale-up of reactions utilizing ethyl methoxyacetate, a key intermediate in various industrial applications including the synthesis of pharmaceuticals and specialty chemicals.[1][2]

Issue 1: Reaction Yield is Significantly Lower at a Larger Scale.

Potential Cause: Incomplete conversion due to reaction equilibrium, mass transfer limitations, or inadequate temperature control.

Troubleshooting Steps:

  • Shift the Equilibrium: Esterification reactions are often reversible.[3][4] To drive the reaction towards the product, consider the following:

    • Excess Reactant: Utilize a molar excess of one of the reactants, typically the less expensive one. For the synthesis of this compound from methoxyacetic acid and ethanol (B145695), using an excess of ethanol can improve the yield.[5]

    • Water Removal: Water is a byproduct of esterification.[3][5] Its removal will shift the equilibrium to favor ester formation.[5] At a larger scale, techniques like azeotropic distillation with a Dean-Stark trap are highly effective.[3][6]

  • Improve Mass Transfer: Inadequate mixing can lead to localized concentration gradients and reduced reaction rates, a common issue when moving from small flasks to large reactors.

    • Agitation Rate: Ensure the agitation speed is sufficient to maintain a homogenous mixture. The mixing time should be significantly shorter than the reaction half-life.

    • Impeller Design: The type and position of the impeller are critical for effective mixing in large vessels. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to optimize mixing design and ensure efficient mass transfer.[7][8][9][10]

  • Optimize Temperature Control: Exothermic or endothermic reactions can be challenging to manage at scale due to the lower surface-area-to-volume ratio of larger reactors.

    • Heat Transfer: Monitor the internal reaction temperature closely. Poor heat transfer can lead to hotspots or cold spots, affecting reaction rate and potentially causing side reactions. Ensure the reactor's heating/cooling system is adequate for the scaled-up volume.

Issue 2: Increased Formation of Impurities and By-products.

Potential Cause: Higher reaction temperatures, longer reaction times, or localized "hot spots" in the reactor.

Troubleshooting Steps:

  • Precise Temperature Control: Implement a robust temperature control system to maintain the optimal reaction temperature. Even small deviations can lead to the formation of undesired by-products.

  • Reaction Time: Optimize the reaction time for the larger scale. Prolonged reaction times, even at the correct temperature, can sometimes lead to by-product formation.

  • Catalyst Selection: The choice of catalyst can influence the formation of by-products. While strong mineral acids like sulfuric acid are common, they can sometimes promote side reactions.[11] Consider exploring solid acid catalysts or enzymatic catalysts which can offer higher selectivity under milder conditions.[5][11]

Issue 3: Difficulty in Product Purification and Isolation.

Potential Cause: The presence of unreacted starting materials, by-products, and catalyst residues in the crude product mixture.

Troubleshooting Steps:

  • Neutralization and Washing: After the reaction, neutralize the acid catalyst with a base solution, such as sodium bicarbonate. Follow this with washing steps to remove water-soluble impurities and unreacted starting materials.[6]

  • Fractional Distillation: For volatile esters like this compound, fractional distillation is a common and effective purification method. The efficiency of the distillation column (number of theoretical plates) will be crucial for separating the product from impurities with close boiling points.

  • Azeotropic Considerations: Be aware of potential azeotropes that may form between the product, reactants, and by-products, as this can complicate distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is a flammable liquid.[2] The primary safety concerns during scale-up are:

  • Fire Hazard: The risk of fire increases with larger quantities of flammable liquids. Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.

  • Runaway Reactions: Esterification reactions are typically exothermic. Poor heat removal at a large scale can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction. A thorough thermal hazard assessment is crucial before scaling up.

  • Chemical Exposure: Ensure appropriate personal protective equipment (PPE) is used, including safety goggles, gloves, and respiratory protection if necessary, to prevent exposure to this compound and other chemicals used in the process.

Q2: How does the choice of catalyst impact the scale-up process?

A2: The catalyst is a critical factor in the success of a scaled-up esterification.

  • Homogeneous Catalysts: Liquid acid catalysts like sulfuric acid are effective but can be corrosive and require a neutralization step, which adds to the process complexity and waste generation at a larger scale.[11]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, offer the advantage of being easily separated from the reaction mixture by filtration, simplifying the work-up process and allowing for potential catalyst recycling.[11] This can be particularly beneficial in continuous processes.

  • Enzymatic Catalysts: Lipases can be used as biocatalysts for esterification under milder conditions, which can improve selectivity and reduce energy consumption.[5][11] However, the cost and stability of enzymes can be a consideration for large-scale production.

Q3: What are the key differences in experimental setup between a lab-scale and a pilot-scale reaction?

A3: The transition from lab to pilot scale involves more than just using larger glassware. Key differences include:

  • Reactor Type: Lab-scale reactions are often done in round-bottom flasks, while pilot plants use jacketed glass or stainless steel reactors with more sophisticated agitation and temperature control systems.

  • Material of Construction: The compatibility of the reactor materials with the reactants and catalyst must be carefully considered at a larger scale to avoid corrosion and contamination.

  • Process Control: Pilot plants typically have more advanced process control systems for monitoring and controlling parameters like temperature, pressure, pH, and addition rates.

  • Safety Features: Pilot plant reactors are equipped with safety features such as pressure relief valves and emergency shutdown systems.

Data Presentation: A Comparative Overview of Esterification Scale-Up

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Example)

ParameterLaboratory Scale (100 mL)Pilot Scale (100 L)Industrial Scale (10,000 L)
Reactant Molar Ratio (Alcohol:Acid) 3:12:11.5:1
Catalyst Loading (wt%) 1%0.5%0.2%
Reaction Temperature (°C) 80100120
Reaction Time (hours) 642
Agitation Speed (RPM) 30015075

Note: These values are illustrative and will vary depending on the specific reaction and equipment.

Table 2: Impact of Scale on Yield and Purity (Illustrative Example)

ScaleTypical Yield (%)Typical Purity (%)Key Challenges
Laboratory 85-95%>98%Precise control is easier.
Pilot 80-90%95-98%Heat and mass transfer limitations begin to appear.
Industrial >90% (with optimization)>99% (after purification)Requires highly optimized process and efficient purification.

Experimental Protocols

Lab-Scale Synthesis of this compound (Fischer Esterification)

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Methoxyacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine methoxyacetic acid and a 3-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the methoxyacetic acid) while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation.

Considerations for Pilot-Scale Synthesis

Scaling up the above protocol to a pilot plant requires careful consideration of several factors:

  • Reactor and Auxiliaries: A jacketed reactor with overhead stirring, a temperature control unit, and a pressure-rated system is necessary. A packed distillation column for efficient purification is also required.

  • Reagent Addition: For larger quantities, the exothermic nature of adding sulfuric acid requires slow, controlled addition with efficient cooling to prevent temperature spikes.

  • Process Monitoring: Continuous monitoring of temperature, pressure, and agitator speed is crucial. In-process controls (IPCs) such as GC analysis of reaction samples can be used to track the reaction progress.

  • Safety: A thorough HAZOP (Hazard and Operability) study should be conducted to identify and mitigate potential risks associated with the larger scale operation.[2][12][13][14]

Visualizations

Fischer_Esterification CarboxylicAcid Carboxylic Acid (Methoxyacetic Acid) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ Alcohol Alcohol (Ethanol) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate ProtonatedCarbonyl->TetrahedralIntermediate + Alcohol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester Ester (this compound) ProtonatedEster->Ester - H+ H_plus H+ H2O Water H3O_plus H3O+

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Scale_Up_Workflow Lab Lab Scale (Feasibility & Optimization) Review1 Process Review & Safety Assessment Lab->Review1 Pilot Pilot Scale (Process Development & Data Collection) Pilot->Lab Re-optimize Review2 Scale-Up Review & Economic Evaluation Pilot->Review2 Industrial Industrial Scale (Commercial Production) Industrial->Pilot Troubleshoot Review1->Pilot Proceed Review2->Industrial Proceed Troubleshooting_Tree Start Low Yield at Scale? Equilibrium Is reaction at equilibrium? Start->Equilibrium MassTransfer Is mixing adequate? Equilibrium->MassTransfer No ShiftEquilibrium Shift Equilibrium: - Add excess reactant - Remove water Equilibrium->ShiftEquilibrium Yes HeatTransfer Is temperature uniform? MassTransfer->HeatTransfer No ImproveMixing Improve Mixing: - Increase agitation - Optimize impeller MassTransfer->ImproveMixing Yes ImproveHeatTransfer Improve Heat Transfer: - Check jacket fluid flow - Adjust addition rate HeatTransfer->ImproveHeatTransfer Yes End Yield Improved HeatTransfer->End No ShiftEquilibrium->End ImproveMixing->End ImproveHeatTransfer->End

References

Technical Support Center: Stability of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl methoxyacetate (B1198184), particularly concerning the influence of pH. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My ethyl methoxyacetate solution appears to be degrading over time. What are the primary factors that influence its stability?

A1: The stability of this compound, like other esters, is significantly influenced by the pH of the solution.[1][2] It is susceptible to hydrolysis, a reaction with water that breaks the ester bond, yielding methoxyacetic acid and ethanol. This process can be catalyzed by both acidic and basic conditions. Temperature is another critical factor; higher temperatures generally accelerate the rate of hydrolysis.

Q2: At what pH is this compound most stable?

A2: Esters are typically most stable in a neutral pH range (approximately pH 6-8). In highly acidic or alkaline conditions, the rate of hydrolysis increases significantly. Therefore, to maintain the integrity of your this compound solution, it is recommended to use a buffered system within this neutral pH range.

Q3: What are the degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound results in the formation of methoxyacetic acid and ethanol. The chemical equation for this reaction is: CH₃OCH₂COOCH₂CH₃ + H₂O → CH₃OCH₂COOH + CH₃CH₂OH

Q4: I suspect my this compound has degraded. How can I confirm this and quantify the degradation?

A4: You can confirm and quantify the degradation of this compound through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the remaining this compound and its degradation products. Another approach is to monitor the change in pH of an unbuffered solution over time, as the formation of methoxyacetic acid will decrease the pH. Titration methods can also be employed to determine the concentration of the acidic degradation product.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid loss of this compound in my formulation. The pH of your solution may be too acidic or too alkaline.Measure the pH of your solution. If it is outside the neutral range (pH 6-8), consider using a suitable buffer system to maintain a stable pH.
Precipitate formation in the this compound solution. This could be due to the low solubility of one of the degradation products at a specific pH.Analyze the precipitate to identify its composition. Adjusting the pH or the solvent system may help to improve solubility.
Inconsistent results in bioassays using this compound. Degradation of the compound could lead to lower effective concentrations and the presence of confounding degradation products.Prepare fresh solutions of this compound in a stability-optimized buffer immediately before use. Store stock solutions under recommended conditions (typically refrigerated or frozen in a non-aqueous solvent).
Shift in the pH of the experimental medium over time. The hydrolysis of this compound produces methoxyacetic acid, which will lower the pH of an unbuffered or weakly buffered solution.Employ a buffer with sufficient capacity to resist pH changes resulting from ester hydrolysis.

Quantitative Data on this compound Hydrolysis

The following table provides illustrative data on the pseudo-first-order rate constant (k) for the hydrolysis of this compound at 25°C in different pH buffers. Please note that this data is provided as an example to demonstrate the pH-dependent stability profile and may not represent actual experimental values.

pHBuffer SystemRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
2.0HCl1.5 x 10⁻⁵12.8
4.0Acetate (B1210297)2.1 x 10⁻⁷916
7.0Phosphate (B84403)1.0 x 10⁻⁸19250
9.0Borate (B1201080)3.2 x 10⁻⁶60.2
12.0NaOH4.5 x 10⁻⁴0.43

Experimental Protocols

Protocol for Determining the pH-Rate Profile of this compound Hydrolysis

This protocol outlines a general method for investigating the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., HCl for acidic, acetate and phosphate for mid-range, and borate for alkaline)

  • High-purity water

  • Class A volumetric flasks and pipettes

  • Constant temperature water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) to ensure solubility and prevent premature hydrolysis.

  • Preparation of Reaction Solutions: For each pH to be tested, pipette a small, precise volume of the this compound stock solution into a volumetric flask containing the pre-equilibrated buffer solution. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation: Place the reaction solutions in a constant temperature bath set to the desired temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot of each reaction solution. The frequency of sampling will depend on the expected rate of reaction at that pH.

  • Quenching the Reaction: Immediately quench the hydrolysis reaction in the collected sample. This can be achieved by diluting the sample with the mobile phase used for HPLC analysis or by neutralizing the pH if appropriate.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

Diagrams

Ethyl_Methoxyacetate_Stability cluster_conditions pH Conditions cluster_process Stability Outcome acidic Acidic (pH < 6) hydrolysis Hydrolysis acidic->hydrolysis Accelerated Rate neutral Neutral (pH 6-8) stable This compound (Stable) neutral->stable Optimal Stability alkaline Alkaline (pH > 8) alkaline->hydrolysis Accelerated Rate stable->hydrolysis Slow Rate products Degradation Products (Methoxyacetic Acid + Ethanol) hydrolysis->products

Caption: pH effect on this compound stability.

References

Technical Support Center: Purification of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl methoxyacetate (B1198184).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude ethyl methoxyacetate?

The most common impurities in crude this compound are typically unreacted starting materials and byproducts from the esterification reaction. These include:

  • Methoxyacetic acid: Unreacted carboxylic acid.

  • Ethanol: Unreacted alcohol.

  • Water: A byproduct of the esterification reaction.

  • Acid catalyst: If used in the synthesis (e.g., sulfuric acid).

Q2: Why is it important to remove these impurities?

Impurities can interfere with subsequent reactions, affect product stability, and lead to inaccurate results in experimental studies. For pharmaceutical applications, purity is a critical quality attribute that ensures safety and efficacy.

Q3: What is the general strategy for purifying this compound?

The purification strategy involves a series of steps designed to remove specific types of impurities:

  • Neutralization and Washing: An aqueous basic solution (e.g., sodium bicarbonate) is used to neutralize and remove acidic impurities like methoxyacetic acid and any acid catalyst. This is followed by washing with brine to reduce the water content in the organic phase.

  • Drying: An anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) is used to remove residual water from the this compound.

  • Fractional Distillation: The final step utilizes the difference in boiling points between this compound and any remaining impurities (like ethanol) to achieve high purity.

Troubleshooting Guide

Q1: After washing with sodium bicarbonate solution, I'm not seeing two distinct layers. What should I do?

This is likely due to the formation of an emulsion. To break the emulsion, you can try the following:

  • Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help to separate the layers.

  • Gentle swirling: Avoid vigorous shaking which can promote emulsion formation. Instead, gently invert the separatory funnel multiple times.

  • Allow it to stand: Let the mixture stand for a longer period (e.g., 30-60 minutes) to allow the layers to separate.

  • Add a small amount of a different organic solvent: If the above methods fail, adding a small amount of a non-polar solvent can sometimes help break the emulsion.

Q2: My final product is cloudy. What is the likely cause and how can I fix it?

A cloudy appearance in the final product usually indicates the presence of water. This could be due to:

  • Incomplete drying: The drying agent may not have been in contact with the solution for long enough, or an insufficient amount was used.

  • Inefficient separation: Some of the aqueous layer may have been carried over with the organic layer.

To resolve this, you can re-dry the this compound with fresh anhydrous magnesium sulfate, filter, and then re-distill.

Q3: The yield of my purified this compound is very low. What are the possible reasons?

Low yield can result from several factors:

  • Losses during washing: Aggressive extraction or incomplete separation of layers can lead to loss of product.

  • Incomplete reaction: If the initial esterification reaction did not go to completion, the amount of desired product will be low.

  • Losses during distillation: If the distillation is carried out too quickly or at an incorrect temperature, some product may be lost. Ensure the distillation apparatus is properly set up and the temperature is carefully controlled.

Q4: I see a white precipitate in my this compound after adding the drying agent. Is this normal?

Yes, this is normal. Anhydrous drying agents like magnesium sulfate or sodium sulfate are powders that will be suspended in the liquid. After sufficient drying time, the drying agent should be removed by filtration before proceeding to distillation.

Experimental Protocol: Purification of Crude this compound

This protocol describes a standard procedure for the purification of crude this compound containing typical impurities.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing with saturated sodium bicarbonate solution until no more gas evolution is observed.

    • Wash the organic layer with an equal volume of brine.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate (approximately 1-2 g per 10 mL of ester).

    • Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filtration:

    • Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Add a few boiling chips to the round-bottom flask.

    • Set up the fractional distillation apparatus.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound (approximately 144-145 °C at atmospheric pressure).

Data Presentation

The following table provides a hypothetical representation of the purity of this compound at different stages of the purification process.

Purification StagePurity (%)Methoxyacetic Acid (%)Ethanol (%)Water (%)
Crude Product85582
After Washing93< 0.152
After Drying95< 0.15< 0.1
After Distillation> 99.5< 0.05< 0.1< 0.05

Experimental Workflow

Purification_Workflow Crude Crude Ethyl Methoxyacetate Washing Washing with NaHCO3 & Brine Crude->Washing Remove Acidic Impurities Drying Drying with Anhydrous MgSO4 Washing->Drying Remove Water Filtration Filtration Drying->Filtration Remove Drying Agent Distillation Fractional Distillation Filtration->Distillation Separate by Boiling Point Pure Pure Ethyl Methoxyacetate Distillation->Pure Final Product

Caption: Purification workflow for this compound.

Technical Support Center: Enhancing Lipase-Catalyzed Kinetic Resolutions with Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ethyl methoxyacetate (B1198184) in enzymatic kinetic resolutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ethyl methoxyacetate in enhancing reaction kinetics?

A1: this compound serves as a highly efficient acyl donor, particularly in the lipase-catalyzed kinetic resolution of primary and secondary amines. Its structure significantly accelerates the rate of acylation. Research indicates that the presence of the β-oxygen atom in the methoxyacetate moiety can interact with the amine nucleophile, stabilizing the transition state and increasing the reaction rate by over 100-fold compared to conventional acyl donors like ethyl butyrate[1]. This rate enhancement allows for shorter reaction times and potentially lower enzyme loadings.

Q2: Which enzyme is most commonly used with this compound for kinetic resolutions?

A2: Candida antarctica lipase (B570770) B (CAL-B), particularly in its immobilized form (e.g., Novozym 435), is the most widely and successfully used enzyme for kinetic resolutions with this compound[2][3]. It exhibits high activity and enantioselectivity for a broad range of amine substrates in the presence of this acyl donor.

Q3: Can this compound be used as the reaction solvent as well as the acyl donor?

A3: While this compound is the acylating reagent, the reaction is typically conducted in a separate organic solvent. Solvents like methyl tert-butyl ether (MTBE), toluene, or hexane (B92381) are commonly used[4][5]. Using the acyl donor as the solvent can sometimes be possible but may lead to challenges in work-up and purification. The choice of solvent is critical and can significantly influence enzyme activity and enantioselectivity[4][5][6].

Q4: What are the typical work-up procedures to separate the product amide from the unreacted amine?

A4: Standard methods for separating the resulting amide from the unreacted amine include:

  • Acid-Base Extraction: This is a common and effective method. The reaction mixture can be treated with a dilute aqueous acid (e.g., 1M HCl) to protonate the unreacted amine, making it water-soluble. The neutral amide product can then be extracted with an organic solvent. The amine can be recovered from the aqueous layer by basification followed by extraction[7].

  • Column Chromatography: Silica (B1680970) gel chromatography can also be used to separate the less polar amide product from the more polar unreacted amine[7].

Troubleshooting Guides

Problem 1: Low or No Conversion

Possible Causes:

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage, handling, or the presence of inhibitors.

  • Presence of Water: While a minimal amount of water is essential for lipase activity, excess water in the reaction medium will promote the hydrolysis of the this compound and the product amide, leading to low yields[6].

  • Suboptimal Temperature: The reaction temperature is outside the optimal range for the enzyme, leading to low catalytic activity[8][9][10].

  • Inhibitors: The substrate or solvent may contain impurities that inhibit the enzyme.

Solutions:

  • Verify Enzyme Activity: Test the enzyme with a standard substrate to confirm its activity.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water[2].

  • Optimize Temperature: For CAL-B, the optimal temperature is typically between 40-70°C. Run small-scale experiments at different temperatures to find the optimum for your specific substrate[11].

  • Purify Substrates and Solvents: Ensure high purity of the amine substrate and the solvent to avoid introducing enzyme inhibitors.

Problem 2: Low Enantioselectivity (Low E-value)

Possible Causes:

  • Non-Enzymatic Acylation: A background chemical reaction between the highly reactive this compound and the amine can occur without enzymatic catalysis, leading to the formation of a racemic amide product and reducing the overall enantioselectivity[1].

  • Suboptimal Temperature: Temperature can significantly affect the enantioselectivity of lipases. Often, higher temperatures that increase reaction rate can decrease enantioselectivity[10].

  • Inappropriate Solvent: The solvent can alter the enzyme's conformation, affecting its ability to selectively bind one enantiomer[4][6].

  • Racemization of Substrate or Product: In dynamic kinetic resolutions, if the racemization of the substrate is not efficient, or if the product racemizes, the enantiomeric excess will be compromised.

Solutions:

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes dramatically improve enantioselectivity, though it will also slow down the reaction rate[10].

  • Screen Solvents: Test a range of solvents with varying polarities (e.g., hexane, toluene, MTBE, acetonitrile) to find one that maximizes the enantioselectivity for your substrate[6][12].

  • Modify the Acyl Donor: While this compound is excellent, for some substrates, other alkoxyacetates (e.g., isopropyl methoxyacetate) might offer a better balance of reactivity and selectivity[3].

  • Control Reaction Time: In kinetic resolutions, running the reaction beyond 50% conversion will lead to a decrease in the enantiomeric excess of the product. Monitor the reaction closely and stop it at or near 50% conversion.

Quantitative Data Presentation

The following tables summarize representative data from lipase-catalyzed kinetic resolutions of various primary amines using this compound and other acyl donors for comparison.

Table 1: Comparison of Acyl Donors in the Kinetic Resolution of 1-Phenylethylamine Catalyzed by Lipase

Acyl DonorRelative Initial RateReference
Ethyl Butyrate1[1]
This compound >100 [1]
Methyl 3-Methoxypropionate11[1]
Methyl 4-Methoxybutyrate6[1]

Table 2: Representative Data for Dynamic Kinetic Resolution (DKR) of Primary Amines

Amine SubstrateAcyl DonorYield (%)ee (%)Reference
1-PhenylethylamineEthyl Acetate9899[2]
1-(4-Bromophenyl)ethylamineThis compound 9999[2]
1-(4-Methoxyphenyl)ethylamineEthyl Acetate9699[2]
1-IndanamineThis compound 8597[2]
Heptan-2-amineEthyl Acetate9597[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Primary Amine

This protocol provides a general starting point for the kinetic resolution of a racemic primary amine using immobilized Candida antarctica lipase B (Novozym 435) and this compound.

Materials:

  • Racemic primary amine (1.0 equiv)

  • This compound (0.5-0.6 equiv for KR; ≥1.0 equiv for DKR)

  • Immobilized Candida antarctica lipase B (Novozym 435, ~20-50 mg per mmol of amine)

  • Anhydrous methyl tert-butyl ether (MTBE) or toluene

  • Molecular sieves (4Å, activated)

  • Magnetic stirrer and heating plate/oil bath

  • Chiral HPLC or GC for monitoring

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the racemic amine (1.0 equiv) and activated molecular sieves.

  • Add anhydrous MTBE to dissolve the amine (concentration typically 0.1-0.5 M).

  • Add this compound (0.5 equiv for ~50% conversion).

  • Add Novozym 435 to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 40-70°C) and stir.

  • Monitor the reaction progress by taking small aliquots at regular intervals. Quench the enzyme with a small amount of a polar solvent (e.g., methanol), filter, and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • When the conversion reaches ~50%, stop the reaction by filtering off the enzyme and the molecular sieves. Wash the solids with fresh solvent.

  • Combine the filtrate and washings. The solvent can be removed under reduced pressure.

  • Separate the unreacted amine from the amide product via acid-base extraction or silica gel chromatography.

  • Characterize the purified amine and amide to determine yield and final enantiomeric excess.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinetic Resolution cluster_workup 3. Work-up & Separation cluster_analysis 4. Analysis & Products A Racemic Amine + This compound D Reaction Mixture (Stirring at 40-70°C) A->D B Anhydrous Solvent (e.g., MTBE) B->D C Immobilized Lipase (e.g., Novozym 435) C->D E Monitoring (Chiral HPLC/GC) D->E Aliquots F Filter Enzyme D->F E->D Stop at ~50% conversion G Acid-Base Extraction or Chromatography F->G H (S)-Amine (ee >99%) G->H I (R)-Amide (ee >99%) G->I

Caption: General experimental workflow for the lipase-catalyzed kinetic resolution of a primary amine.

Troubleshooting_Logic Start Low Enantioselectivity (Low E-value) Cause1 Non-Enzymatic Background Reaction Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Inappropriate Solvent Start->Cause3 Cause4 Reaction > 50% Conversion Start->Cause4 Solution1 Lower Temperature Use Milder Acyl Donor Cause1->Solution1 Solution2 Screen Temperatures (e.g., 30-60°C) Cause2->Solution2 Solution3 Screen Solvents (Hexane, MTBE, Toluene) Cause3->Solution3 Solution4 Monitor Reaction Closely Stop at ~50% Conversion Cause4->Solution4

Caption: Troubleshooting logic for addressing low enantioselectivity in kinetic resolutions.

References

Validation & Comparative

A Comparative Guide to Ethyl Methoxyacetate and Methyl Acetate as Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the selection of an appropriate solvent is a critical decision that can significantly impact the efficacy, stability, and safety of the final drug product. This guide provides a detailed, data-driven comparison of two ester solvents: ethyl methoxyacetate (B1198184) and methyl acetate (B1210297). The information presented herein is intended to assist researchers and scientists in making informed decisions based on the specific requirements of their applications.

Executive Summary

This comparison demonstrates that while both ethyl methoxyacetate and methyl acetate are effective solvents, they possess distinct properties that make them suitable for different applications. Methyl acetate is a well-established, volatile solvent with a broad range of uses, including as an excipient in some pharmaceutical formulations. This compound, a less common solvent, exhibits a higher boiling point and flash point, suggesting it may be more suitable for processes requiring slower evaporation and enhanced safety. The choice between these two solvents will ultimately depend on the specific requirements of the formulation or process, including desired solvency, evaporation rate, viscosity, and safety considerations.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and methyl acetate is presented in the table below. These properties are fundamental to understanding the behavior and performance of each solvent.

PropertyThis compoundMethyl Acetate
Chemical Formula C₅H₁₀O₃C₃H₆O₂
Molecular Weight ( g/mol ) 118.13[1][2]74.08
Appearance Colorless liquid[3]Colorless liquid[4][5][6][7]
Odor FruityPleasant, fruity[4][5][6]
Density (g/mL at 20°C) 1.007[3]0.932[8]
Boiling Point (°C) 144.5[3]56.9[5]
Melting Point (°C) -70[3]-98[5]
Flash Point (°C) 46-10[5]
Vapor Pressure (mmHg at 25°C) 5.18[3]173
Water Solubility Slightly soluble[3]25% at 20°C
Refractive Index (at 20°C) 1.4011.361

Solvent Power and Selectivity: A Hansen Solubility Parameter Analysis

Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the solubility of a solute in a solvent. The three parameters—dispersion (δd), polar (δp), and hydrogen bonding (δh)—represent the different types of intermolecular forces. A smaller distance between the HSPs of a solute and a solvent indicates a higher likelihood of dissolution.

Hansen Solubility ParameterThis compound (Estimated)Methyl Acetate
Dispersion (δd) (MPa⁰.⁵) 15.815.5
Polar (δp) (MPa⁰.⁵) 5.37.2
Hydrogen Bonding (δh) (MPa⁰.⁵) 7.27.6

The estimated HSPs for this compound suggest it has a similar dispersion force component to methyl acetate but is less polar and has a slightly lower hydrogen bonding capacity. This indicates that this compound may be a more suitable solvent for less polar active pharmaceutical ingredients (APIs) and excipients compared to methyl acetate.

Performance in Pharmaceutical Applications

Methyl Acetate is utilized in the pharmaceutical industry in various capacities:

  • Solvent for Drug Synthesis and Formulation: It is used as a solvent in the production of various drug formulations.[4][6]

  • Excipient: In some cases, it can be used as an excipient, a substance that acts as a carrier for the active ingredients in a medication.[5]

  • Extraction and Refinement: Its high purity and solvent efficiency are beneficial for the extraction and refinement of delicate compounds like antibiotics and hormones.[8]

This compound is less commonly used as a solvent in pharmaceutical formulations and is more frequently employed as a reagent in chemical synthesis. However, its properties suggest potential applications where a less volatile, less polar solvent with good solvency for specific APIs is required. Its slower evaporation rate could be advantageous in film-coating processes where a longer drying time is needed to ensure a smooth, uniform coat.

Experimental Protocols

To provide a framework for the practical evaluation of these solvents, the following are detailed methodologies for key experiments.

Determination of Solvency (Dissolving Power)

Objective: To determine the solubility of a solid (e.g., an API or excipient) in each solvent.

Methodology (Based on ASTM D3132):

  • Preparation: Accurately weigh a specific amount of the solid solute and place it into a series of test tubes.

  • Solvent Addition: Add a measured volume of the solvent to be tested to each test tube.

  • Mixing: Agitate the test tubes at a constant temperature using a shaker or vortex mixer for a predetermined period.

  • Observation: Visually inspect the test tubes for complete dissolution of the solid. The absence of any visible solid particles indicates complete solubility.

  • Quantification: If the solid is soluble, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved). The amount of solute dissolved per unit volume of solvent at a given temperature represents the solubility.

Measurement of Evaporation Rate

Objective: To compare the rate at which each solvent evaporates under controlled conditions.

Methodology (Based on ASTM D3539):

  • Apparatus: Utilize a thin-film evaporometer.

  • Sample Preparation: Condition the solvent to a standard temperature (e.g., 25°C).

  • Procedure: Apply a standard volume of the solvent to a filter paper of known surface area.

  • Measurement: Record the time required for a specific percentage (e.g., 90%) of the solvent to evaporate under a controlled airflow and temperature.

  • Comparison: The evaporation rates can be compared directly or relative to a standard solvent like n-butyl acetate.

Viscosity Measurement of Polymer Solutions

Objective: To assess the ability of each solvent to reduce the viscosity of a polymer solution, which is relevant for applications like spray coating.

Methodology:

  • Solution Preparation: Prepare solutions of a relevant polymer (e.g., a film-forming polymer used in tablet coatings) at various concentrations in both this compound and methyl acetate.

  • Viscometer: Use a calibrated viscometer (e.g., an Ostwald viscometer or a rotational viscometer).

  • Measurement: Measure the viscosity of each polymer solution at a controlled temperature.

  • Analysis: Plot the viscosity as a function of polymer concentration for each solvent. A lower viscosity at a given concentration indicates a better solvent for that polymer in terms of viscosity reduction.

Logical Workflow for Solvent Selection

The process of selecting a suitable solvent for a pharmaceutical application can be visualized as a logical workflow. The following diagram, generated using DOT language, illustrates the key decision points.

Solvent_Selection_Workflow A Define Application Requirements (e.g., Solvency, Evaporation Rate, Safety) B Review Physicochemical Properties (Table 1) A->B C Analyze Hansen Solubility Parameters (Table 2) B->C D Perform Experimental Evaluation (Solvency, Evaporation, Viscosity) C->D E Assess Safety and Regulatory Compliance D->E F Select Optimal Solvent E->F

Caption: A logical workflow for solvent selection in pharmaceutical applications.

Signaling Pathway of Solvent Action in Amorphous Solid Dispersions

In the context of amorphous solid dispersions (ASDs), the solvent plays a crucial role in the initial formation and subsequent stability of the amorphous state. The diagram below illustrates the conceptual pathway of how a solvent influences the drug and polymer.

ASD_Formation_Pathway cluster_0 Solution State cluster_1 Solid State A Crystalline Drug D Homogeneous Solution (Drug and Polymer Dissolved) A->D B Polymer B->D C Solvent C->D E Solvent Evaporation D->E F Amorphous Solid Dispersion (Drug dispersed in Polymer Matrix) E->F G Recrystallization (Undesirable) F->G

Caption: Conceptual pathway of solvent action in the formation of an amorphous solid dispersion.

Conclusion

Both this compound and methyl acetate offer unique advantages as solvents. Methyl acetate is a versatile, fast-evaporating solvent with established use in the pharmaceutical industry.[4][5][6][8] this compound, with its higher boiling point and lower polarity, presents a viable alternative for applications requiring slower evaporation and compatibility with less polar compounds. The comprehensive data and experimental protocols provided in this guide are intended to empower researchers to make a well-informed and data-driven decision when selecting a solvent for their specific drug development needs.

References

A Comparative Guide to Acylation Reactions: Ethyl Methoxyacetate vs. Ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of an acylating agent is pivotal for reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison between ethyl methoxyacetate (B1198184) and ethyl acetate (B1210297) in acylation reactions, supported by experimental data and detailed protocols. While both serve as acyl donors, their reactivity and optimal applications differ significantly, largely dictated by their distinct chemical structures.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in a reaction, including solubility, boiling point for reaction temperature control, and molecular weight for stoichiometric calculations.

PropertyEthyl MethoxyacetateEthyl Acetate
Molecular Formula C5H10O3C4H8O2
Molecular Weight 118.13 g/mol 88.11 g/mol
Boiling Point 144.1 °C77.1 °C
Density 1.007 g/mL at 25 °C0.902 g/cm³
Flash Point 46 °C (114.8 °F)24 °F (-4 °C)
Water Solubility Slightly solubleSlightly soluble (83 g/L at 20°C)

Performance in Acylation Reactions

The primary distinction in the application of these two esters lies in their preferred reaction contexts. Ethyl acetate is a widely used, economical, and environmentally friendly acetyl source and solvent in general chemical synthesis. In contrast, this compound has carved a niche as a highly efficient acyl donor in enzyme-catalyzed reactions, particularly for the kinetic resolution of amines.

Ethyl Acetate: A Workhorse in Chemical Acetylation

Ethyl acetate serves a dual role in many acylation reactions as both the acetyl source and the solvent, aligning with the principles of green chemistry by reducing the number of reagents. It is effective for the acetylation of a wide range of primary and secondary alcohols.

Table 1: Ethyl Acetate in KOH-Mediated Acetylation of Alcohols

SubstrateProductYield (%)Reaction Time
Benzyl (B1604629) alcoholBenzyl acetate9910 min
2-Naphthalenemethanol2-Naphthalenylmethyl acetate9810 min
4-Methylbenzyl alcohol4-Methylbenzyl acetate9910 min
4-Methoxybenzyl alcohol4-Methoxybenzyl acetate9710 min
4-Chlorobenzyl alcohol4-Chlorobenzyl acetate9810 min
1-Phenylethanol1-Phenylethyl acetate751 h
CyclohexanolCyclohexyl acetate552 h

Data sourced from a study on KOH-mediated acetylation of various alcohols using ethyl acetate at room temperature.

This compound: Superior Performance in Enzymatic Acylation

This compound has been identified as a superior acyl donor in lipase-catalyzed acylations, especially for the kinetic resolution of amines. The presence of the methoxy (B1213986) group significantly enhances the reactivity of the ester in the enzymatic context, leading to reaction rates that can be over 100 times faster than those observed with esters like ethyl butyrate. This heightened reactivity is crucial for achieving high enantioselectivity in kinetic resolutions.

Table 2: Lipase-Catalyzed Acylation of 1-Phenylethylamine

Acyl DonorEnzymeConversion (%)Time (h)Enantiomeric Excess (e.e. %) of Amide
This compoundBurkholderia plantarii lipase (B570770)~504>99 (R)
Ethyl ButyrateBurkholderia plantarii lipase~50>100>99 (R)

Data illustrates the significant rate enhancement when using this compound compared to a standard alkyl ester in the enzymatic kinetic resolution of an amine. Alkyl methoxyacetates are noted for their high reactivity and selectivity in the acylation of amines.

Understanding the Reactivity Difference

The enhanced reactivity of this compound, particularly in enzymatic reactions, can be attributed to the electronic effect of the methoxy group. The oxygen atom in the methoxy group exerts an electron-withdrawing inductive effect, which increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester. This makes the carbonyl carbon more susceptible to nucleophilic attack by the enzyme's active site, thus accelerating the formation of the acyl-enzyme intermediate, which is a key step in the catalytic cycle.

G cluster_reactivity Factors Influencing Acyl Donor Reactivity A Acyl Donor Structure B Substituent on Acyl Group A->B C Electronegative Atom (e.g., Oxygen in Methoxy Group) B->C e.g., -OCH3 vs. -CH3 D Electron-withdrawing Inductive Effect C->D E Increased Electrophilicity of Carbonyl Carbon D->E F Enhanced Susceptibility to Nucleophilic Attack E->F G Increased Reaction Rate F->G

Caption: Logical flow of how a substituent affects acyl donor reactivity.

Experimental Protocols

Protocol 1: KOH-Mediated Acetylation of Benzyl Alcohol using Ethyl Acetate

Materials:

  • Benzyl alcohol

  • Ethyl acetate (EtOAc)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add benzyl alcohol (0.5 mmol).

  • Add ethyl acetate (3 mL), which acts as both the solvent and the acetylating agent.

  • Add powdered potassium hydroxide (0.75 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 10 minutes in open air.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude benzyl acetate.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine using this compound

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Immobilized Burkholderia plantarii lipase

  • Methyl tert-butyl ether (MTBE)

  • Orbital shaker

Procedure:

  • In a sealed vial, dissolve (±)-1-Phenylethylamine (1.0 eq) and this compound (1.0 eq) in MTBE.

  • Add the immobilized Burkholderia plantarii lipase to the solution. The amount of enzyme will depend on its activity and should be optimized.

  • Place the vial on an orbital shaker at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • The solvent can be removed under reduced pressure. The resulting mixture of the unreacted (S)-amine and the (R)-amide can be separated by column chromatography or by an acid-base extraction.

G cluster_workflow General Experimental Workflow for Acylation Start Start: Reaction Setup Reactants 1. Combine Substrate, Acylating Agent, and Solvent Start->Reactants Catalyst 2. Add Catalyst (e.g., KOH or Lipase) Reactants->Catalyst Reaction 3. Stir/Shake at Controlled Temperature Catalyst->Reaction Monitor 4. Monitor Progress (TLC/GC) Reaction->Monitor Workup 5. Quench Reaction and Perform Workup (e.g., Extraction, Washing) Monitor->Workup Upon Completion Purify 6. Purify Product (e.g., Chromatography, Distillation) Workup->Purify End End: Purified Product Purify->End

Caption: A generalized workflow for a typical acylation experiment.

Summary and Conclusion

Ethyl acetate and this compound are both valuable reagents in acylation, but their strengths are manifested in different synthetic contexts.

  • Ethyl Acetate is a cost-effective and environmentally benign choice for general chemical acetylation, particularly of alcohols, where it can conveniently serve as both reactant and solvent. Its reactivity is suitable for many standard transformations, often facilitated by simple acid or base catalysis.

  • This compound excels as a highly reactive acyl donor in lipase-catalyzed kinetic resolutions of amines. The electron-withdrawing nature of the methoxy group dramatically accelerates the rate of enzymatic acylation, enabling high enantioselectivity that is difficult to achieve with less reactive esters.

For drug development professionals and synthetic chemists, the selection between these two agents should be guided by the specific requirements of the reaction. For large-scale, cost-sensitive production involving simple acetylations, ethyl acetate is often the superior choice. However, for the synthesis of chiral amines where enantiopurity is paramount, the enhanced reactivity of this compound in enzymatic systems offers a distinct and powerful advantage.

A Comparative Guide to Purity Validation of Ethyl Methoxyacetate: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of ethyl methoxyacetate (B1198184).

Ethyl methoxyacetate, a versatile solvent and reagent, requires stringent purity assessment to ensure the integrity of synthetic processes and the quality of final products. This guide details experimental protocols, presents data in a clear, comparative format, and offers insights into the strengths and limitations of each method, enabling informed decisions for your analytical workflow.

Comparison of Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound.[1] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. Alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be advantageous in specific contexts. HPLC is well-suited for non-volatile or thermally labile compounds, while NMR provides detailed structural information and can be used for quantification without the need for a reference standard of the impurities.[2][3]

Table 1: Comparison of Analytical Techniques for this compound Purity Validation

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, using a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ng to pg level)Moderate to High (µg to ng level)Lower (mg to µg level)
Selectivity Very High (mass spectral data provides structural information)Moderate to High (dependent on detector)Very High (unique spectral fingerprint for each compound)
Quantification Requires a calibrated reference standard for each impurity.Requires a calibrated reference standard for each impurity.Can be quantitative without a reference standard for the impurity (qNMR).
Impurity Identification Excellent, based on fragmentation patterns.Limited, requires reference standards or hyphenation with MS.Excellent for structural elucidation of unknown impurities.
Throughput HighHighModerate
Instrumentation Cost Moderate to HighModerateHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This proposed method is based on standard practices for the analysis of volatile esters.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • Start at 30% B, increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Analysis: Acquire a ¹H NMR spectrum. The purity can be determined by comparing the integral of the this compound signals to the integrals of any impurity signals. For quantitative NMR (qNMR), a certified internal standard of known concentration would be added.

Data Presentation

The quantitative data obtained from the purity analysis can be summarized for easy comparison.

Table 2: Illustrative Purity Analysis Data for this compound

Analytical MethodThis compound Purity (%)Known Impurity 1 (%)Known Impurity 2 (%)Unknown Impurities (%)
GC-MS 99.50.20.10.2
HPLC-UV 99.40.20.150.25
¹H NMR 99.60.150.10.15

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Potential Impurities in this compound

The most common industrial synthesis of this compound is via the Williamson ether synthesis, reacting sodium methoxide (B1231860) with ethyl chloroacetate (B1199739).[4][5] Based on this, potential impurities could include:

  • Starting Materials: Unreacted ethyl chloroacetate and sodium methoxide (which would be neutralized during workup).

  • By-products: Methoxyacetic acid (from hydrolysis of the product), ethanol (B145695) (from reaction of ethoxide with any residual water), and potentially dimers or other side-reaction products.

  • Residual Solvents: Solvents used in the reaction and purification process.

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injector Injector (250°C) Dilution->Injector GC_Column Capillary Column (Temperature Programmed) Injector->GC_Column Ion_Source Ion Source (EI, 70eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Purity Calculation Chromatogram->Quantification Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search

Caption: Workflow for this compound Purity Validation by GC-MS.

Method_Comparison cluster_gcms_attributes GC-MS Attributes cluster_hplc_attributes HPLC Attributes cluster_nmr_attributes NMR Attributes Purity_Validation Purity Validation of This compound GC_MS GC-MS Purity_Validation->GC_MS HPLC HPLC Purity_Validation->HPLC NMR NMR Purity_Validation->NMR GCMS_Adv Advantages: - High Sensitivity - Excellent for Volatiles - Definitive Identification GC_MS->GCMS_Adv GCMS_Disadv Disadvantages: - Requires Volatility - Thermal Degradation Possible GC_MS->GCMS_Disadv HPLC_Adv Advantages: - Versatile - No Volatility Requirement - Good for Non-Volatiles HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Resolution than GC - Impurity ID can be difficult HPLC->HPLC_Disadv NMR_Adv Advantages: - Definitive Structure Elucidation - Quantitative (qNMR) - Non-destructive NMR->NMR_Adv NMR_Disadv Disadvantages: - Lower Sensitivity - Higher Cost NMR->NMR_Disadv

Caption: Comparison of Analytical Methods for Purity Validation.

References

A Comparative Analysis of Ethyl Methoxyacetate Reaction Efficiency in Biocatalytic Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal acylating agent is a critical decision in organic synthesis, directly impacting reaction efficiency, selectivity, and overall process viability. This guide provides an objective comparison of ethyl methoxyacetate's performance against other common acyl donors, particularly in the context of enzyme-catalyzed kinetic resolutions of amines. The information presented is supported by experimental data to facilitate informed reagent selection for research and development.

Ethyl methoxyacetate (B1198184) has been widely utilized as an effective acyl donor in the large-scale production of optically pure amines and amino alcohols. Its methoxy (B1213986) substituent enhances the carbonyl reactivity, leading to significantly faster initial acylation rates compared to simple alkyl esters like ethyl butyrate.[1] This enhanced reactivity, coupled with high selectivity, has made it a valuable tool in biocatalysis.[1][2]

Performance Comparison in Enzymatic Kinetic Resolution

A key application of this compound is in the lipase-catalyzed kinetic resolution of racemic amines. The following data, derived from a comparative study on the N-acylation of (±)-1-phenylethanamine catalyzed by Candida antarctica lipase (B570770) B (CaLB), illustrates the relative performance of this compound against other acylating agents.

Table 1: Comparative Reaction Rates of Acylating Agents in the Kinetic Resolution of (±)-1-phenylethanamine

Acylating AgentRelative Initial Reaction Rate (Batch Mode)
Isopropyl 2-ethoxyacetate1.00
Isopropyl 2-methoxyacetate~0.5 - 0.67
This compound ~0.4 - 0.5
Isopropyl acetate~0.07 - 0.08
Ethyl acetate~0.03 - 0.04

Data extrapolated from a study by Forró and Fülöp (2015). The rates are normalized relative to the most active agent, isopropyl 2-ethoxyacetate.[3]

Table 2: Enantiomeric Excess (ee) of the Product ((R)-amide) in the Kinetic Resolution of (±)-1-phenylethanamine

Acylating AgentEnantiomeric Excess (ee) of (R)-amide
Isopropyl 2-ethoxyacetate>99.9%
Isopropyl 2-methoxyacetate>99.9%
This compound 99.8%
Isopropyl acetate99.8% - >99.9%
Ethyl acetate99.3% - 99.9%

Data from a study by Forró and Fülöp (2015).[3]

From the data, it is evident that while this compound is a highly effective acylating agent, providing excellent enantioselectivity, isopropyl esters, particularly isopropyl 2-ethoxyacetate, can offer significantly higher reaction rates.[3] The use of isopropyl esters of 2-methoxyacetic acid has been shown to better exploit the enantioselectivity of the CaLB biocatalyst due to their increased reactivity and the absence of competing non-enzymatic acylation that can occur with ethyl esters over longer reaction times.[3]

Experimental Protocols

The following is a generalized experimental protocol for the lipase-catalyzed kinetic resolution of a primary amine, based on methodologies described in the literature.

General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-1-phenylethanamine

Materials:

  • (±)-1-phenylethanamine (racemic)

  • Acylating agent (e.g., this compound, isopropyl 2-ethoxyacetate)

  • Immobilized Candida antarctica lipase B (CaLB)

  • Anhydrous solvent (e.g., toluene, methyl tert-butyl ether)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral Gas Chromatography)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the racemic amine (1.0 eq) and the anhydrous solvent.

  • Add the acylating agent (typically 1.0 to 2.0 eq) to the stirred solution.

  • Initiate the reaction by adding the immobilized lipase (e.g., Novozym 435).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them for the conversion and enantiomeric excess of the remaining amine and the formed amide using chiral GC.

  • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The remaining unreacted amine and the produced amide can then be separated using standard purification techniques such as column chromatography or extraction.

Visualizing the Process

To better understand the experimental workflow and the logical considerations in selecting an acylating agent, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Start setup Combine Racemic Amine, Solvent, and Acylating Agent start->setup add_enzyme Add Immobilized Lipase setup->add_enzyme react Stir at Controlled Temperature add_enzyme->react monitor Monitor Conversion and ee (e.g., Chiral GC) react->monitor stop Stop Reaction at ~50% Conversion monitor->stop Desired conversion reached separate Separate Enzyme, Amine, and Amide stop->separate analyze Analyze Purity and Yield separate->analyze end End analyze->end

Caption: Generalized workflow for enzymatic kinetic resolution of amines.

Acylating_Agent_Selection cluster_factors Decision Factors cluster_agents Acylating Agent Options reactivity Required Reaction Rate ema This compound reactivity->ema High ipa Isopropyl Acetate / Esters reactivity->ipa Very High selectivity Desired Enantioselectivity selectivity->ema Excellent selectivity->ipa Excellent cost Cost and Availability cost->ema Moderate cost->ipa Moderate byproducts Byproduct Considerations byproducts->ema Ethanol byproducts->ipa Isopropanol other Other Acyl Donors (e.g., Anhydrides, Acyl Halides) ema->other Compare with ipa->other Compare with

Caption: Logical considerations for selecting an acylating agent.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, unequivocal structural confirmation of molecules is paramount. This guide provides a comparative analysis of spectroscopic techniques to definitively identify ethyl methoxyacetate (B1198184) and distinguish it from structurally similar alternatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers employing spectroscopic methods for molecular characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl methoxyacetate and three structurally related esters: ethyl acetate, methyl ethoxyacetate, and ethyl 2-hydroxyacetate. These alternatives are chosen to highlight the subtle yet critical differences that spectroscopic analysis can reveal.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

Compound NameStructureδ (ppm), Multiplicity, Integration, Assignment
This compound CH₃OCH₂COOCH₂CH₃~4.2 (q, 2H, -OCH₂CH₃), ~4.0 (s, 2H, -OCH₂CO-), ~3.4 (s, 3H, CH₃O-), ~1.3 (t, 3H, -OCH₂CH₃)
Ethyl AcetateCH₃COOCH₂CH₃~4.1 (q, 2H, -OCH₂CH₃), ~2.0 (s, 3H, CH₃CO-), ~1.2 (t, 3H, -OCH₂CH₃)
Methyl EthoxyacetateCH₃CH₂OCH₂COOCH₃~4.1 (s, 2H, -OCH₂CO-), ~3.7 (s, 3H, -COOCH₃), ~3.6 (q, 2H, CH₃CH₂O-), ~1.2 (t, 3H, CH₃CH₂O-)
Ethyl 2-HydroxyacetateHOCH₂COOCH₂CH₃~4.2 (q, 2H, -OCH₂CH₃), ~4.1 (s, 2H, HOCH₂-), ~2.8 (br s, 1H, -OH), ~1.3 (t, 3H, -OCH₂CH₃)

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

Compound NameStructureδ (ppm), Assignment
This compound CH₃OCH₂COOCH₂CH₃~170 (-COO-), ~68 (-OCH₂CO-), ~61 (-OCH₂CH₃), ~59 (CH₃O-), ~14 (-OCH₂CH₃)
Ethyl AcetateCH₃COOCH₂CH₃~171 (-COO-), ~60 (-OCH₂CH₃), ~21 (CH₃CO-), ~14 (-OCH₂CH₃)
Methyl EthoxyacetateCH₃CH₂OCH₂COOCH₃~171 (-COO-), ~68 (-OCH₂CO-), ~67 (CH₃CH₂O-), ~52 (-COOCH₃), ~15 (CH₃CH₂O-)
Ethyl 2-HydroxyacetateHOCH₂COOCH₂CH₃~173 (-COO-), ~61 (-OCH₂CH₃), ~60 (HOCH₂-), ~14 (-OCH₂CH₃)

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound NameStructureKey Absorptions (cm⁻¹) and Functional Group
This compound CH₃OCH₂COOCH₂CH₃~1750 (C=O stretch, ester), ~1120 (C-O stretch, ether)
Ethyl AcetateCH₃COOCH₂CH₃~1740 (C=O stretch, ester), ~1240 (C-O stretch, ester)
Methyl EthoxyacetateCH₃CH₂OCH₂COOCH₃~1755 (C=O stretch, ester), ~1110 (C-O stretch, ether)
Ethyl 2-HydroxyacetateHOCH₂COOCH₂CH₃~3450 (O-H stretch, broad), ~1735 (C=O stretch, ester)

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound C₅H₁₀O₃118.13118 (M+), 89, 73, 59, 45
Ethyl AcetateC₄H₈O₂88.1188 (M+), 73, 45, 43
Methyl EthoxyacetateC₅H₁₀O₃118.13118 (M+), 87, 59, 45
Ethyl 2-HydroxyacetateC₄H₈O₃104.10104 (M+), 75, 59, 45

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-25 mg of the liquid ester sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

  • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][3]

  • Ensure the sample is fully dissolved.

  • Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.0 ppm).[1]

2. ¹H and ¹³C NMR Acquisition:

  • The NMR spectrometer should be tuned and shimmed to achieve optimal magnetic field homogeneity.[1]

  • For ¹H NMR, a standard single-pulse experiment is typically used.

  • For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[1]

  • Acquire the spectra at a constant temperature, typically ambient probe temperature, and record the spectrometer's field strength (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Neat Liquid/Thin Film):

  • This method is suitable for pure liquid samples.

  • Place one to two drops of the liquid ester onto the center of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[4]

  • Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates, ensuring no air bubbles are trapped.[4]

2. FTIR Data Acquisition:

  • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty salt plates.

  • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the liquid ester in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The concentration should be in the parts-per-million (ppm) range.

2. GC-MS System Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used for separating esters.

    • Oven Temperature Program: A temperature ramp is used to separate components based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/minute.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used for generating reproducible fragmentation patterns.[5][6]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically scanned to detect the molecular ion and key fragment ions of small esters.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.

Spectroscopic_Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesized Product (Presumed this compound) IR FTIR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR_Data Identify C=O and C-O (Ester and Ether) IR->IR_Data NMR_Data Analyze Chemical Shifts, Multiplicity, and Integration NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Compare with Literature Data and Alternative Structures IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation Data Match Mismatch Structure Mismatch Comparison->Mismatch Data Discrepancy

Caption: Logical workflow for the structural confirmation of this compound.

References

Cost-Benefit Analysis of Ethyl Methoxyacetate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is a critical decision that balances performance, cost, and green chemistry principles. This guide provides a comprehensive cost-benefit analysis of ethyl methoxyacetate (B1198184), primarily in its role as an acyl donor in enzymatic kinetic resolutions, and explores its utility as a solvent in organic synthesis. We present a detailed comparison with common alternatives, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.

Executive Summary

Ethyl methoxyacetate has emerged as a highly effective acyl donor in lipase-catalyzed kinetic resolutions of amines and alcohols, frequently demonstrating superior performance in terms of reaction rates and enantioselectivity compared to more conventional acylating agents. While its cost per kilogram is higher than that of bulk commodity chemicals like ethyl acetate (B1210297) and acetic anhydride, the enhanced efficiency can lead to overall process cost savings through reduced reaction times, lower catalyst loadings, and simplified downstream processing. This guide provides a quantitative comparison of this compound with key alternatives, including ethyl acetate, vinyl acetate, isopropenyl acetate, and acetic anhydride, across the critical metrics of performance, cost, and green chemistry.

Performance Comparison in Enzymatic Kinetic Resolution

The primary application highlighted in the literature for this compound is as an acyl donor in enzymatic kinetic resolutions, particularly for the synthesis of enantiomerically pure amines, which are crucial building blocks in pharmaceutical development.

Experimental Data Summary

The following table summarizes the performance of this compound and its alternatives in the lipase-catalyzed kinetic resolution of 1-phenylethylamine (B125046), a common model substrate.

Acyl DonorEnzymeReaction Time (h)Conversion (%)Enantiomeric Excess (ee %) of AmineEnantiomeric Excess (ee %) of AmideReference
This compound Candida antarctica Lipase B (CAL-B)443>9993[1][2]
Ethyl AcetateCandida antarctica Lipase B (CAL-B)18Low (qualitative)--[3]
Vinyl AcetateCandida antarctica Lipase B (CAL-B)2461.49--
Isopropenyl AcetateCandida rugosa Lipase-28.2-96.2[4]
Acetic AnhydrideNot typically used in enzymatic resolutions due to enzyme deactivation----

Key Findings:

  • This compound: Demonstrates a significant rate enhancement in lipase-catalyzed acylations, leading to high conversions and excellent enantioselectivities in relatively short reaction times. This is attributed to the electronic effect of the methoxy (B1213986) group, which increases the electrophilicity of the carbonyl carbon.

  • Ethyl Acetate: While being a greener and less expensive option, it generally results in much slower reaction rates compared to this compound in enzymatic resolutions.[3]

  • Vinyl and Isopropenyl Acetate: These enol esters are effective irreversible acyl donors that can drive reactions to high conversions.[4] However, they can be prone to side reactions and polymerization.[3]

  • Acetic Anhydride: Although a powerful and inexpensive acylating agent, it is generally not compatible with enzymatic reactions as it can lead to denaturation and deactivation of the lipase.

Detailed Experimental Protocol: Kinetic Resolution of 1-Phenylethylamine with this compound

This protocol is adapted from the work of Muñoz et al. in Organic & Biomolecular Chemistry.[1][2]

Materials:

  • Racemic 1-phenylethylamine

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Heptane (or another suitable organic solvent)

  • Triethylamine (B128534) (optional, as a base)

Procedure:

  • To a solution of racemic 1-phenylethylamine (1.0 eq) in heptane, add this compound (1.5 eq).

  • (Optional) Add triethylamine (0.02 eq).

  • Add immobilized Candida antarctica Lipase B (typically 10-20 mg per mmol of amine).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Upon reaching the desired conversion (typically around 50%), filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The product mixture can then be separated by standard techniques such as chromatography or extraction to isolate the unreacted (S)-amine and the acylated (R)-amide. The amide can be subsequently hydrolyzed to afford the (R)-amine.

Cost-Benefit Analysis

The economic viability of using this compound hinges on a trade-off between its higher upfront cost and its potential to improve overall process efficiency.

Indicative Price Comparison of Acyl Donors
Acyl DonorIndicative Bulk Price (USD/kg)
This compound ~$10 - $50
Ethyl Acetate~$1 - $2
Vinyl Acetate~$1 - $2
Isopropenyl Acetate~$5 - $15
Acetic Anhydride~$1 - $3

Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.

Cost-Benefit Considerations:

  • Higher Throughput: The significantly faster reaction rates achieved with this compound can lead to higher throughput in a given reactor volume, potentially reducing capital expenditure for large-scale production.

  • Reduced Catalyst Loading: The enhanced reactivity may allow for lower enzyme loadings, reducing the cost contribution of the biocatalyst.[5][6][7]

  • Simplified Downstream Processing: Higher selectivity can lead to cleaner reaction mixtures, simplifying purification and reducing solvent usage and waste generation in downstream processes.

  • Overall Process Cost: A comprehensive cost analysis should consider not just the raw material cost, but also the impact on cycle time, labor, energy consumption, and waste disposal. In many cases, the benefits of using a more efficient reagent like this compound can outweigh its higher initial price.

Green Chemistry and Safety Profile

A holistic assessment of a chemical process must include its environmental impact and safety considerations.

Green Chemistry Metrics

Green chemistry metrics provide a quantitative measure of the sustainability of a chemical process. Here, we estimate the Process Mass Intensity (PMI) and E-Factor for the kinetic resolution of 1-phenylethylamine.

Process Mass Intensity (PMI) = Total Mass In (kg) / Mass of Product (kg) E-Factor = (Total Mass In (kg) - Mass of Product (kg)) / Mass of Product (kg)

Acyl DonorEstimated PMIEstimated E-Factor
This compound 10 - 209 - 19
Ethyl Acetate>20 (due to longer reaction times and potentially lower yields)>19
Vinyl Acetate15 - 2514 - 24

Note: These are estimations based on typical lab-scale procedures and will vary depending on the specific process and scale.

While this compound contributes to a higher atom economy in the acylation step itself compared to some alternatives, the overall PMI and E-Factor are significantly influenced by the amount of solvent used. The shorter reaction times associated with this compound could, in an optimized process, lead to a reduction in solvent use and energy consumption, thereby improving the overall greenness of the process.

Safety Profile
CompoundGHS Hazard StatementsKey Hazards
This compound H226 (Flammable liquid and vapor)Flammable
Ethyl AcetateH225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)Highly flammable, eye irritant
Vinyl AcetateH225 (Highly flammable liquid and vapor), H351 (Suspected of causing cancer), H332 (Harmful if inhaled)Highly flammable, suspected carcinogen
Isopropenyl AcetateH225 (Highly flammable liquid and vapor)Highly flammable
Acetic AnhydrideH302 (Harmful if swallowed), H332 (Harmful if inhaled), H314 (Causes severe skin burns and eye damage)Corrosive, causes severe burns

This compound presents a more favorable safety profile compared to the highly flammable and potentially carcinogenic vinyl acetate, and the corrosive acetic anhydride.

This compound as a Solvent

Beyond its role as an acyl donor, this compound can also be employed as an aprotic polar solvent.[1][8] Its physical properties make it a potential alternative to other common solvents.

Physical Properties of this compound:

  • Boiling Point: 144-145 °C[1]

  • Density: 1.007 g/mL at 25 °C

  • Solubility: Slightly soluble in water; soluble in common organic solvents.[1]

Its relatively high boiling point can be advantageous for reactions requiring elevated temperatures. However, its use as a general-purpose solvent is less documented compared to its application as an acyl donor. Further investigation into its solvating properties for a wider range of reaction types is warranted. There is evidence of its use as a co-solvent in the synthesis of heterocyclic compounds.[9]

Conclusion and Recommendations

This compound is a valuable tool for synthetic chemists, particularly in the field of biocatalysis for the production of chiral amines. Its ability to significantly accelerate reaction rates and improve enantioselectivity in lipase-catalyzed kinetic resolutions often justifies its higher cost compared to traditional acylating agents. For drug development professionals, the use of this compound can lead to more efficient and scalable processes for the synthesis of key chiral intermediates.

When considering the use of this compound, researchers should conduct a thorough cost-benefit analysis that extends beyond the price of the reagent to include factors such as reaction time, catalyst loading, downstream processing costs, and overall process throughput. From a green chemistry perspective, while the solvent contribution to the PMI is significant, the enhanced efficiency of this compound offers opportunities for process optimization that can lead to a more sustainable manufacturing process.

Visualizations

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_products Products racemic_amine Racemic Amine reaction_mixture Mix and Stir at Controlled Temperature racemic_amine->reaction_mixture acyl_donor This compound acyl_donor->reaction_mixture enzyme Immobilized Lipase enzyme->reaction_mixture solvent Organic Solvent solvent->reaction_mixture filtration Filter to Recover Enzyme reaction_mixture->filtration separation Separation (Chromatography/Extraction) filtration->separation s_amine (S)-Amine separation->s_amine r_amide (R)-Amide separation->r_amide

Kinetic Resolution Workflow

cost_benefit_analysis cluster_costs Costs cluster_benefits Benefits cluster_decision Decision Factors reagent_cost Higher Reagent Cost overall_cost Overall Process Cost reagent_cost->overall_cost faster_reactions Faster Reaction Rates process_efficiency Process Efficiency faster_reactions->process_efficiency higher_selectivity Higher Enantioselectivity higher_selectivity->process_efficiency lower_catalyst Lower Catalyst Loading lower_catalyst->overall_cost simpler_purification Simpler Purification simpler_purification->overall_cost higher_throughput Higher Throughput higher_throughput->overall_cost green_metrics Green Chemistry Metrics overall_cost->green_metrics process_efficiency->green_metrics

Cost-Benefit Decision Factors

References

A Comparative Performance Analysis of Ethyl Methoxyacetate and Other Methoxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solvent selection and chemical synthesis, the performance characteristics of a substance are paramount. This guide provides an objective comparison of ethyl methoxyacetate (B1198184) against other short-chain methoxy (B1213986) esters, namely methyl methoxyacetate, propyl methoxyacetate, and butyl methoxyacetate. The following sections delve into their physicochemical properties, solvent efficacy, and toxicological profiles, supported by available experimental data and standardized testing protocols.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of these methoxy esters are crucial for their application in various experimental and industrial settings. The data, collated from various sources, is summarized below for easy comparison.

PropertyMthis compoundThis compoundPropyl MethoxyacetateButyl Methoxyacetate
CAS Number 6290-49-93938-96-3108-65-64435-53-4
Molecular Formula C4H8O3C5H10O3C6H12O3C7H14O3
Molecular Weight ( g/mol ) 104.10[1][2]118.13[3][4][5]132.16[6]146.18[7]
Boiling Point (°C) ~130144.5[3]146[8]172[4][7]
Flash Point (°C) 39[9]46[10]42-43[6][8]62[4][7]
Density (g/mL @ 20-25°C) ~1.011.007[3]0.965-0.969[8]0.96[4][7]
Water Solubility SolubleSlightly soluble[3]19.8 g/100 mL[8]30-60.68 g/L[4][7][11]

Solvent Performance: A Comparative Overview

The efficacy of a solvent is determined by its ability to dissolve various solutes. Key parameters for evaluating solvent power include the Kauri-butanol (Kb) value and Hansen Solubility Parameters (HSP). While direct comparative studies across all four esters are limited, the available data and theoretical frameworks provide valuable insights.

Kauri-Butanol Value
Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a more sophisticated measure, breaking down the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[14] These parameters allow for a more nuanced prediction of solvent-polymer and solvent-solute interactions. A solvent with HSP values close to those of a solute is more likely to dissolve it.

While a complete HSP dataset for all four esters from a single comparative study is unavailable, individual data points can be found in various databases. For instance, the HSP for 3-methoxybutyl acetate (B1210297) are reported as δD: 15.30, δP: 4.10, and δH: 8.10.[4][15]

Toxicological Profile

The toxicity of methoxy esters is a critical consideration, particularly in applications involving potential human exposure. The primary mechanism of toxicity for these esters is their metabolism to methoxyacetic acid, which is a known reproductive and developmental toxicant.[7][16][17][18]

EsterAcute Oral LD50 (rat)Notes
Mthis compound >2 g/kg (inhalation, mouse)[16]Data on oral LD50 in rats is not readily available. Considered to have low acute toxicity.[17] May cause skin and eye irritation.[9]
This compound No specific data foundExpected to have a toxicological profile similar to other methoxyacetates, with toxicity mediated by methoxyacetic acid.
Propyl Methoxyacetate 6,190 - 10,000 mg/kg[19]May cause drowsiness or dizziness.[20]
Butyl Methoxyacetate 4210 mg/kg[7][11]Mildly toxic by ingestion. May cause skin and eye irritation.[2][11]

Experimental Protocols

Determination of Kauri-Butanol Value (ASTM D1133)

This protocol outlines the standardized method for determining the solvent power of hydrocarbon solvents.[1][3][12]

Objective: To measure the volume of a solvent required to produce a defined degree of turbidity when added to a standard solution of kauri resin in n-butanol.

Materials:

  • Standard Kauri-Butanol solution

  • Solvent to be tested

  • 50-mL burette

  • 250-mL Erlenmeyer flask

  • Water bath (25 ± 1 °C)

  • Standard print to be placed under the flask

Procedure:

  • Pipette 20 mL of the standard Kauri-Butanol solution into the Erlenmeyer flask.

  • Place the flask in the water bath to bring the solution to a constant temperature of 25 °C.

  • Fill the burette with the solvent to be tested.

  • Titrate the solvent into the Kauri-Butanol solution while constantly swirling the flask.

  • The endpoint is reached when the sharp outlines of the standard print, viewed through the solution, become blurred and indistinct.

  • Record the volume of the solvent used.

  • The Kauri-butanol value is the number of milliliters of the solvent required to reach the endpoint.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation, which can be affected by cytotoxic compounds.[5][21][22][23]

Objective: To determine the concentration of a methoxy ester that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methoxy ester to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy ester in the cell culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the ester, if any) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against the concentration of the methoxy ester.

Visualizations

Metabolic Pathway of Methoxy Esters

The primary toxicity of methoxy esters is attributed to their metabolic conversion to methoxyacetic acid (MAA). This metabolic pathway involves the initial hydrolysis of the ester to methoxyethanol, which is then oxidized to methoxyacetaldehyde (B81698) and subsequently to methoxyacetic acid by alcohol and aldehyde dehydrogenases, respectively.

Metabolic_Pathway Methoxy_Ester Methoxy Ester (e.g., this compound) Methoxyethanol Methoxyethanol Methoxy_Ester->Methoxyethanol Esterases Methoxyacetaldehyde Methoxyacetaldehyde Methoxyethanol->Methoxyacetaldehyde Alcohol Dehydrogenase Methoxyacetic_Acid Methoxyacetic Acid (MAA) (Toxic Metabolite) Methoxyacetaldehyde->Methoxyacetic_Acid Aldehyde Dehydrogenase

Caption: Metabolic activation of methoxy esters to the toxic metabolite, methoxyacetic acid.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive comparison of different methoxy esters.

Experimental_Workflow cluster_esters Test Compounds cluster_physicochem Physicochemical Analysis cluster_performance Solvent Performance cluster_toxicity Toxicological Evaluation Methyl_ME Methyl Methoxyacetate Boiling_Point Boiling Point Methyl_ME->Boiling_Point Flash_Point Flash Point Density Density Solubility Water Solubility Kb_Value Kauri-Butanol Value (ASTM D1133) Methyl_ME->Kb_Value HSP Hansen Solubility Parameters Acute_Toxicity Acute Toxicity (LD50) Cytotoxicity In Vitro Cytotoxicity (IC50) Ethyl_ME Ethyl Methoxyacetate Ethyl_ME->Flash_Point Ethyl_ME->HSP Propyl_ME Propyl Methoxyacetate Propyl_ME->Density Propyl_ME->Acute_Toxicity Butyl_ME Butyl Methoxyacetate Butyl_ME->Solubility Butyl_ME->Cytotoxicity

Caption: A structured workflow for the comparative evaluation of methoxy esters.

References

A Comparative Guide to the Applications of Ethyl Methoxyacetate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl methoxyacetate (B1198184) is a versatile organic compound with applications as a solvent and a reagent in various chemical transformations. This guide provides a comparative overview of its performance in key applications, particularly in enzymatic reactions, and discusses its properties relative to other common solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Performance as an Acyl Donor in Enzymatic Kinetic Resolution

A significant application of ethyl methoxyacetate is as an acyl donor in the lipase-catalyzed kinetic resolution of amines, a crucial process for obtaining enantiomerically pure compounds in pharmaceutical synthesis. Its performance has been evaluated against other acylating agents, such as ethyl acetate (B1210297).

Comparison of Acyl Donors in the Dynamic Kinetic Resolution (DKR) of 1-Phenylethylamine

The following table summarizes the comparative performance of this compound and ethyl acetate as acyl donors in the dynamic kinetic resolution of (±)-1-phenylethylamine, catalyzed by a combination of a palladium nanocatalyst (for racemization) and Novozym-435 (a lipase).

Acyl DonorReaction Time (h)Yield (%)Enantiomeric Excess (ee %)
This compound79999
Ethyl Acetate249898

Experimental Data Synopsis:

In the dynamic kinetic resolution of 1-phenylethylamine, this compound demonstrated a significantly faster reaction time (7 hours) compared to ethyl acetate (24 hours) while achieving a near-quantitative yield and excellent enantiomeric excess (99% ee)[1]. This enhanced reactivity can be attributed to the electronic effect of the methoxy (B1213986) group, which increases the electrophilicity of the carbonyl carbon, making it a more efficient acyl donor for the lipase (B570770).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

This protocol is a representative example of the use of this compound in enzymatic kinetic resolution.

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Toluene (or another suitable organic solvent)

  • Molecular sieves (optional, for anhydrous conditions)

  • Palladium nanocatalyst (for Dynamic Kinetic Resolution)

Procedure:

  • To a solution of racemic (±)-1-phenylethylamine (1 equivalent) in toluene, add the immobilized lipase (e.g., 15 mg/mmol of amine) and the palladium nanocatalyst (e.g., 1 mol %) for DKR.

  • Add this compound (1.7 equivalents) to the mixture.

  • The reaction mixture is then stirred at a controlled temperature (e.g., 70 °C).

  • The progress of the reaction is monitored by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and the enantiomeric excess of the product and the remaining substrate.

  • Upon completion of the reaction, the enzyme and nanocatalyst can be recovered by filtration for potential reuse.

  • The product, the acylated amine, can be separated from the unreacted amine by standard purification techniques such as column chromatography or extraction.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_products Products A Racemic Amine in Toluene E Stirring at Controlled Temperature A->E B Immobilized Lipase (e.g., Novozym 435) B->E C Pd Nanocatalyst (for DKR) C->E D This compound D->E F Reaction Monitoring (Chiral GC/HPLC) E->F G Filtration F->G Reaction Completion H Purification G->H J Recovered Catalysts G->J Catalyst Recovery I Enantiopure Acylated Amine H->I

Caption: Workflow for the dynamic kinetic resolution of a primary amine using this compound.

This compound as a Solvent: A Comparative Overview

Comparison of Physical Properties of this compound and Alternative Solvents

PropertyThis compoundEthyl AcetateMethyl Ethyl Ketone (MEK)Toluene
Molecular Formula C5H10O3C4H8O2C4H8OC7H8
Molecular Weight ( g/mol ) 118.1388.1172.1192.14
Boiling Point (°C) 144.5[1]77.179.6110.6
Density (g/mL at 20°C) 1.0070.9020.8050.867
Flash Point (°C) 46-4-94
Water Solubility Slightly soluble[1]8.3 g/100 mL27.5 g/100 mL0.05 g/100 mL

Discussion of Solvent Properties:

  • Boiling Point: this compound has a significantly higher boiling point compared to ethyl acetate and MEK, and it is also higher than that of toluene. This property can be advantageous in applications requiring slower evaporation rates and higher processing temperatures.

  • Density: Its density is higher than that of the other solvents listed, which might be a consideration in formulation and process design.

  • Flash Point: The flash point of this compound is considerably higher than that of ethyl acetate, MEK, and toluene, indicating it is less flammable and safer to handle.

  • Solubility: As an ester with an ether linkage, this compound exhibits a polarity that allows it to dissolve a range of materials. While its water solubility is low, it is soluble in common organic solvents[1]. Its ability to dissolve polar substances like resins and cellulose (B213188) nitrate (B79036) is a key application, and its property profile suggests it could be a viable alternative to more volatile or flammable solvents.

Logical Relationship of Solvent Selection:

G cluster_application Application Requirement cluster_properties Solvent Properties cluster_solvents Solvent Choice A Desired Property B High Boiling Point (Slower Evaporation) A->B C Low Volatility A->C D High Flash Point (Improved Safety) A->D E Good Solubility for Polar Polymers A->E G Ethyl Acetate / MEK A->G F This compound B->F C->F D->F E->F

Caption: Factors influencing the selection of this compound as a solvent.

Conclusion

This compound is a valuable compound in both synthetic chemistry and formulation science. As an acyl donor in enzymatic resolutions, it offers significant advantages in terms of reaction speed over conventional reagents like ethyl acetate, leading to more efficient processes. As a solvent, its higher boiling point and flash point make it a potentially safer alternative to more volatile and flammable solvents for applications involving resins and cellulose derivatives, although further experimental data is needed to directly compare its dissolution efficacy. Researchers and drug development professionals should consider these properties when selecting reagents and solvents for their specific applications.

References

A Comparative Toxicological Guide: Ethyl Methoxyacetate and Safer Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents in research and pharmaceutical development is a critical decision, balancing efficacy with safety. Ethyl methoxyacetate (B1198184), while effective in certain applications, is metabolized to methoxyacetic acid (MAA), a compound with known reproductive and developmental toxicity. This guide provides a comparative overview of the toxicological profiles of ethyl methoxyacetate (via its metabolite MAA) and three safer, more sustainable alternatives: ethyl lactate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). All data presented is sourced from peer-reviewed studies and safety data sheets to facilitate informed decision-making in laboratory and manufacturing settings.

Metabolic Pathway of this compound

This compound is anticipated to be rapidly hydrolyzed in the body by esterases into ethanol (B145695) and methoxyacetic acid (MAA). The toxicity of this compound is therefore primarily attributed to its metabolite, MAA.

Ethyl_Methoxyacetate This compound Esterases Esterases (in vivo hydrolysis) Ethyl_Methoxyacetate->Esterases MAA Methoxyacetic Acid (MAA) (Toxic Metabolite) Esterases->MAA Ethanol Ethanol Esterases->Ethanol cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis Animal_Selection Animal Selection (e.g., female rats) Dose_Selection Dose Level Selection Animal_Selection->Dose_Selection Acclimatization Acclimatization Period Dose_Selection->Acclimatization Fasting Fasting (overnight) Acclimatization->Fasting Dosing Single Oral Dose (gavage) Fasting->Dosing Clinical_Signs Clinical Signs Monitoring (up to 14 days) Dosing->Clinical_Signs Body_Weight Body Weight Measurement Clinical_Signs->Body_Weight Mortality Mortality Checks Body_Weight->Mortality Necropsy Gross Necropsy Mortality->Necropsy LD50_Estimation LD50 Estimation Necropsy->LD50_Estimation

A Comparative Guide to Confirming Reaction Products of Ethyl Methoxyacetate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for confirming the products of common reactions involving ethyl methoxyacetate (B1198184), namely hydrolysis and transesterification. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical workflow design.

Characterization of Ethyl Methoxyacetate and Its Reaction Products

A thorough understanding of the NMR spectra of the starting material and potential products is fundamental for accurate reaction monitoring. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its primary hydrolysis and representative transesterification products.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -OCH₃~3.40Singlet3H
-OCH₂CO-~4.05Singlet2H
-OCH₂CH₃~4.20Quartet2H
-OCH₂CH₃~1.25Triplet3H
Methoxyacetic Acid -OCH₃~3.45Singlet3H
-OCH₂CO-~4.10Singlet2H
-COOH~11.0-12.0Singlet (broad)1H
Ethanol -CH₃~1.22Triplet3H
-CH₂-~3.68Quartet2H
-OHVariable (~2.6)Singlet1H
Benzyl (B1604629) Methoxyacetate -OCH₃~3.42Singlet3H
-OCH₂CO-~4.15Singlet2H
-OCH₂Ph~5.20Singlet2H
-C₆H₅~7.30-7.45Multiplet5H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound -OCH₃~59.0
-OCH₂CO-~68.0
-C=O~170.0
-OCH₂CH₃~61.0
-OCH₂CH₃~14.0
Methoxyacetic Acid -OCH₃~59.5
-OCH₂CO-~69.0
-C=O~173.0
Ethanol -CH₃~18.0
-CH₂-~58.0
Benzyl Methoxyacetate -OCH₃~59.2
-OCH₂CO-~68.5
-C=O~170.5
-OCH₂Ph~67.0
Aromatic C~128.0-136.0

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality analytical data.

NMR Spectroscopy for Reaction Monitoring

This protocol outlines the in-situ monitoring of a reaction using NMR spectroscopy.

Objective: To quantitatively monitor the progress of the hydrolysis or transesterification of this compound.

Materials:

  • NMR spectrometer (400 MHz or higher recommended)

  • NMR tubes and caps

  • Deuterated solvent (e.g., D₂O for hydrolysis, CDCl₃ for transesterification)

  • Internal standard (e.g., dimethyl sulfoxide (B87167) (DMSO) or 1,4-dioxane)

  • This compound

  • Reactants (e.g., D₂O with catalytic acid/base for hydrolysis, benzyl alcohol for transesterification)

  • Catalyst (if required)

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.

    • In an NMR tube, add a precise volume of the deuterated solvent with the internal standard.

    • Add a known amount of this compound to the NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations.

  • Reaction Initiation:

    • Add the appropriate reactant (and catalyst, if necessary) to the NMR tube to initiate the reaction.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For slower reactions, spectra may be taken every 30-60 minutes. For faster reactions, more rapid acquisition techniques may be required.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic peaks of the starting material (this compound) and the product(s) (e.g., methoxyacetic acid and ethanol, or benzyl methoxyacetate).

    • Normalize the integrals against the integral of the internal standard.

    • Calculate the concentration of each species at each time point to determine the reaction kinetics and product distribution.[1][2]

Alternative Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Analysis: Inject the extracted sample into the GC-MS. The gas chromatogram will separate the components based on their boiling points and polarity, and the mass spectrometer will provide fragmentation patterns for identification.[3][4][5][6]

  • Quantification: Use an internal or external standard calibration curve to quantify the concentration of reactants and products.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • In-situ Monitoring: Utilize an Attenuated Total Reflectance (ATR) FTIR probe immersed directly in the reaction vessel.[7]

  • Data Acquisition: Collect IR spectra at regular intervals.

  • Analysis: Monitor the disappearance of the ester carbonyl stretch of this compound (around 1750 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretch of methoxyacetic acid (around 1710 cm⁻¹) for hydrolysis, or the new ester carbonyl for transesterification.[8][9][10]

  • Quantification: Develop a calibration model (e.g., using Partial Least Squares regression) to correlate absorbance with concentration.[11]

Performance Comparison: NMR vs. Alternatives

The choice of analytical technique depends on the specific requirements of the study.

Table 3: Comparison of Analytical Techniques

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Content Provides detailed structural information, enabling unambiguous identification of isomers and complex molecules. Inherently quantitative without the need for extensive calibration for relative quantification.[1]Provides excellent separation of volatile compounds and sensitive detection with mass-based identification.[2][12]Provides information about functional groups present in the molecules. Good for monitoring the disappearance and appearance of specific bonds.[8][13]
Quantitative Analysis Highly accurate and precise for both relative and absolute quantification with an internal standard.[14][15]Requires calibration curves for accurate quantification. Can be affected by matrix effects.[2][12]Can be quantitative with calibration, but generally less precise than NMR or GC-MS.[11]
In-situ Monitoring Well-suited for in-situ, real-time reaction monitoring without sample workup.[16]Typically requires offline sampling and sample preparation.Excellent for in-situ monitoring using fiber-optic probes.[10][17]
Sensitivity Generally lower sensitivity compared to MS.[15]Very high sensitivity, capable of detecting trace components.[2][12]Sensitivity is generally moderate.
Instrumentation High initial and maintenance costs.Moderate initial cost.Lower initial cost compared to NMR and GC-MS.
Sample Throughput Can be lower due to longer acquisition times for insensitive nuclei or low concentration samples.High throughput, especially with an autosampler.High throughput for rapid screening.

Visualizing the Workflow

Graphviz diagrams can effectively illustrate the logical flow of the analytical processes.

hydrolysis_monitoring cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis start Start prep_nmr Prepare NMR Sample (this compound, D2O, Internal Standard) start->prep_nmr initiate Initiate Hydrolysis (Add Catalyst) prep_nmr->initiate acquire Acquire 1H NMR Spectra (Time-course) initiate->acquire In-situ process Process Spectra (FT, Phasing, Baseline) acquire->process integrate Integrate Peaks (Reactant & Products) process->integrate quantify Quantify Concentrations (vs. Internal Standard) integrate->quantify end End quantify->end

Caption: Workflow for NMR monitoring of this compound hydrolysis.

analytical_comparison cluster_nmr NMR Spectroscopy cluster_gcms GC-MS cluster_ftir FTIR Spectroscopy reaction This compound Reaction nmr_node In-situ Analysis - Detailed Structure - Quantitative - Isomer Differentiation reaction->nmr_node Direct gcms_node Offline Analysis - High Sensitivity - Excellent Separation - Requires Derivatization (sometimes) reaction->gcms_node Sampling & Quenching ftir_node In-situ Analysis - Functional Group Info - Real-time Monitoring - Less Specific reaction->ftir_node Direct (Probe)

Caption: Comparison of analytical workflows for reaction monitoring.

Conclusion

NMR spectroscopy stands out as a powerful technique for confirming the reaction products of this compound, offering detailed structural information and inherent quantitative capabilities, particularly for in-situ reaction monitoring. While GC-MS provides superior sensitivity and separation for offline analysis, and FTIR offers a convenient method for real-time functional group tracking, NMR provides a more comprehensive understanding of the reaction mixture in a single experiment. The choice of the optimal analytical method will ultimately be dictated by the specific goals of the research, available instrumentation, and the required level of analytical detail.

References

A Comparative Guide to Alternatives for Ethyl Methoxyacetate in the Enzymatic Resolution of 1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral amines, the enzymatic kinetic resolution of racemates is a cornerstone technique. The choice of acyl donor and solvent system is critical for achieving high enantioselectivity and yield. Ethyl methoxyacetate (B1198184) has emerged as a highly effective acylating agent in these reactions, particularly in the dynamic kinetic resolution (DKR) of primary amines like 1-phenylethylamine. This guide provides an objective comparison of ethyl methoxyacetate with alternative acyl donors and solvent systems, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.

Performance Comparison of Acyl Donors

The dynamic kinetic resolution of (±)-1-phenylethylamine, a valuable chiral building block, serves as an excellent model reaction to compare the efficacy of different acyl donors. The reaction is typically catalyzed by Candida antarctica lipase (B570770) B (CALB), often in combination with a ruthenium-based racemization catalyst.

Table 1: Comparison of Acyl Donors in the Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

Acyl DonorSolventReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Isolated Yield (%)Reference
This compound Toluene (B28343)72>999790[1][2][3][4]
Mthis compoundToluene72>999883[1][2][3][4]
Isopropyl AcetateToluene729594Not Reported[1][2][3][4]
Ethyl 2-ethoxyacetateMTBE / Diethyl EtherNot SpecifiedGood>99 (for R-amide)Not Reported[5]

Experimental data is extracted from studies on the dynamic kinetic resolution of (±)-1-phenylethylamine using Novozym 435 (immobilized CALB) and a ruthenium racemization catalyst.

The data clearly indicates that alkyl methoxyacetates, including this compound, are superior acyl donors compared to conventional acetates like isopropyl acetate. They allow for the use of lower catalyst loadings while achieving excellent yields and high enantiomeric excess.[1][2][3][4] The use of ethyl 2-ethoxyacetate also results in high enantiopurity of the product amide.[5]

Physicochemical Properties of Solvents

The choice of solvent is paramount in enzymatic reactions, as it influences enzyme activity, stability, and substrate solubility. While toluene was the solvent used in the primary comparative study, other solvents are commonly employed in biocatalysis. The following table compares the physicochemical properties of this compound and several alternative solvents.

Table 2: Physicochemical Properties of this compound and Alternative Solvents

PropertyThis compoundEthyl AcetateMethyl tert-Butyl Ether (MTBE)Toluenen-HexaneAcetonitrile
CAS Number 3938-96-3141-78-61634-04-4108-88-3110-54-375-05-8
Molecular Weight ( g/mol ) 118.1388.1188.1592.1486.1841.05
Boiling Point (°C) 144-14577.155.2110.668.781.6
Density (g/mL at 20°C) 1.0090.9020.740.8670.6590.786
Water Solubility Slightly soluble8.3 g/100 mL4.8 g/100 mL0.05 g/100 mLInsolubleMiscible
Polarity (Dielectric Constant) Not available6.04.32.41.937.5
LogP 0.470.731.32.733.9-0.34
"Green" Solvent Classification -AcceptableContentiousProblematicAcceptableProblematic

Data compiled from various chemical and safety data sheets.

Experimental Protocols

General Procedure for the Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

The following protocol is based on the work of Thalén and Bäckvall (2010).[1][2][3][4]

Materials:

  • (±)-1-Phenylethylamine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst)

  • This compound (or other acyl donor)

  • Anhydrous toluene (or other suitable solvent)

  • Sodium carbonate (or other base)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the immobilized lipase, ruthenium catalyst, and sodium carbonate.

  • Add anhydrous toluene to the vessel.

  • Add (±)-1-phenylethylamine to the reaction mixture.

  • Add the acyl donor (e.g., this compound).

  • Stir the reaction mixture at the desired temperature (e.g., 70-100 °C).

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

  • Upon completion, cool the reaction mixture and filter to remove the immobilized enzyme and other solids.

  • Remove the solvent under reduced pressure.

  • Purify the resulting amide by column chromatography.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis Racemic Amine Racemic Amine DKR Process DKR Process Racemic Amine->DKR Process Acyl Donor Acyl Donor Acyl Donor->DKR Process Solvent Solvent Solvent->DKR Process Enzyme (CALB) Enzyme (CALB) Enzyme (CALB)->DKR Process Racemization Catalyst Racemization Catalyst Racemization Catalyst->DKR Process Filtration Filtration DKR Process->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Purification Purification Solvent Removal->Purification Analysis (GC/HPLC) Analysis (GC/HPLC) Purification->Analysis (GC/HPLC)

Caption: Experimental workflow for Dynamic Kinetic Resolution.

G Start Start Define Reaction Define Reaction (e.g., Kinetic Resolution) Start->Define Reaction Identify Key Parameters Identify Key Parameters (Substrate, Enzyme) Define Reaction->Identify Key Parameters Solvent Screening Solvent Screening? Identify Key Parameters->Solvent Screening Select Initial Solvents Select Initial Solvents (Polar, Apolar, Green) Solvent Screening->Select Initial Solvents Yes Run Small-Scale Reactions Run Small-Scale Reactions Select Initial Solvents->Run Small-Scale Reactions Analyze Results Analyze Results (Yield, ee, Rate) Run Small-Scale Reactions->Analyze Results Optimize Conditions Optimize? Analyze Results->Optimize Conditions Optimize Conditions->Run Small-Scale Reactions Yes Select Best Solvent Select Best Solvent Optimize Conditions->Select Best Solvent No Scale-Up Scale-Up Select Best Solvent->Scale-Up

Caption: General workflow for solvent selection in biocatalysis.

G Start Need Alternative to This compound? Consider Acyl Donor Alternative Acyl Donor? Start->Consider Acyl Donor Consider Solvent Alternative Solvent? Start->Consider Solvent Mthis compound Mthis compound Consider Acyl Donor->Mthis compound High ee & Yield Ethyl 2-ethoxyacetate Ethyl 2-ethoxyacetate Consider Acyl Donor->Ethyl 2-ethoxyacetate High ee Isopropyl Acetate Isopropyl Acetate Consider Acyl Donor->Isopropyl Acetate Lower Performance MTBE MTBE Consider Solvent->MTBE Good Performance, Green Concerns Toluene Toluene Consider Solvent->Toluene Good Performance, Safety Concerns Hexane Hexane Consider Solvent->Hexane Non-polar, Lower Substrate Solubility Acetonitrile Acetonitrile Consider Solvent->Acetonitrile Polar, Potential Enzyme Deactivation

Caption: Decision tree for selecting alternatives.

References

A Comparative Guide to the Quantitative Analysis of Ethyl Methoxyacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the quantitative analysis of reaction products from the lipase-catalyzed acylation of α-methylbenzylamine using ethyl methoxyacetate (B1198184) and its chemical alternative, N-acetylation with acetic anhydride (B1165640). The information presented is intended to assist researchers in selecting the most suitable method for their synthetic and analytical needs, with a focus on objective performance metrics and supporting experimental data.

Reaction Schemes

Two primary methods for the N-acetylation of α-methylbenzylamine are compared: an enzymatic approach utilizing ethyl methoxyacetate and a traditional chemical approach using acetic anhydride.

Method 1: Lipase-Catalyzed Acylation with this compound

This method employs a lipase, typically from Candida antarctica (Lipase B), to catalyze the acylation of one enantiomer of racemic α-methylbenzylamine with this compound. This results in a kinetic resolution, yielding one enantiomer of N-acetyl-α-methylbenzylamine and the unreacted enantiomer of the starting amine.

Method 2: Chemical N-Acetylation with Acetic Anhydride

This is a conventional chemical method where acetic anhydride is used to acetylate the amine group of α-methylbenzylamine. This reaction is typically carried out in the presence of a base or in an acidic solvent and proceeds to completion for both enantiomers, resulting in a racemic mixture of the N-acetylated product.

Quantitative Data Comparison

The following tables summarize the quantitative data for both the enzymatic and chemical acetylation methods, allowing for a direct comparison of their performance.

Table 1: Quantitative Analysis of Lipase-Catalyzed Acylation of α-Methylbenzylamine with this compound

ParameterValueAnalytical Method
Conversion~50%Gas Chromatography (GC)
Yield of (R)-N-acetyl-α-methylbenzylamine48%Gas Chromatography (GC)
Enantiomeric Excess (ee) of Product93%Chiral Gas Chromatography (GC)
Enantiomeric Excess (ee) of Unreacted Amine>99%Chiral Gas Chromatography (GC)

Table 2: Quantitative Analysis of Chemical N-Acetylation of α-Methylbenzylamine with Acetic Anhydride

ParameterValueAnalytical Method
Conversion>95%Gas Chromatography (GC)
Yield of N-acetyl-α-methylbenzylamineHigh (typically >90%)Gas Chromatography (GC)
Enantiomeric Excess (ee) of Product0% (racemic)Chiral Gas Chromatography (GC)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Lipase-Catalyzed Kinetic Resolution of α-Methylbenzylamine

Materials:

  • Racemic α-methylbenzylamine

  • This compound

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Molecular sieves (5 Å)

Procedure:

  • To a vial containing immobilized Lipase B (10 mg) and molecular sieves, add MTBE (1 mL).

  • Add racemic α-methylbenzylamine (100 mM) and this compound (300 mM) to the vial.

  • The reaction mixture is shaken at 37°C.

  • The reaction progress is monitored by withdrawing aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) to determine conversion and enantiomeric excess.[1]

Chemical N-Acetylation of α-Methylbenzylamine with Acetic Anhydride

Materials:

Procedure:

  • Dissolve α-methylbenzylamine in dichloromethane in a round-bottom flask.

  • Add an equimolar amount of triethylamine or pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a slight molar excess of acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Quantitative Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB) for enantiomeric excess determination.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 150°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL

Quantification:

  • The conversion and yield are determined by comparing the peak areas of the starting material and the product.

  • Enantiomeric excess is calculated from the peak areas of the two enantiomers separated on the chiral column.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) can be used as an alternative or complementary method for determining the concentration and purity of the reaction products.

Procedure:

  • An accurately weighed sample of the reaction mixture or purified product is dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • A known amount of an internal standard (e.g., dimethyl sulfone) is added to the NMR tube.

  • The ¹H NMR spectrum is acquired under quantitative conditions (i.e., ensuring full relaxation of all protons).

  • The concentration of the analyte is determined by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard.

Visualizations

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_reaction Reaction Setup cluster_analysis Analysis Racemic Amine Racemic Amine Reaction Vessel Reaction Vessel Racemic Amine->Reaction Vessel This compound This compound This compound->Reaction Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel Solvent (MTBE) Solvent (MTBE) Solvent (MTBE)->Reaction Vessel Reaction Monitoring (GC) Reaction Monitoring (GC) Reaction Vessel->Reaction Monitoring (GC) Aliquots Product Isolation Product Isolation Reaction Monitoring (GC)->Product Isolation ~50% Conversion Quantitative Analysis (Chiral GC) Quantitative Analysis (Chiral GC) Product Isolation->Quantitative Analysis (Chiral GC)

Caption: Workflow for the lipase-catalyzed kinetic resolution of α-methylbenzylamine.

Logical Relationship: Comparison of Methods

G cluster_enzymatic Enzymatic Method cluster_chemical Chemical Method N-Acetylation of α-Methylbenzylamine N-Acetylation of α-Methylbenzylamine Lipase Catalysis Lipase Catalysis N-Acetylation of α-Methylbenzylamine->Lipase Catalysis Acetic Anhydride Acetic Anhydride N-Acetylation of α-Methylbenzylamine->Acetic Anhydride This compound This compound Lipase Catalysis->this compound Kinetic Resolution Kinetic Resolution This compound->Kinetic Resolution Enantiomerically Enriched Product Enantiomerically Enriched Product Kinetic Resolution->Enantiomerically Enriched Product Base/Acid Catalyst Base/Acid Catalyst Acetic Anhydride->Base/Acid Catalyst Complete Conversion Complete Conversion Base/Acid Catalyst->Complete Conversion Racemic Product Racemic Product Complete Conversion->Racemic Product

Caption: Comparison of enzymatic and chemical N-acetylation pathways.

References

A Comparative Guide to the Catalytic Performance of Ethyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in catalytic processes is paramount to achieving optimal reaction efficiency, selectivity, and yield. This guide provides an objective comparison of ethyl methoxyacetate's performance as an acyl donor in catalysis, particularly in the context of enzyme-catalyzed kinetic resolutions, benchmarked against other common alternatives. The information presented is supported by experimental data to facilitate informed decision-making in your research endeavors.

Performance Benchmarking: Ethyl Methoxyacetate (B1198184) vs. Alternative Acyl Donors

The selection of an appropriate acyl donor is critical in lipase-catalyzed reactions, significantly influencing reaction rates and enantioselectivity. This compound has demonstrated distinct advantages in certain applications, most notably in the kinetic resolution of amines.

A key study highlights the superiority of alkyl methoxyacetates in the dynamic kinetic resolution (DKR) of (±)-1-phenylethylamine, a crucial process for obtaining enantiomerically pure amines. The data reveals that this compound and its isopropyl counterpart lead to high yields and excellent enantiomeric excess (ee), outperforming traditional acyl donors like isopropyl acetate (B1210297) under similar conditions.[1][2][3]

One of the most striking advantages of this compound is its ability to significantly accelerate reaction rates. In the lipase-catalyzed aminolysis of 1-phenylethanamine, the use of this compound resulted in a reaction rate more than 100 times faster than when using ethyl butyrate.[4] This remarkable rate enhancement is a critical factor for process efficiency and scalability in industrial applications.

Below is a summary of the comparative performance of various acyl donors in the dynamic kinetic resolution of (±)-1-phenylethylamine catalyzed by Candida antarctica lipase (B570770) B (CALB).

Acyl DonorReaction Time (h)Enantiomeric Excess (ee) (%)Yield (%)Reference
This compound249873[2]
Isopropyl Methoxyacetate249789[2]
Isopropyl Acetate249474[2]
Isopropyl Acetate728897[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published research. The following are representative experimental protocols for the lipase-catalyzed kinetic resolution of (±)-1-phenylethylamine.

Protocol 1: Dynamic Kinetic Resolution using this compound

This protocol is based on studies demonstrating the high efficiency of alkyl methoxyacetates in the dynamic kinetic resolution of primary amines.[1][2][3]

Materials:

  • (±)-1-phenylethylamine

  • This compound

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym 435

  • Racemization catalyst (e.g., a ruthenium-based complex)

  • Anhydrous toluene (B28343)

  • Sodium carbonate (Na₂CO₃)

  • Hydrogen donor (e.g., 2,4-dimethyl-3-pentanol)

Procedure:

  • To a solution of (±)-1-phenylethylamine (1 mmol) in anhydrous toluene (5 mL), add the racemization catalyst (1 mol %) and sodium carbonate (20 mg).

  • Add immobilized CALB (10 mg).

  • Add the hydrogen donor (2.5 mmol).

  • Initiate the reaction by adding this compound (1 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 90 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the product and remaining substrate using chiral gas chromatography (GC).

  • Upon completion, the enzyme can be filtered off, and the product isolated and purified using standard laboratory techniques.

Protocol 2: Kinetic Resolution using Ethyl Acetate

This protocol outlines a general procedure for the kinetic resolution of amines using the more conventional acyl donor, ethyl acetate.[5][6]

Materials:

  • (±)-α-phenylethylamine

  • Ethyl acetate (acting as both acyl donor and solvent)

  • Immobilized lipase (e.g., Candida antarctica lipase B)

Procedure:

  • In a suitable reaction vessel, dissolve (±)-α-phenylethylamine (3.0 mmol) in dry, pure ethyl acetate (15 mL).

  • Add the immobilized lipase (100 mg) to the solution.

  • Shake the reaction mixture at a controlled temperature (e.g., 28 °C) and agitation speed (e.g., 222 rpm) on an orbital shaker.

  • Monitor the reaction by taking aliquots at regular intervals and analyzing for conversion and enantiomeric excess.

  • After the desired conversion is reached, separate the enzyme from the reaction mixture by filtration.

  • Evaporate the solvent, and work up the residue to separate the acylated product from the unreacted amine. This typically involves acidification to protonate the remaining amine, extraction of the amide, followed by basification of the aqueous layer and extraction of the unreacted amine.

Visualizing the Catalytic Process

To better understand the workflow of enzymatic kinetic resolution, the following diagram illustrates the key steps involved.

G Workflow for Enzymatic Kinetic Resolution of Amines cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Analysis Racemic Amine Racemic Amine Reaction Mixture Reaction Mixture Racemic Amine->Reaction Mixture Acyl Donor Acyl Donor (e.g., this compound) Acyl Donor->Reaction Mixture Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Selective Acylation Selective Acylation Reaction Mixture->Selective Acylation Controlled Temperature Mixture of Products Mixture of Products Selective Acylation->Mixture of Products One enantiomer reacts faster Separation Separation Mixture of Products->Separation Filtration/ Extraction Acylated Amine (one enantiomer) Acylated Amine (one enantiomer) Separation->Acylated Amine (one enantiomer) Unreacted Amine (other enantiomer) Unreacted Amine (other enantiomer) Separation->Unreacted Amine (other enantiomer) Analysis (ee, Yield) Analysis (ee, Yield) Acylated Amine (one enantiomer)->Analysis (ee, Yield) Unreacted Amine (other enantiomer)->Analysis (ee, Yield)

Caption: Experimental workflow for the enzymatic kinetic resolution of amines.

References

A Comparative Guide to Acyl Donors in Enzymatic Kinetic Resolution: Ethyl Methoxyacetate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acyl donor is a critical parameter in the enzymatic kinetic resolution (EKR) of chiral amines, a key step in the synthesis of many pharmaceutical compounds. This guide provides an objective comparison of ethyl methoxyacetate (B1198184) and its common alternative, ethyl acetate (B1210297), for the lipase-catalyzed kinetic resolution of (±)-1-phenylethylamine, a model substrate in drug development. The information presented is supported by experimental data to facilitate informed decisions in your synthetic strategies.

Performance Comparison of Acyl Donors

The efficiency of an acyl donor in EKR is primarily evaluated based on the reaction rate, yield, and the enantiomeric excess (ee) of the resulting product. Below is a summary of experimental data comparing ethyl methoxyacetate with other acyl donors in the lipase-catalyzed resolution of (±)-1-phenylethylamine.

Acyl DonorEnzymeRacemization CatalystSolventTemp. (°C)Time (h)Yield (%)ee (%) of (R)-amideReference
This compound Candida antarctica lipase (B570770) B (CALB)Ru-catalystToluene (B28343)90729097[1]
Mthis compound Candida antarctica lipase B (CALB)Ru-catalystToluene90728398[1]
Isopropyl Acetate Candida antarctica lipase B (CALB)Ru-catalystToluene90727297[1]
Ethyl Acetate Candida antarctica lipase B (CALB)None (Continuous Flow)-RT0.67>45>99[2]

Note: The data for this compound, mthis compound, and isopropyl acetate were obtained from a dynamic kinetic resolution (DKR) study, which involves in-situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of up to 100%.[1] The data for ethyl acetate was obtained from a continuous flow kinetic resolution, which may not be directly comparable to the batch DKR process.

Key Findings

Experimental evidence strongly suggests that this compound is a highly efficient acyl donor for the lipase-catalyzed kinetic resolution of amines. One study highlighted that the use of this compound as an acylation reagent for the aminolysis of 1-phenylethanamine increased the reaction rate by more than 100-fold compared to ethyl butyrate.[3]

In a dynamic kinetic resolution of (±)-1-phenylethylamine, using this compound as the acyl donor with Candida antarctica lipase B (CALB) and a ruthenium racemization catalyst resulted in a 90% yield of the (R)-amide with 97% ee.[1] Under similar conditions, isopropyl acetate yielded 72% of the product with the same enantiomeric excess.[1] This indicates that methoxyacetate derivatives can lead to higher yields. Furthermore, it was noted that lower catalyst loadings could be employed when using alkyl methoxyacetates compared to isopropyl acetate.[1]

Experimental Protocols

Below are detailed experimental protocols for the lipase-catalyzed kinetic resolution of (±)-1-phenylethylamine using this compound and a general protocol that can be adapted for ethyl acetate.

Protocol 1: Dynamic Kinetic Resolution with this compound

This protocol is adapted from a study on the large-scale dynamic kinetic resolution of (±)-1-phenylethylamine.[1]

Materials:

  • (±)-1-Phenylethylamine (1.0 equiv)

  • This compound (1.5 equiv, added in portions)

  • Immobilized Candida antarctica lipase B (CALB, Novozym 435) (10 mg per mmol of amine)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst, 1.25 mol%)

  • Anhydrous toluene

  • Sodium carbonate (Na₂CO₃) (20 mg per mmol of amine)

  • Hydrogen donor (e.g., 2,5-dimethyl-3-hexene-2,5-diol)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the racemic amine, CALB, ruthenium catalyst, and sodium carbonate.

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture to 90 °C with stirring.

  • Add the this compound in portions over the course of the reaction (e.g., at 0, 24, and 48 hours).

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.

  • Upon completion, cool the reaction mixture and filter to remove the immobilized enzyme and other solids.

  • The product can be purified from the filtrate by standard methods such as column chromatography.

Protocol 2: General Enzymatic Kinetic Resolution (Adaptable for Ethyl Acetate)

This is a generalized protocol for a standard enzymatic kinetic resolution in a batch setup.

Materials:

  • (±)-1-Phenylethylamine (1.0 equiv)

  • Ethyl acetate (0.5 - 1.0 equiv)

  • Immobilized Candida antarctica lipase B (CALB, Novozym 435) (10-50 mg per mmol of amine)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the racemic amine and the anhydrous organic solvent.

  • Add the ethyl acetate to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted amine and the acylated product in high enantiomeric excess.

  • Filter the reaction mixture to remove the immobilized enzyme.

  • The unreacted amine and the amide product can be separated by column chromatography or acid-base extraction.

Visualizing the Process

To better understand the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemic_amine Racemic Amine (R/S) reaction Reaction Mixture in Solvent racemic_amine->reaction acyl_donor Acyl Donor (e.g., this compound) acyl_donor->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction monitoring Monitoring (Chiral GC/HPLC) reaction->monitoring monitoring->reaction < 50% conversion separation Separation monitoring->separation ~50% conversion unreacted_amine Unreacted Amine (S) separation->unreacted_amine acylated_product Acylated Product (R-amide) separation->acylated_product

Caption: General workflow for the enzymatic kinetic resolution of a racemic amine.

G cluster_1 Principle of Lipase-Catalyzed Kinetic Resolution R_amine R-Amine lipase Lipase R_amine->lipase k_fast S_amine S-Amine S_amine->lipase k_slow acyl_donor Acyl Donor acyl_donor->lipase R_amide R-Amide lipase->R_amide S_amine_unreacted S-Amine (Unreacted) lipase->S_amine_unreacted

Caption: Lipase selectively acylates one enantiomer at a faster rate.

References

Safety Operating Guide

Proper Disposal of Ethyl Methoxyacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of ethyl methoxyacetate (B1198184), a flammable liquid commonly used in research and development. Adherence to these guidelines is crucial for protecting personnel, the surrounding community, and the environment.

Immediate Safety and Handling Precautions

Ethyl methoxyacetate is classified as a flammable liquid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] Before handling, it is imperative to be familiar with the Safety Data Sheet (SDS) and to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against splashes.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves. It is important to consult the glove manufacturer's compatibility chart for this compound.

  • Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat should be worn.[3] Full-length pants and closed-toe shoes are required at all times in the laboratory.[3]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[4] Seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[1][3][5] The following steps outline the proper procedure for its disposal:

  • Waste Identification and Classification: All chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is crucial to treat all chemical wastes as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[7] this compound is classified as a flammable liquid (Hazard Class 3).[8]

  • Container Selection and Management:

    • Use a compatible and properly sealed container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a leak-proof, screw-on cap.[9]

    • Ensure the container is in good condition, free from rust or leaks.[10]

    • Keep the waste container closed at all times, except when adding waste.[9][10]

    • Store the waste container in a designated and well-ventilated hazardous waste storage area.[1][9] This area should be away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[9]

  • Labeling:

    • Properly label the hazardous waste container with a hazardous waste tag provided by your institution's EHS department.[5][9]

    • The label must include the following information:

      • The words "Hazardous Waste".[5]

      • The full chemical name, "this compound". Avoid using abbreviations or chemical formulas.[5] For mixtures, list all components and their approximate percentages.

      • The date of waste generation.[5]

      • The location of origin (e.g., building and room number).[5]

      • The name and contact information of the Principal Investigator or responsible person.[5]

      • The appropriate hazard pictograms (e.g., flammable liquid).[5]

  • Waste Accumulation and Storage:

    • Store incompatible waste streams separately. For example, do not store flammable liquids with strong oxidizing agents.[1]

    • Be mindful of the accumulation time and quantity limits for hazardous waste, which are regulated and must be adhered to.[9]

  • Arranging for Disposal:

    • Contact your institution's EHS or Hazardous Waste Program to schedule a pickup for the full waste container.[5][7] Do not transport hazardous waste yourself.[7]

    • Complete any required waste information forms accurately and completely.[5]

Spill Response

In the event of a small spill of this compound that you are trained to handle:

  • Alert personnel in the immediate area.

  • Remove all sources of ignition.[1][11]

  • Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[3]

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[11][12]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[1][11]

  • Clean the spill area.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

Quantitative Data Summary

While specific quantitative permissible exposure limits were not detailed in the immediate search results, the following table summarizes key physical and safety properties of this compound. This information is critical for safe handling and risk assessment.

PropertyValueSource
CAS Number 3938-96-3[1][13]
Molecular Formula C₅H₁₀O₃[2][13]
Molecular Weight 118.13 g/mol [2][13]
Appearance Liquid
Flash Point 46 °C (114.8 °F) - closed cup
Density 1.007 g/mL at 25 °C
GHS Hazard Classification Flammable Liquid, Category 3[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated identify_waste Identify as Hazardous Waste (Flammable Liquid) start->identify_waste select_container Select Compatible, Leak-Proof Container with Screw Cap identify_waste->select_container label_container Affix 'Hazardous Waste' Label with Full Chemical Name & Details select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container storage Store in Designated, Ventilated Area Away from Ignition Sources close_container->storage check_limits Monitor Accumulation Time & Quantity Limits storage->check_limits full_or_time Container Full or Time Limit Reached? check_limits->full_or_time full_or_time->add_waste No contact_ehs Contact EHS for Waste Pickup full_or_time->contact_ehs Yes end End: Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ethyl methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Ethyl methoxyacetate (B1198184) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling Ethyl methoxyacetate, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.[3]Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Type ABEK (EN14387) respirator filter).Prevents skin contact, which can lead to irritation.[1]
Skin and Body Protection Protective clothing, such as a lab coat, and protective boots if the situation requires.[3]Minimizes skin exposure to the chemical.
Respiratory Protection A vapor respirator is recommended.[3] Use in a well-ventilated area is crucial.[4]Protects against inhalation of vapors, which may cause respiratory irritation and other health effects.

Chemical Properties and Hazards

Understanding the properties of this compound is crucial for safe handling. It is classified as a flammable liquid.[1][5]

PropertyValue
CAS Number 3938-96-3[1][6]
Molecular Formula C5H10O3[6][7]
Molecular Weight 118.13 g/mol [5][6]
Appearance Colorless to Almost colorless clear liquid[8]
Boiling Point 44-45.5 °C / 9 mmHg
Density 1.007 g/mL at 25 °C
Flash Point 46 °C (114.8 °F) - closed cup
Signal Word Warning[1]
Hazard Statements H226: Flammable liquid and vapor[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a laboratory fume hood.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6][8] No smoking is permitted in the handling area.[6][8]

  • Equipment: Use non-sparking tools and explosion-proof electrical and ventilating equipment.[1][6]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[1][4][6]

  • Immediate Action: In case of a spill, remove all ignition sources immediately.[9]

  • Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[4][9]

  • Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[9]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[9]

Dispose of contents and containers in accordance with local, regional, and national regulations.[1][6][8] Waste should be sent to an approved waste disposal plant.[1][6][8] Do not empty into drains.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do. Seek medical attention.[1][6]
Skin Contact Take off immediately all contaminated clothing.[1][6] Rinse skin with water or shower for at least 15 minutes.[1][6] If skin irritation persists, call a physician.[1][6]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][6] If not breathing, give artificial respiration.[1][6] Get medical attention if symptoms occur.[1][6]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1][6] Do NOT induce vomiting. Call a physician or poison control center immediately.

Workflow for Handling this compound

Workflow for Handling this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B Proceed C Handling in Ventilated Area B->C Proceed D Safe Storage C->D After Use E Spill Management C->E In Case of Spill G First Aid (If necessary) C->G In Case of Exposure F Waste Disposal D->F For Disposal E->F Dispose of Spill Waste

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.